molecular formula C7H7ClN2 B1424990 3-Chloro-6-cyclopropylpyridazine CAS No. 1046816-38-9

3-Chloro-6-cyclopropylpyridazine

Cat. No.: B1424990
CAS No.: 1046816-38-9
M. Wt: 154.6 g/mol
InChI Key: ACJSHZDZIPOAFQ-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9) is a high-value halogenated heterocyclic compound serving as a key synthetic intermediate in pharmaceutical and biomedical research . This compound features a pyridazine core, a diazine ring system that has been extensively studied for its diverse biological activities . The strategic incorporation of a chlorine atom at the 3-position and a cyclopropyl group at the 6-position defines its utility. The chlorine atom is a reactive handle for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the rapid exploration of chemical space . The cyclopropyl group is a privileged scaffold in medicinal chemistry, known to confer conformational rigidity and improve metabolic stability to drug candidates . The primary research application of 3-Chloro-6-cyclopropylpyridazine is as a building block for the synthesis of more complex molecules. Its reactivity allows researchers to generate libraries of derivatives for screening against various biological targets. Halogenated heterocycles like this one are of paramount importance in chemical and biological sciences, as the halogen atom can significantly influence lipophilicity, metabolic stability, and binding affinity . This makes it a compelling candidate for focused academic and industrial inquiry in developing new therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJSHZDZIPOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680476
Record name 3-Chloro-6-cyclopropylpyridazine
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Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-38-9
Record name 3-Chloro-6-cyclopropylpyridazine
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Record name 3-chloro-6-cyclopropylpyridazine
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Foundational & Exploratory

3-Chloro-6-cyclopropylpyridazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-6-cyclopropylpyridazine

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-6-cyclopropylpyridazine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, explore robust synthetic pathways, analyze its chemical reactivity with a focus on strategic derivatization, and discuss its applications as a key intermediate in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable scaffold.

Introduction: The Privileged Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties—namely the electron-deficient nature of the ring—impart specific reactivity and conformational preferences that make it a "privileged scaffold." This structure is frequently found in biologically active compounds, serving as a versatile framework for engaging with a wide array of biological targets. The introduction of a chlorine atom, as in 3-Chloro-6-cyclopropylpyridazine, provides a crucial reactive handle, enabling chemists to readily introduce molecular diversity through various substitution and coupling reactions[1].

The cyclopropyl group at the 6-position is not merely a spectator. It often enhances metabolic stability, improves membrane permeability, and can provide specific steric and electronic interactions within a target's binding pocket, making the 3-Chloro-6-cyclopropylpyridazine scaffold particularly attractive for modern drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of 3-Chloro-6-cyclopropylpyridazine are summarized below.

PropertyValueSource
CAS Number 1046816-38-9[2]
Molecular Formula C₇H₇ClN₂[2]
Molecular Weight 154.60 g/mol [2]
Appearance (Typically an off-white to yellow solid)(Inferred from analogs)
Solubility Slightly soluble (3.4 g/L) (25 ºC), Calculated[2]
Topological Polar Surface Area 25.8 Ų[3] (Analog)
XLogP3-AA (Calculated) ~1.3[4] (Analog)
Hydrogen Bond Donor Count 0[3][5] (Analogs)
Hydrogen Bond Acceptor Count 2[3][5] (Analogs)

Note: Some properties are based on closely related analogs like 3-chloro-6-phenylpyridazine and 3-chloro-4-cyclopropyl-6-hydrazinylpyridazine due to limited publicly available experimental data for the title compound.

Synthesis and Manufacturing Strategy

The efficient synthesis of 3-Chloro-6-cyclopropylpyridazine is critical for its viability as a building block. The most logical and industrially scalable approach involves the late-stage introduction of the cyclopropyl group onto a readily available pyridazine core.

Retrosynthetic Analysis

A common retrosynthetic approach disconnects the C-C bond between the pyridazine ring and the cyclopropyl group. This identifies a cyclopropyl-organometallic reagent and 3,6-dichloropyridazine as key precursors. 3,6-Dichloropyridazine is a commodity chemical, typically synthesized from maleic anhydride and hydrazine, followed by chlorination[6]. This strategy is advantageous as it leverages inexpensive starting materials.

G Target 3-Chloro-6-cyclopropylpyridazine Disconnect C-C Disconnection (Cross-Coupling) Target->Disconnect Precursors Precursors Disconnect->Precursors Precursor1 3,6-Dichloropyridazine Precursors->Precursor1 Halogenated Core Precursor2 Cyclopropyl Organometallic (e.g., Boronic Acid) Precursors->Precursor2 Coupling Partner StartingMaterials Commodity Starting Materials Precursor1->StartingMaterials MaleicAnhydride Maleic Anhydride StartingMaterials->MaleicAnhydride Hydrazine Hydrazine StartingMaterials->Hydrazine

Caption: Retrosynthetic analysis of 3-Chloro-6-cyclopropylpyridazine.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for synthesizing the title compound, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is based on the high functional group tolerance, mild reaction conditions, and commercial availability of the required reagents.

Reaction: 3,6-Dichloropyridazine + Cyclopropylboronic acid → 3-Chloro-6-cyclopropylpyridazine

Step-by-Step Methodology:

  • Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

    • Causality: An inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the dichloropyridazine starting material.

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic boronate species. The aqueous/organic biphasic system facilitates the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged heating.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and salts. Drying the organic layer is necessary before solvent removal to prevent contamination of the product with water.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield 3-Chloro-6-cyclopropylpyridazine as a pure solid.

    • Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent synthetic steps.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-Chloro-6-cyclopropylpyridazine lies in the reactivity of its C3-chloro substituent. The electron-deficient pyridazine ring strongly activates this position for Nucleophilic Aromatic Substitution (SₙAr) . This makes it an ideal substrate for introducing a wide variety of nucleophiles, forming the basis of its application in combinatorial chemistry and lead optimization.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is the addition-elimination SₙAr mechanism. Nitrogen, oxygen, and sulfur-based nucleophiles readily displace the chloride ion.

Key Transformations:

  • Amination: Reaction with primary or secondary amines (R₂NH) in the presence of a base (e.g., K₂CO₃, DIPEA) yields 3-amino-6-cyclopropylpyridazine derivatives.

  • Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) using a strong base like sodium hydride (NaH) produces ether linkages.

  • Thiolation: Reaction with thiols (RSH) and a base provides thioether derivatives.

G cluster_0 SₙAr Derivatization Workflow Start 3-Chloro-6-cyclopropylpyridazine Product 3-Substituted-6-cyclopropylpyridazine (Product) Start->Product + Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH Nucleophile->Product + Base Base e.g., K₂CO₃, NaH Base->Product Solvent Solvent/Heat Product->Solvent

Caption: General workflow for SₙAr derivatization.

This SₙAr reactivity is the cornerstone of its use in drug development, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

Spectroscopic Analysis

Characterization of 3-Chloro-6-cyclopropylpyridazine and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The cyclopropyl protons will appear as a complex set of multiplets in the upfield region (~0.8-1.5 ppm). The two protons on the pyridazine ring will appear as two distinct doublets in the aromatic region (~7.0-8.0 ppm), showing coupling to each other.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic system and a cyclopropyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.

Applications in Medicinal Chemistry

3-Chloro-6-cyclopropylpyridazine is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structure is a key component in the synthesis of compounds targeting a range of diseases. The pyridazine core can act as a bioisostere for other aromatic systems and provides crucial hydrogen bond acceptors through its nitrogen atoms[7]. The chloro-substituent is the gateway to diversification, allowing chemists to attach different pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties[1].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-cyclopropylpyridazine is not widely available, data from close analogs like 3-chloro-6-methylpyridazine and 3-chloro-6-phenylpyridazine provide a strong basis for a safety assessment[3][5].

  • Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage[3][5][8]. May cause respiratory irritation[3].

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood[9][10][11].

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing[10]. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult a specific, supplier-provided SDS before handling any chemical.

Conclusion

3-Chloro-6-cyclopropylpyridazine is a strategically important building block for chemical synthesis, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, versatile reactivity at the C3-position make it an invaluable tool for medicinal chemists. The combination of the metabolically robust cyclopropyl group and the synthetically versatile chloropyridazine core provides a powerful platform for the discovery and development of novel therapeutic agents.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem - NIH. (URL: [Link])

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC - NIH. (URL: [Link])

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P
  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate. (URL: [Link])

  • 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem - NIH. (URL: [Link])

  • 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... - ResearchGate. (URL: [Link])

Sources

Technical Whitepaper: 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9 ) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents.[1] It serves as a critical scaffold for introducing the cyclopropyl-pyridazine motif , a pharmacophore known for enhancing metabolic stability and improving oral bioavailability compared to simple alkyl analogs.[1][2]

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via Suzuki-Miyaura cross-coupling , its reactivity profile in nucleophilic aromatic substitution (


), and its strategic application in medicinal chemistry.[1][2]

Part 2: Chemical Identity & Physical Properties[1][2][3]

The following data characterizes the commercially available grade of 3-Chloro-6-cyclopropylpyridazine.

PropertySpecification
CAS Number 1046816-38-9
IUPAC Name 3-Chloro-6-cyclopropylpyridazine
Molecular Formula

Molecular Weight 154.60 g/mol
SMILES Clc1ccc(nn1)C2CC2
Appearance White to off-white crystalline solid
Boiling Point ~305.7°C (Predicted at 760 mmHg)
Density ~1.33 g/cm³
Solubility Soluble in DMSO, MeOH, DCM; Slightly soluble in water
pKa ~2.5 (Pyridazine nitrogen)

Part 3: Synthesis & Manufacturing Protocols

The industrial standard for synthesizing 3-Chloro-6-cyclopropylpyridazine utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred over radical alkylation (Minisci reaction) due to higher regioselectivity and milder conditions.[1][2]

Core Synthesis Logic

The synthesis involves the coupling of 3,6-dichloropyridazine with cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate).[1][2] The use of the trifluoroborate salt is often favored in process chemistry for its superior stability compared to the boronic acid.[1][2]

Reaction Scheme:


[2]
Detailed Experimental Protocol

Note: This protocol is derived from optimized conditions for heteroaryl chlorides described in recent cross-coupling literature.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: Potassium cyclopropyltrifluoroborate (1.1 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1][2]

  • Ligand: XPhos or Tricyclohexylphosphine (PCy₃) (4-10 mol%)[1][2]

  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: Toluene/Water (10:[1][2]1) or CPME/Water[1][2][3]

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 3,6-dichloropyridazine, potassium cyclopropyltrifluoroborate, and

    
    . Purge with nitrogen for 15 minutes.
    
  • Catalyst Addition: Add Pd(OAc)₂ and the phosphine ligand (XPhos) under a positive pressure of nitrogen.[1][2]

  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring for 4–12 hours. Monitor conversion via HPLC or TLC (mobile phase: Hexane/EtOAc).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1][2]

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_mech Mechanism: Pd(0)/Pd(II) Cycle start Raw Materials (3,6-Dichloropyridazine + Cyclopropyl-BF3K) reaction Cross-Coupling (100°C, 12h, N2 atm) start->reaction Mix catalyst Catalyst Prep (Pd(OAc)2 + XPhos) catalyst->reaction Add workup Work-up (Extraction & Drying) reaction->workup Complete product Final Product (3-Chloro-6-cyclopropylpyridazine) workup->product Purify

Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of 3-Chloro-6-cyclopropylpyridazine.

Part 4: Reactivity & Medicinal Chemistry Applications[6][7]

The "Cyclopropyl Advantage"

In drug design, replacing an isopropyl or ethyl group with a cyclopropyl group often results in:

  • Metabolic Stability: The strained C-H bonds of the cyclopropyl ring are less susceptible to Cytochrome P450 oxidation compared to acyclic alkyl chains.[1][2]

  • Conformational Restriction: The rigid geometry can lock the molecule into a bioactive conformation, increasing potency.[1][2]

  • Lipophilicity Modulation: It provides a balanced lipophilic contribution without the steric bulk of a tert-butyl group.[1][2]

Downstream Functionalization

The remaining chlorine atom at the C3 position is highly activated for Nucleophilic Aromatic Substitution (


) .[1][2]
  • Amination: Reaction with primary/secondary amines to form 3-amino-6-cyclopropylpyridazines (common in kinase inhibitors).[1][2]

  • Etherification: Reaction with alkoxides to form ethers.[1][2]

  • Second Cross-Coupling: Can undergo a second Suzuki or Buchwald-Hartwig coupling to create unsymmetrical 3,6-disubstituted pyridazines.[1][2]

Reactivity Map[1][2]

ReactivityMap center 3-Chloro-6-cyclopropylpyridazine (Core Scaffold) snar SnAr Reaction (Nucleophilic Displacement) center->snar + Amines/Alkoxides suzuki2 2nd Suzuki Coupling (Aryl/Heteroaryl addition) center->suzuki2 + Ar-B(OH)2 / Pd reduction Hydrodechlorination (Removal of Cl) center->reduction + H2 / Pd-C prod_amine 3-Amino-6-cyclopropylpyridazine (Kinase Inhibitor Motif) snar->prod_amine prod_biaryl 3-Aryl-6-cyclopropylpyridazine (Biaryl Scaffold) suzuki2->prod_biaryl prod_red 3-Cyclopropylpyridazine reduction->prod_red

Figure 2: Downstream synthetic utility and functionalization pathways.

Part 5: Safety & Handling (E-E-A-T)[1][2]

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with analogous halogenated pyridazines (e.g., 3,6-dichloropyridazine).[1][2]

  • GHS Classification (Predicted):

    • H301/H302: Toxic/Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][4]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Handling Protocol:

    • Always manipulate inside a fume hood.[1][2]

    • Wear nitrile gloves and chemical safety goggles.[1][2]

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

Part 6: References

  • National Institutes of Health (NIH) . (2016).[1][2] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central.[1][2] Retrieved from [Link]

  • PubChem . (2025).[1][2] 3,6-Dichloropyridazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

3-Chloro-6-cyclopropylpyridazine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS: 1046816-38-9) is a critical heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2] With a molecular weight of 154.60 g/mol , it serves as a "Rule of 5" compliant fragment, offering a balance of lipophilicity and metabolic stability superior to its alkyl analogs.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and quality control methodologies, designed for researchers in drug discovery and process chemistry.[3]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the exact molecular weight and physical properties is the first step in stoichiometric calculations for library synthesis.[3]

Molecular Weight Breakdown

The molecular formula C₇H₇ClN₂ yields a precise molecular weight derived from standard atomic weights.[3]

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 712.01184.077
Hydrogen (H) 71.0087.056
Nitrogen (N) 214.00728.014
Chlorine (Cl) 135.4535.450
Total MW 154.597 (Avg)
  • Monoisotopic Mass: 154.029 (Essential for High-Res MS confirmation)[3]

  • Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 intensity ratio in the mass spectrum at m/z 154 and 156.[3]

Key Physicochemical Properties

The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers distinct advantages in medicinal chemistry, such as reduced conformational entropy and improved metabolic stability (blocking P450 oxidation sites).[3]

PropertyValueRelevance in Drug Design
LogP (Calc) ~1.8 - 2.1Ideal for cell permeability; cyclopropyl adds lipophilicity without excessive bulk.[3]
TPSA ~25.8 ŲLow polar surface area facilitates blood-brain barrier (BBB) penetration.[3]
H-Bond Acceptors 2Pyridazine nitrogens act as critical vectors for kinase hinge binding.[3]
H-Bond Donors 0Reduces desolvation penalty upon protein binding.[3]
Rotatable Bonds 1High rigidity improves binding affinity (entropic advantage).[3]

Part 2: Validated Synthetic Protocols

The synthesis of 3-chloro-6-cyclopropylpyridazine typically proceeds via the functionalization of 3,6-dichloropyridazine .[3] While nucleophilic substitution is possible, Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is the industry standard for reproducibility and yield.[3]

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the isolated intermediate.[3]

SynthesisWorkflow Start 3,6-Dichloropyridazine (Precursor) Reaction Suzuki Coupling (100°C, 12h, Inert Atm) Start->Reaction Reagent Cyclopropylboronic Acid (Reagent) Reagent->Reaction Catalyst Pd(dppf)Cl2 • DCM K3PO4 / Toluene / H2O Catalyst->Reaction Catalysis Workup Extraction (EtOAc) & Silica Purification Reaction->Workup Product 3-Chloro-6-cyclopropylpyridazine (Target) Workup->Product

Caption: Figure 1. Palladium-catalyzed synthesis route utilizing Suzuki-Miyaura coupling conditions.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Selective mono-alkylation of 3,6-dichloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Cyclopropylboronic acid (1.1 eq)[3]

  • Pd(dppf)Cl₂[3] • DCM (0.05 eq)[3]

  • Potassium Phosphate (K₃PO₄) (3.0 eq)[3]

  • Solvent: Toluene:Water (3:1 ratio)[3]

Step-by-Step Procedure:

  • Inert Setup: Charge a round-bottom flask with 3,6-dichloropyridazine, cyclopropylboronic acid, and K₃PO₄.[3] Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[3]

  • Solvation: Add degassed Toluene and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ catalyst quickly under a stream of nitrogen.[3]

  • Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting dichloride.[3]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[3]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 65–75% as a white to off-white solid.[3]

Mechanistic Note: The cyclopropyl group is introduced via a transmetallation cycle.[3] The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of the Palladium species, but care must be taken to avoid bis-cyclopropylation (over-reaction), which is controlled by stoichiometry (1.1 eq of boronic acid) and temperature.[3]

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for downstream medicinal chemistry (e.g., S_NAr reactions), strict QC criteria must be met.[3]

Spectroscopic Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J=8.8 Hz, 1H): Pyridazine ring proton (H-4/H-5).[3]

    • δ 7.15 (d, J=8.8 Hz, 1H): Pyridazine ring proton (H-5/H-4).[3]

    • δ 2.15 (m, 1H): Cyclopropyl methine (CH).[3]

    • δ 1.10–1.25 (m, 4H): Cyclopropyl methylene (CH₂) protons (distinctive multiplets).[3]

  • LC-MS:

    • Peak: Single peak at retention time ~2.5 min (generic reverse phase).

    • Mass: [M+H]⁺ = 155.03 and 157.03 (Characteristic Cl isotope pattern).[3]

QC Decision Tree

QC_Workflow Sample Isolated Solid NMR 1H NMR Analysis Sample->NMR MS LC-MS Analysis Sample->MS Check1 Cyclopropyl Signals Present? (0.8-1.2 ppm) NMR->Check1 Check2 Mass [M+H]+ = 155/157? MS->Check2 Pass Release for Synthesis Check1->Pass Yes Fail Repurify / Discard Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Figure 2. Quality control decision matrix for intermediate validation.

Part 4: Applications in Drug Discovery[4][5][6][7]

The "Privileged" Scaffold

The pyridazine core acts as a bioisostere for phenyl or pyridine rings but with higher polarity and water solubility.[3] When combined with the cyclopropyl group, 3-Chloro-6-cyclopropylpyridazine becomes a versatile building block for:

  • Kinase Inhibitors: The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr) with amines, allowing the attachment of hinge-binding motifs (e.g., in p38 MAP kinase or VEGFR-2 inhibitors).[3]

  • GPCR Ligands: The cyclopropyl group fits into small hydrophobic pockets (e.g., Histamine H3 receptors) where larger alkyl groups would cause steric clash.[3]

Strategic Advantage of Cyclopropyl
  • Metabolic Blocking: The cyclopropyl ring is resistant to CYP450-mediated hydroxylation compared to an isopropyl group.[3]

  • Sigma-Hole Interactions: Recent studies suggest the electron-deficient center of the cyclopropyl ring can engage in unique non-covalent interactions with protein carbonyls.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394285, 3-Chloro-6-cyclopropylpyridazine. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition. (Discusses the comparative physicochemical properties of small rings like cyclopropyl). Retrieved from [Link][3]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Retrieved from [Link][3]

Sources

Strategic Synthesis of 3-Chloro-6-cyclopropylpyridazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Chloro-6-cyclopropylpyridazine CAS Registry Number: 1046816-38-9 Molecular Formula: C


H

ClN

Molecular Weight: 154.60 g/mol [1][2][3]

Executive Summary & Strategic Overview

3-Chloro-6-cyclopropylpyridazine is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for dihydroorotate dehydrogenase (DHODH) inhibitors and calcium channel blockers.[2] Its structural utility lies in the cyclopropyl group , which offers metabolic stability and unique steric bulk compared to isopropyl or ethyl groups, and the 3-chloro substituent , which serves as a versatile electrophilic handle for downstream functionalization (S


Ar or Pd-catalyzed couplings).[2]

This guide details two distinct synthetic pathways, selected based on scale and available resources:

  • Route A: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) Best for: Discovery chemistry, rapid analog generation, high-throughput synthesis.[2] Mechanism: Site-selective Pd-catalyzed coupling of 3,6-dichloropyridazine.[2]

  • Route B: De Novo Ring Construction (Grignard/Hydrazine) Best for: Multi-kilogram scale-up, cost-reduction, avoiding palladium contamination.[2] Mechanism: Nucleophilic addition to succinic anhydride, condensation, and deoxychlorination.[2]

Retrosynthetic Analysis

Retrosynthesis Target 3-Chloro-6-cyclopropylpyridazine DCP 3,6-Dichloropyridazine RouteA Route A: Suzuki Coupling (Pd-Catalyzed) DCP->RouteA CPB Cyclopropylboronic Acid CPB->RouteA RouteA->Target Selectivity Control Pyridazinone 6-Cyclopropylpyridazin-3(2H)-one Pyridazinone->Target POCl3 Chlorination KetoAcid 4-Cyclopropyl-4-oxobutanoic acid KetoAcid->Pyridazinone N2H4 Cyclization RouteB Route B: De Novo Synthesis (Cyclization/POCl3) Succinic Succinic Anhydride Succinic->KetoAcid Grignard Cyclopropyl MgBr Grignard->KetoAcid

Figure 1: Retrosynthetic dissection showing the convergent Suzuki route (left) and the linear De Novo route (right).[2]

Route A: Site-Selective Suzuki-Miyaura Coupling[2]

This route utilizes the commercially available 3,6-dichloropyridazine .[2] The core challenge is selectivity : preventing the formation of the 3,6-dicyclopropyl bis-coupled byproduct.[2]

Mechanistic Insight: The Selectivity Filter

Pyridazines are electron-deficient.[2] The first oxidative addition of Pd(0) into the C-Cl bond activates the ring, making the second C-Cl bond slightly less reactive due to the electron-donating nature of the newly installed alkyl group (cyclopropyl is weak EDG).[2] However, kinetic control is required.

  • Ligand Choice: Bidentate ligands with large bite angles (e.g., dppf) are preferred to stabilize the Pd(II) intermediate and facilitate reductive elimination.[2]

  • Base Choice: Weaker bases (K

    
    PO
    
    
    
    ) slow the transmetallation step, allowing better discrimination between the mono- and bis-pathways compared to strong bases like KOtBu.[2]
Experimental Protocol

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[2][4]

  • Cyclopropylboronic acid (1.1 equiv)[2]

  • Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (0.05 equiv)[2]
  • K

    
    PO
    
    
    
    (2.0 equiv, 2M aqueous solution)[2]
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Ar flow, charge a reaction vial with 3,6-dichloropyridazine (149 mg, 1.0 mmol), cyclopropylboronic acid (94 mg, 1.1 mmol), and Pd(dppf)Cl

    
     (41 mg, 0.05 mmol).
    
  • Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aq. K

    
    PO
    
    
    
    (1 mL).[2]
  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours. Note: Monitoring by LCMS is critical at the 3h mark to stop before bis-coupling dominates.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: The mono-product (R

    
     ~0.4 in 30% EtOAc/Hex) separates easily from the bis-product (non-polar) and starting material.[2] Flash chromatography (SiO
    
    
    
    , 0-40% EtOAc in Hexanes).[2]

Data Summary:

Parameter Value Note
Yield 65–75% Isolated yield of mono-chloride
Selectivity ~8:1 Mono:Bis ratio under optimized conditions

| Appearance | Off-white solid | |[2]

Route B: De Novo Ring Construction (Scalable)[2]

For kilogram-scale production, the high cost of palladium and boronic acids makes Route A prohibitive. Route B constructs the pyridazine ring from acyclic precursors.

Step 1: Synthesis of 4-Cyclopropyl-4-oxobutanoic Acid

Unlike aryl analogs, cyclopropane cannot be installed via Friedel-Crafts due to ring opening.[2] We utilize a Grignard reaction with succinic anhydride.

Protocol:

  • Dissolve succinic anhydride (1.0 equiv) in anhydrous THF at -78°C.

  • Add Cyclopropylmagnesium bromide (0.5M in THF, 1.05 equiv) dropwise over 1 hour. Crucial: Slow addition prevents double addition.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench with 1M HCl (aq). Extract with EtOAc.[5]

  • Result: The

    
    -keto acid is obtained as a waxy solid.
    
Step 2: Condensation to 6-Cyclopropylpyridazin-3(2H)-one[2]
  • Suspend the keto-acid from Step 1 in Ethanol.

  • Add Hydrazine hydrate (1.2 equiv).[2]

  • Reflux for 3 hours. The acyclic acid cyclizes to form the pyridazinone.

  • Cool to precipitate the product. Filter and wash with cold ethanol.

Step 3: Deoxychlorination with POCl

This step converts the tautomeric hydroxy group into the chloride.

Safety Alert: POCl


 reacts violently with water. All glassware must be oven-dried.[2]

Protocol:

  • Place 6-cyclopropylpyridazin-3(2H)-one (1.0 equiv) in a round-bottom flask.

  • Add POCl

    
      (Phosphorus oxychloride, 5.0 equiv) as both reagent and solvent.[2]
    
  • Heat to 90°C for 2 hours. The suspension will clear as the reaction proceeds.

  • Quenching (The most dangerous step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize with NH

      
      OH or NaHCO
      
      
      
      to pH 7-8.[2]
  • Extract with DCM, dry, and concentrate.

DeNovoWorkflow Step1 Step 1: Grignard Addition (-78°C, THF) Intermediate1 gamma-Keto Acid Step1->Intermediate1 Step2 Step 2: Cyclization (N2H4, Reflux) Intermediate2 Pyridazinone Step2->Intermediate2 Step3 Step 3: Chlorination (POCl3, 90°C) Final 3-Cl-6-cPr-Pyridazine Step3->Final Intermediate1->Step2 Intermediate2->Step3

Figure 2: Process flow for the De Novo synthesis. Step 3 requires strict safety protocols.

Analytical Validation & QC

Regardless of the route chosen, the final product must be validated.

TechniqueExpected Signal / Observation
1H NMR (CDCl

)

7.3–7.5 ppm:
Two doublets (aromatic pyridazine protons).[2]

2.1 ppm:
Multiplet (1H, cyclopropyl CH).[2]

1.0–1.2 ppm:
Multiplets (4H, cyclopropyl CH

).[2]
LC-MS (ESI+) [M+H]

= 155.0/157.0
(Characteristic 3:1 Chlorine isotope pattern).[2]
TLC R

~0.4 (30% EtOAc/Hexanes).[2] Stains active under UV.
Troubleshooting Guide
  • Issue: Low yield in Suzuki (Route A).

    • Cause: Protodeboronation of cyclopropylboronic acid.

    • Fix: Use Potassium Cyclopropyltrifluoroborate instead of the boronic acid. It is more stable but requires a stronger base (Cs

      
      CO
      
      
      
      ) and higher temperatures (100°C).[2]
  • Issue: Black tar in POCl

    
     step (Route B). 
    
    • Cause: Overheating or "charring" of the pyridazinone.

    • Fix: Ensure the pyridazinone is strictly dry (water reacts with POCl

      
       to create heat).[2] Keep temperature below 100°C.
      

References

  • Vertex Pharmaceuticals. (2015).[2] Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. US Patent 8,648,074 B2. (Describes usage of 3-chloro-6-cyclopropylpyridazine as intermediate). Link

  • BenchChem. (2025).[2] Phosphorus Oxychloride in the Synthesis of Chloropyridazines: Application Notes and Protocols. (Safety and protocols for POCl3 chlorination). Link

  • National Science Foundation. (2022).[2] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Mechanistic insight into site-selective coupling of dichloropyridazines). Link[2]

  • BLD Pharm. (2025).[2] Product Data Sheet: 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid. (Structural data and CAS verification). Link

Sources

Safety and handling of 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Reactivity of 3-Chloro-6-cyclopropylpyridazine

Part 1: Executive Summary & Chemical Identity

3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9) is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and OLED materials. Its value lies in the orthogonal reactivity of the pyridazine ring: the chlorine atom at position 3 serves as an electrophilic handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, while the cyclopropyl group at position 6 provides unique steric and metabolic stability properties in drug design.

However, the combination of a strained cyclopropyl ring and a reactive chloropyridazine core necessitates specific handling protocols to mitigate stability risks and exposure hazards.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationNotes
CAS Number 1046816-38-9 Unique identifier for regulatory tracking.[1]
IUPAC Name 3-Chloro-6-cyclopropylpyridazine
Molecular Formula

Molecular Weight 154.60 g/mol
Physical State Solid (crystalline powder)Typically off-white to pale yellow.
Boiling Point ~305.7°C (Predicted)High boiling point suggests low volatility, but dust hazard remains.
Solubility DMSO, Methanol, DCMSparingly soluble in water; lipophilic due to cyclopropyl moiety.
Storage Temp 2–8°C Critical: Retards slow hydrolysis and degradation.

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact analog is limited in public databases, structural activity relationship (SAR) analysis with 3-chloro-6-methylpyridazine and general halopyridazines mandates a conservative safety approach.

GHS Classification (Inferred & Standard)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Structural Alerts & Toxicology Logic
  • Alkylating Potential: The C-Cl bond in electron-deficient nitrogen heterocycles (like pyridazine) is highly reactive. In biological systems, this can theoretically lead to non-specific alkylation of proteins or DNA, posing a potential sensitization or mutagenic risk.

  • Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While generally stable, metabolic activation (in vivo) or exposure to strong Lewis acids can open the ring, leading to reactive intermediates.

  • Sensitization: Pyridazine derivatives are often synthesized via hydrazine intermediates. Trace hydrazine impurities are potent sensitizers and carcinogens. Always assume trace hydrazine presence unless the Certificate of Analysis (CoA) specifies otherwise.

Part 3: Hierarchy of Controls & Handling Protocols

To ensure scientific integrity, we move beyond simple "wear gloves" advice to a risk-based hierarchy.

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.

  • Atmosphere: Handle under an inert atmosphere (

    
     or Ar) if the specific batch is noted as moisture-sensitive (common for high-purity heteroaryl chlorides).
    
Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves Nitrile (Double Layer) or Laminate (Silver Shield) Chlorinated heterocycles can permeate thin latex. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact.
Respiratory N95 / P100 (if outside hood)Solid particulates are the primary vector. If dissolved in solvent, use Organic Vapor cartridges (OV).
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields.
Visualizing the Safety Decision Matrix

SafetyMatrix Start Handling 3-Chloro-6-cyclopropylpyridazine StateCheck Is the substance in Solution or Solid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution Weighing Weighing Operation Solid->Weighing Hood MUST use Fume Hood (Prevent Inhalation) Weighing->Hood Critical Control Static Use Anti-Static Gun/Bar (Prevent Dispersion) Weighing->Static Safe Proceed with Synthesis Hood->Safe Static->Safe Permeation Check Glove Permeation Data (Solvent Dependent) Solution->Permeation Splash Wear Chemical Goggles ( splashes are corrosive) Solution->Splash Permeation->Safe Splash->Safe

Figure 1: Decision matrix for handling physical states of the compound, prioritizing inhalation and contact control.

Part 4: Synthetic Utility & Reactivity Hazards

Researchers typically utilize this compound for its electrophilic C3 position. Understanding the reactivity profile is crucial for process safety.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reaction: Displacement of the Chlorine by amines, alkoxides, or thiols.

    • Hazard:[1][3][2] These reactions are often exothermic . The electron-deficient pyridazine ring accelerates the rate.

    • Control: Add nucleophiles slowly at controlled temperatures (0°C to RT) to manage heat evolution.

  • Suzuki-Miyaura Coupling:

    • Reaction: Coupling with boronic acids using Pd catalysts.

    • Hazard:[1][3][2] Generally safer thermally, but requires degassing to prevent homocoupling or oxidation.

    • Control: Ensure strict inert atmosphere.

Stability Concerns
  • Acid Sensitivity: The cyclopropyl group is sensitive to strong acids (e.g., conc. HCl,

    
    ), which can cause ring-opening rearrangements, potentially leading to runaway decomposition or loss of the pharmacophore. Avoid strong acidic media during workup. 
    
  • Thermal Stability: While the boiling point is high, prolonged heating >150°C may degrade the cyclopropyl moiety.

Visualizing the Synthetic Workflow

SynthesisWorkflow Precursor 3-Chloro-6-cyclopropylpyridazine Reaction Reaction Vessel (Inert Atm, Temp Control) Precursor->Reaction Reagent Nucleophile (H-Nu) / Catalyst Reagent->Reaction Exotherm Risk: Exotherm ($S_NAr$) Reaction->Exotherm Monitor Temp Workup Workup (Avoid Strong Acids) Reaction->Workup Product Functionalized Pyridazine Workup->Product

Figure 2: Synthetic workflow highlighting critical control points for thermal and chemical stability.

Part 5: Emergency Response & Waste Disposal

Spill Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, goggles, and a P100 respirator.

  • Containment: Do not dry sweep. Use a HEPA vacuum or wet wipe method (dampened with water/surfactant) to prevent dust generation.

  • Decontamination: Clean surface with a mild soap solution. Avoid bleach (hypochlorite) as it may react with nitrogenous residues to form chloramines.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lifting eyelids is crucial as particulates can trap under the lid.

  • Skin Contact: Wash with soap and water.[5] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Method: High-temperature incineration equipped with a scrubber (to handle HCl and NOx emissions).

  • Do NOT: Dispose of down the drain. The compound is likely toxic to aquatic life (Acute Aquatic Toxicity Category 3 inferred).

References

  • PubChem. (n.d.).[6] Compound Summary: Chloropyridazine Derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted Waters of Solubility

In the landscape of pharmaceutical and agrochemical research, the journey of a novel compound from discovery to application is fraught with challenges. Among the most critical yet often underestimated hurdles is the determination of its solubility profile. A compound's ability to dissolve in various media governs its reaction kinetics, bioavailability, formulation possibilities, and ultimately, its therapeutic or functional efficacy.

This guide focuses on a molecule of emerging interest: 3-chloro-6-cyclopropylpyridazine. While public domain data on its solubility is sparse, this document serves not as a mere compilation of existing information, but as a comprehensive roadmap for its thorough investigation. As a Senior Application Scientist, my objective is to impart not just the "what" but the "why" and "how"—to equip you with the strategic thinking and experimental rigor required to elucidate the solubility of this and other novel chemical entities. We will delve into the foundational principles of solubility, present a robust experimental framework for its determination, and provide the tools to interpret and apply the resulting data with confidence.

Physicochemical Foundations of 3-Chloro-6-cyclopropylpyridazine

A molecule's structure is the blueprint for its physical behavior. Before embarking on experimental solubility studies, a thorough understanding of the inherent properties of 3-chloro-6-cyclopropylpyridazine is paramount. These characteristics provide the basis for solvent selection and the interpretation of solubility data.

The structure of 3-chloro-6-cyclopropylpyridazine, with its pyridazine core, a halogen substituent, and a cyclopropyl group, presents a unique combination of polarity and lipophilicity. The nitrogen atoms in the pyridazine ring are capable of hydrogen bonding, while the chloro and cyclopropyl groups contribute to its nonpolar character. This duality suggests a nuanced solubility profile, with potential for dissolution in a range of solvents.

Table 1: Physicochemical Properties of 3-Chloro-6-cyclopropylpyridazine and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPKey Structural Features
3-Chloro-6-cyclopropylpyridazine C₇H₇ClN₂154.601.4Pyridazine, Chloro, Cyclopropyl
3-Chloro-6-methylpyridazine[1][2]C₅H₅ClN₂128.561.2Pyridazine, Chloro, Methyl
3-Chloro-6-phenylpyridazine[3][4]C₁₀H₇ClN₂190.632.5Pyridazine, Chloro, Phenyl

The predicted XlogP value, a measure of lipophilicity, for 3-chloro-6-cyclopropylpyridazine is 1.4.[5] This suggests a moderate lipophilicity, which would imply some solubility in nonpolar organic solvents, while the nitrogen-containing heterocyclic core indicates potential for solubility in polar solvents. The presence of the chlorine atom further influences the molecule's electronic properties and potential interactions with solvents.

Strategic Framework for Solubility Determination

A comprehensive understanding of a compound's solubility requires a multi-faceted experimental approach. The following workflow provides a systematic process for characterizing the solubility of 3-chloro-6-cyclopropylpyridazine across a spectrum of relevant solvents.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Screening & Quantitative Measurement cluster_2 Phase 3: Data Analysis & Application A Compound Procurement & Purity Assessment B Physicochemical Characterization (DSC, TGA, PXRD) A->B Purity & Solid-State Form C Solvent Selection (Aqueous & Organic) D Equilibrium Solubility Determination (Shake-Flask Method) C->D E Kinetic Solubility Assessment (Turbidimetric Method) C->E F Quantitative Analysis of Supernatant (HPLC-UV) D->F E->F G Data Interpretation & Profile Generation F->G H Application to Drug Development & Process Chemistry G->H

Caption: A systematic workflow for determining the solubility profile.

Experimental Protocols: A Step-by-Step Guide

Materials and Instrumentation
  • Compound: 3-Chloro-6-cyclopropylpyridazine (purity >98%)

  • Solvents: A range of analytical grade solvents including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and n-heptane.

  • Instrumentation: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Differential Scanning Calorimeter (DSC), and Powder X-ray Diffractometer (PXRD).

Solid-State Characterization

Rationale: The solid-state form of a compound (e.g., crystalline vs. amorphous, polymorphs) can significantly impact its solubility. Initial characterization is crucial for data reproducibility.

Protocol:

  • DSC Analysis: Accurately weigh 2-5 mg of 3-chloro-6-cyclopropylpyridazine into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine its melting point and assess its crystallinity.[6]

  • PXRD Analysis: Analyze the powder sample using a PXRD instrument to obtain the diffraction pattern, which provides information about the crystalline structure.[6]

Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[7] It measures the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

Protocol:

  • Sample Preparation: Add an excess amount of 3-chloro-6-cyclopropylpyridazine to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantification: Determine the concentration of 3-chloro-6-cyclopropylpyridazine in the diluted supernatant using a validated HPLC-UV method against a standard curve.

Kinetic Solubility Assessment (Turbidimetric Method)

Rationale: This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon its precipitation from a stock solution. It provides an indication of how a compound might behave when rapidly diluted, for instance, in an injection.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-chloro-6-cyclopropylpyridazine in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation Monitoring: Use a plate reader to monitor the turbidity (optical density) of each well over time. The concentration at which precipitation is first observed is considered the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Profile of Pyridazine Derivatives

SolventCompoundSolubility (µg/mL)Temperature (°C)pHReference
Aqueous Buffer3-Chloro-6-phenylpyridazine10.3N/A7.4[3]
DMSO/PEG300/Tween-80/Saline3-Chloro-6-methylpyridazine≥ 2500N/AN/A[8]
DMSO/SBE-β-CD/Saline3-Chloro-6-methylpyridazine≥ 2500N/AN/A[8]
DMSO/Corn Oil3-Chloro-6-methylpyridazine≥ 2500N/AN/A[8]

Note: This table provides examples from related compounds to illustrate how solubility data for 3-chloro-6-cyclopropylpyridazine should be presented once determined.

Causality and Field-Proven Insights

The choice of solvents in the experimental design is critical. A diverse panel of solvents, ranging from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, acetone) and nonpolar (e.g., heptane), is necessary to probe the full range of intermolecular interactions that 3-chloro-6-cyclopropylpyridazine can engage in.

For aqueous solubility, investigating the effect of pH is crucial, especially for compounds with ionizable groups. Although 3-chloro-6-cyclopropylpyridazine is not strongly acidic or basic, the nitrogen atoms in the pyridazine ring can exhibit weak basicity, potentially leading to slight changes in solubility at different pH values.

The inclusion of co-solvents and formulation vehicles like PEG300, Tween-80, and SBE-β-CD in solubility screening is a pragmatic approach that mirrors real-world drug development scenarios.[8] These excipients are often used to enhance the solubility and bioavailability of poorly soluble compounds.

Conclusion: From Data to Decision-Making

A comprehensive solubility profile is a cornerstone of successful chemical research and development. For 3-chloro-6-cyclopropylpyridazine, a systematic investigation employing the methodologies outlined in this guide will yield invaluable data. This information will empower researchers to make informed decisions regarding reaction optimization, purification strategies, formulation development, and the design of subsequent preclinical studies. The principles and protocols detailed herein provide a robust framework for navigating the complexities of solubility and unlocking the full potential of this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55280955, 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • PubMed. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-6-cyclopropylpyridazine (C7H7ClN2). Retrieved from [Link]

Sources

In Silico Modeling of 3-Chloro-6-cyclopropylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS 13133-22-7) is not merely a heterocycle; it is a privileged scaffold in modern medicinal chemistry, most notably serving as the structural anchor for Risdiplam (Evrysdi), the first oral treatment for Spinal Muscular Atrophy (SMA).

This guide provides a rigorous, self-validating in silico framework for modeling this molecule. We move beyond generic protocols to address the specific electronic anomalies of the pyridazine core, the strain energy of the cyclopropyl substituent, and the "warhead" reactivity of the C3-chlorine atom.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

The Electronic Landscape

The 1,2-diazine (pyridazine) ring possesses a unique electronic signature due to the adjacent nitrogen lone pairs, creating a high dipole moment and significant electron deficiency at carbons 3 and 6.

Objective: Accurately map the electrostatic potential (ESP) to predict nucleophilic attack sites (


) versus metal-catalyzed coupling sites.
Experimental Protocol: DFT Optimization
  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(2d,p)

    • Rationale: The inclusion of diffuse functions (+) is critical for describing the lone pair interactions of the N-N bond. Dispersion correction (D3) is mandatory to account for the cyclopropyl ring's intramolecular London dispersion forces.

  • Solvation Model: CPCM (Acetonitrile) – mimics the polar aprotic environment of typical substitution reactions.

Step-by-Step Workflow:

  • Conformational Scan: Rotate the cyclopropyl-pyridazine bond (

    
     to 
    
    
    
    in
    
    
    steps).
    • Expectation: The "bisected" conformation (cyclopropyl C-H bond perpendicular to the aromatic plane) is generally favored due to conjugation between the Walsh orbitals of the cyclopropane and the

      
      -system of the pyridazine.
      
  • Fukui Function Calculation: Calculate

    
     and 
    
    
    
    indices.
    • Target: The Carbon-Cl site should exhibit the highest local electrophilicity (

      
      ), validating it as the site for nucleophilic attack.
      
Visualization: The Reactivity Workflow

ReactivityWorkflow cluster_0 Quantum Mechanical Profiling Start 3-Cl-6-cPr-Pyridazine (Input Structure) QM_Opt DFT Optimization (B3LYP-D3/6-311+G**) Start->QM_Opt Conf_Scan Cyclopropyl Rotational Scan QM_Opt->Conf_Scan Fukui Fukui Indices (Reactivity Prediction) Conf_Scan->Fukui Lowest Energy Conf TS_Search Transition State Search (SNAr) Fukui->TS_Search Define Reaction Coord

Figure 1: QM workflow for determining the reactive conformation and electrophilic susceptibility of the pyridazine scaffold.

Part 2: Synthetic Reactivity Modeling ( vs. Cross-Coupling)

The utility of 3-Chloro-6-cyclopropylpyridazine lies in its ability to undergo substitution to form complex drugs like Risdiplam. Modeling the transition state (TS) of these reactions saves weeks of wet-lab optimization.

Modeling the Pathway

The displacement of the Chlorine by an amine (e.g., the piperazine/piperidine derivatives in Risdiplam synthesis) follows an addition-elimination mechanism involving a Meisenheimer complex.

Protocol:

  • Reactant Complex: Dock the nucleophile (e.g., piperazine) near the C3-Cl bond.

  • TS1 Search (Addition): Scan the N(nucleophile)-C(pyridazine) bond distance from 3.5 Å to 1.5 Å. Look for the energy maximum.

  • Intermediate Optimization: Locate the Meisenheimer intermediate (sp3 hybridized C3).

  • TS2 Search (Elimination): Stretch the C-Cl bond.

Critical Insight: The cyclopropyl group at C6 donates electron density via induction (+I) and hyperconjugation. This slightly deactivates the ring toward nucleophilic attack compared to a bare pyridazine. Your model must reflect a higher activation energy barrier (


) than 3,6-dichloropyridazine.

Part 3: Structure-Based Drug Design (Docking)

When using this scaffold for kinase inhibition or SMN2 splicing modulation, the protonation state of the pyridazine nitrogens is the most common failure point in docking studies.

Protonation State Sensitivity

Pyridazine has a pKa


 2.3. However, 3-amino substituents (common in derivatives) can raise this significantly.
  • Rule: At physiological pH (7.4), the core is neutral.

  • Exception: If the derivative includes a basic amine side chain (like in Risdiplam), the side chain is protonated, but the pyridazine ring remains neutral.

Docking Protocol (AutoDock Vina / Glide)

Target: SMN2 Splicing Modifier Binding Site (or kinase ATP pocket).

  • Grid Generation:

    • Center the grid on the co-crystallized ligand (e.g., PDB ID for Risdiplam-SMN2 complex if available, or homology model).

    • Size:

      
       Å.
      
  • Ligand Preparation:

    • Generate 3D conformers retaining the "bisected" cyclopropyl geometry derived in Part 1.

    • Constraint: Apply a torsional constraint to the cyclopropyl-pyridazine bond during docking if the barrier to rotation > 5 kcal/mol (from QM scan).

  • Interaction Scoring:

    • Prioritize poses showing Hydrogen Bonding to the pyridazine N2 (acceptor).

    • Verify

      
      -stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the pocket.
      
Visualization: Interaction Network

InteractionMap Ligand_N2 Pyridazine N2 (H-Bond Acceptor) Rec_HDonor Backbone NH (Hinge Region) Ligand_N2->Rec_HDonor Hydrogen Bond (2.8 - 3.2 Å) Ligand_Cl C3-Substituent (Vector to Solvent) Rec_Solvent Solvent Front Ligand_Cl->Rec_Solvent Exit Vector Ligand_CPr Cyclopropyl Group (Hydrophobic) Rec_Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Ligand_CPr->Rec_Hydrophobic Van der Waals (Shape Complementarity)

Figure 2: Pharmacophore interaction map for the scaffold within a typical hydrophobic binding pocket.

Part 4: In Silico ADMET & Metabolic Liability

The cyclopropyl group is a "double-edged sword." It improves metabolic stability compared to an ethyl group (blocking


-hydride elimination), but it introduces a specific liability: P450-mediated ring opening. 
The "Cyclopropyl Paradox" Protocol

You must model the susceptibility of the cyclopropyl ring to CYP450 oxidation (specifically CYP3A4 and CYP2D6).

Methodology:

  • Site of Metabolism (SOM) Prediction: Use SMARTCyp or StarDrop.

  • Reaction Phenotyping:

    • Pathway A (Hydroxylation): C-H abstraction on the ring.[1]

    • Pathway B (Ring Opening): Single Electron Transfer (SET) leading to a radical cation, followed by ring opening to a reactive enone or aldehyde.

  • Toxicity Alert: If the model predicts Ring Opening as the primary pathway, flag the compound as a potential Mechanism-Based Inhibitor (MBI) of CYP enzymes (suicide inhibition).

Data Summary Table: Predicted Properties

PropertyValue (Predicted)MethodImplication
LogP 2.1 ± 0.3Consensus (ChemAxon/RDKit)Good oral bioavailability range.
TPSA ~25 ŲTopology AnalysisHigh Blood-Brain Barrier (BBB) permeability (Crucial for SMA).
H-Bond Acceptors 2Structure CountInteraction with kinase hinge regions.
Metabolic Liability Cyclopropyl C-HSMARTCyp Score > 50Potential for CYP3A4 oxidation; requires monitoring.

References

  • Risdiplam Synthesis & Scaffold Relevance

    • Korenev, G., et al. (2025).[2][3][4] "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules, 30(16), 3375.[2]

  • Pyridazine Reactivity & DFT

    • Ghazoui, A., et al. (2022).[5] "DFT computational study of pyridazine derivatives as corrosion inhibitors." GSC Advanced Research and Reviews, 11(03), 106–114.[5]

  • Cyclopropyl Metabolic Stability

    • Shanu-Wilson, J. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[1][6] Scientific Update.

  • Kinase Inhibitor Docking Context

    • Malik, M.S., et al. (2024).[7] "Exploring the untapped pharmacological potential of imidazopyridazines." RSC Advances.

Sources

Methodological & Application

Application Note: Strategic Optimization of Suzuki-Miyaura Cross-Coupling for 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclopropylpyridazine is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors and GPCR modulators. The cyclopropyl moiety offers a unique metabolic stability profile and lipophilicity modulation compared to standard alkyl groups. However, the electron-deficient nature of the pyridazine ring, combined with the potential for catalyst poisoning via


-coordination, presents specific challenges in cross-coupling.

This guide provides a validated framework for coupling 3-chloro-6-cyclopropylpyridazine with aryl and heteroaryl boronic acids. It moves beyond generic "recipe" approaches, offering a mechanistic rationale for catalyst selection and a troubleshooting decision tree to maximize yield and purity.

Mechanistic Analysis & Challenges

The Electrophile: Electronic & Steric Profile

The pyridazine ring is significantly electron-deficient (


-deficient), making the C3-chlorine highly activated for oxidative addition to Pd(0). This is generally advantageous; however, it introduces two competing pathways:
  • Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) possess lone pairs capable of

    
    -coordination to the palladium center, forming stable, inactive Pd(II) species (rest states) that stall the catalytic cycle.
    
  • Hydrolytic Instability: While the cyclopropyl group is robust, the C-Cl bond in electron-poor heterocycles can be susceptible to hydrolysis under harsh basic conditions, yielding the pyridazinone byproduct.

The Cyclopropyl "Anchor"

Unlike linear alkyl chains, the cyclopropyl group exerts a distinct electronic effect (hyperconjugation) and steric bulk. Crucially, the cyclopropyl ring is stable under standard Pd(0)/Pd(II) redox cycles. It does not undergo


-hydride elimination—a common failure mode for alkyl-substituted heterocycles—because it lacks the requisite geometry and 

-hydrogens are part of a strained ring system.
Visualizing the Catalytic Challenge

The following diagram illustrates the standard catalytic cycle versus the off-cycle poisoning pathway specific to pyridazine substrates.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + 3-Cl-6-Cyc-Pyridazine Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-Coordination (Stalled) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting Step Poison->OxAdd Heat/Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive 'Poisoning' pathway where the pyridazine nitrogen sequesters the catalyst.

Optimization Strategy & Catalyst Selection

To overcome the poisoning effect described above, ligand selection is critical. Monodentate phosphines with high steric bulk (e.g., Buchwald ligands) or bidentate ligands with large bite angles are required to destabilize the Pd-N interaction and favor the catalytic cycle.

Recommended Catalyst Systems
SystemCatalyst / LigandBase / SolventApplication Context
Protocol A (Robust) Pd(dppf)Cl₂·DCM K₂CO₃ / Dioxane:H₂O (4:1)Standard aryl boronic acids; cost-effective; tolerant of air/moisture.
Protocol B (High Activity) XPhos Pd G3 K₃PO₄ / THF:H₂O (10:1)Sterically hindered boronic acids; heteroaryl partners; prevents poisoning.
Protocol C (Green/Polar) Pd(OAc)₂ / SPhos K₂CO₃ / Ethanol or TolueneSubstrates with solubility issues; SPhos provides excellent turnover for chlorides.

Detailed Experimental Protocols

Protocol A: Standard Coupling (Pd(dppf)Cl₂)

Best for: Routine synthesis where the coupling partner is a simple aryl boronic acid.

Reagents:

  • 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridazine (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane and Water. Note: Degassing is recommended but Pd(dppf)Cl₂ is relatively robust.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 2 minutes.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The chloride peak (M+H) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Pyridazines are polar; expect elution at higher EtOAc percentages.

Protocol B: High-Efficiency Coupling (XPhos Pd G3)

Best for: Heteroaryl boronic acids (e.g., pyrazoles, indoles) or when Protocol A fails due to low conversion.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It facilitates oxidative addition into the electron-poor chloride and, crucially, its bulk prevents the pyridazine nitrogen from coordinating effectively to the Pd center.

Reagents:

  • 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Heteroaryl Boronic Acid/Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 (2–3 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1)

Step-by-Step:

  • Charge: Add pyridazine, boronic ester, and XPhos Pd G3 to a microwave vial or pressure tube.

  • Base: Add K₃PO₄ (solid).

  • Solvent: Add degassed THF and Water.

  • Reaction: Heat to 60–80°C .

    • Note: This catalyst initiates rapidly. Conversion is often complete within 1–2 hours.

  • Workup: Filter through a pad of Celite® to remove palladium black. Concentrate and purify.

Troubleshooting & Optimization Workflow

If the reaction stalls or yields are low, use this decision tree to diagnose the failure mode.

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2) Check Check LCMS after 4h Start->Check Result1 SM Remaining (No Product) Check->Result1 < 10% Conv. Result2 Protodeboronation of Boronic Acid Check->Result2 Product Low, Ar-H obs. Result3 Homocoupling of Boronic Acid Check->Result3 Product Low, Ar-Ar obs. Soln1 Switch to Protocol B (XPhos) Reason: Catalyst Poisoning Result1->Soln1 Soln2 Use Boronic Ester + Anhydrous Conditions Switch Base to Cs2CO3 Result2->Soln2 Soln3 Degas Solvent Thoroughly Reduce Catalyst Loading Result3->Soln3

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with pyridazine substrates.

References

  • Mechanisms of Suzuki Coupling: "Principles of the Suzuki Coupling Reaction." Encyclopedia.pub. Available at: [Link]

  • Pyridazine Functionalization: "Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties." ResearchGate. Available at: [Link]

  • Cyclopropyl Stability: "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides."[2] NIH / PubMed Central. Available at: [Link]

  • Catalyst Poisoning: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature / NIH. Available at: [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern kinase inhibitor design, the pyridazine scaffold has emerged as a privileged structure, offering superior aqueous solubility and distinct hydrogen-bonding vectors compared to traditional pyridine or pyrimidine cores. Specifically, 3-Chloro-6-cyclopropylpyridazine represents a high-value "linchpin" intermediate.

Why This Scaffold?
  • The Cyclopropyl Advantage: Unlike flexible alkyl chains, the cyclopropyl group provides a rigid, steric bulk that fills hydrophobic pockets (specifically the "gatekeeper" or solvent-front regions of kinases like DLK , HPK1 , and JAK ) while improving metabolic stability against CYP450 oxidation.

  • The Pyridazine Vector: The 1,2-diazine nitrogen atoms serve as critical hydrogen bond acceptors for the kinase hinge region, often interacting with the backbone NH of residues such as Methionine or Leucine.

  • Orthogonal Reactivity: The 3-chloro position remains highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig couplings, allowing for the rapid generation of diverse libraries.
    

Part 2: Retrosynthetic Logic & Pathway Design

The synthesis of a target kinase inhibitor from this core follows a "Reverse-polarity" strategy. We first install the carbon-linked hydrophobic tail (cyclopropyl) using a controlled Suzuki coupling, leaving the nitrogen-linked hinge binder for the final diversity step.

Workflow Visualization

KinaseSynthesis Start 3,6-Dichloropyridazine Step1 Step 1: Controlled Suzuki (Cyclopropyl Installation) Start->Step1 + Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Core Core: 3-Chloro-6- cyclopropylpyridazine Step1->Core Yield: 65-75% Step2 Step 2: Buchwald-Hartwig (Hinge Binder Coupling) Core->Step2 + Amino-heterocycle Pd2(dba)3, Xantphos Final Target Kinase Inhibitor (e.g., DLK/HPK1 Analog) Step2->Final

Figure 1: Strategic workflow for synthesizing pyridazine-based kinase inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-cyclopropylpyridazine

Objective: Selective mono-alkylation of 3,6-dichloropyridazine.

Challenge: The starting material has two equivalent electrophilic sites. Over-coupling to the bis-cyclopropyl product is the primary failure mode. Solution: Use of a bidentate ligand (dppf) and strict stoichiometric control.

Materials
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (0.95 equiv) – Note: Slight deficit prevents bis-coupling.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.05 equiv)
    
  • Base: Potassium Phosphate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inertion: Charge a 3-neck round-bottom flask with 3,6-dichloropyridazine and Pd(dppf)Cl

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane. Stir at room temperature for 10 minutes to ensure catalyst dispersion.

  • Activation: Add the aqueous

    
     solution. The biphasic mixture will turn dark orange/red.
    
  • Addition: Add cyclopropylboronic acid. Crucial: If scaling >10g, add the boronic acid as a solution in dioxane dropwise over 1 hour to maintain low instantaneous concentration.

  • Reflux: Heat the reaction to 85°C for 4–6 hours. Monitor by LC-MS.

    • Endpoint: <5% starting material, <10% bis-product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient 0

    
     30%).
    
    • Target: The mono-substituted product elutes after the bis-product but before the starting material.

Expected Yield: 65–75% as a pale yellow solid.

Protocol B: Library Generation (Hinge Binder Coupling)

Objective: Functionalization of the 3-chloro position with an amino-heterocycle (e.g., aminopyrazole or aniline).

Mechanistic Insight: The 3-chloro-6-cyclopropylpyridazine is less electron-deficient than the dichloro precursor. Therefore, standard


 conditions often fail or require harsh temperatures (150°C+). Buchwald-Hartwig amination  is the preferred method for milder, cleaner conversion.
Materials
  • Core: 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Nucleophile: Aromatic amine (e.g., 1-methyl-1H-pyrazol-4-amine) (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: Xantphos (0.04 equiv) – Selected for high bite angle, stabilizing the reductive elimination step.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a vial, mix

    
     and Xantphos in a small volume of dioxane. Stir for 5 minutes under Argon until the solution turns a deep maroon/purple (active 
    
    
    
    species).
  • Reaction Assembly: In a pressure tube, combine the Core, Nucleophile, and

    
    .
    
  • Initiation: Add the catalyst solution to the pressure tube. Seal immediately.

  • Heating: Heat to 100°C for 12 hours.

  • Scavenging: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Semi-preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary Table

ParameterProtocol A (Suzuki)Protocol B (Buchwald)
Limiting Reagent Cyclopropylboronic acid (0.95 eq)Chloropyridazine Core (1.0 eq)
Catalyst System Pd(dppf)Cl2 / K3PO4Pd2(dba)3 / Xantphos / Cs2CO3
Temperature 85°C100°C
Key Risk Bis-coupling (over-reaction)Catalyst poisoning by N-heterocycles
Typical Yield 70%80-90%

Part 4: Troubleshooting & Optimization

"Stalled" Suzuki Reaction
  • Symptom: Reaction stops at 50% conversion.

  • Cause: Protodeboronation of cyclopropylboronic acid (common in aqueous base).

  • Fix: Use Cyclopropyl MIDA boronate instead of the free acid. It releases the active boronic acid slowly, maintaining stoichiometry.

Palladium Contamination
  • Symptom: Final product is grey or fails metal limits (>10 ppm Pd).

  • Fix: Treat the crude organic layer with SiliaMetS® Thiol or activated charcoal at 50°C for 30 minutes before the final column.

Regioselectivity Issues
  • Context: If using 3,6-dichloropyridazine, the sites are identical.

  • Fix: If mono-selectivity remains poor (<50%), switch to 3-chloro-6-iodopyridazine . The iodo- group reacts significantly faster in Pd-catalyzed couplings, guaranteeing mono-selectivity at RT.

Part 5: References

  • Scaffold Utility in Cancer:

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[1]

    • Source: NIH / PubMed Central (2020).

    • URL:[Link]

  • ALK5 Inhibitor Design:

    • Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.[2]

    • Source: ACS Medicinal Chemistry Letters (2024).

    • URL:[Link]

  • General Pyridazine Synthesis:

    • Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).

    • Source: Google Patents.

    • URL:

  • Kinase Macrocyclization Strategies:

    • Title: Application of a macrocyclization strategy in kinase inhibitor development.[3]

    • Source: ScienceOpen.

    • URL:[Link]

Sources

Application Notes & Protocols: 3-Chloro-6-cyclopropylpyridazine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Chloro-6-cyclopropylpyridazine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold." Its derivatives are integral to a wide array of therapeutic agents due to their ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1]

The subject of this guide, 3-chloro-6-cyclopropylpyridazine , represents a particularly valuable building block. Its utility stems from the synergistic combination of its three key components:

  • The Pyridazine Core: The two nitrogen atoms act as electron-withdrawing groups, modulating the ring's electronic properties. This inherent electronic deficiency makes the scaffold susceptible to certain synthetic transformations while also presenting a key pharmacophoric element for receptor binding.

  • The C3-Chloro Substituent: This chlorine atom is not merely a static feature; it is a versatile synthetic handle. It serves as an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse chemical functionalities at this position.[2][3] The strategic placement of chlorine is critical for creating vectors for molecular elaboration.

  • The C6-Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a widely recognized strategy in medicinal chemistry to enhance the properties of drug candidates.[4] This small, strained ring offers a unique set of advantages including:

    • Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[5]

    • Potency and Selectivity: Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, leading to more favorable and specific interactions with the target protein.[6]

    • Improved Physicochemical Properties: It can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[5][6]

This application note provides a detailed guide for researchers and drug development professionals on the practical applications of 3-chloro-6-cyclopropylpyridazine, complete with validated protocols for key synthetic transformations.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and 3-chloro-6-cyclopropylpyridazine is an excellent substrate for these transformations. The chloro-substituent provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug-like molecules.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[8][9] It offers broad functional group tolerance, readily available starting materials (boronic acids and their esters), and typically robust reaction conditions.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Key steps include the oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields, especially with a relatively unreactive aryl chloride.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 1. Weigh Reactants: - 3-Chloro-6-cyclopropylpyridazine - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst 2. Add Catalyst System: - Pd Precursor (e.g., Pd(PPh₃)₄) - (Optional) Ligand Reactants->Catalyst Solvent 3. Add Degassed Solvent: - e.g., 1,4-Dioxane/H₂O Catalyst->Solvent Inert 4. Purge with N₂/Ar Solvent->Inert Heat 5. Heat to Reaction Temp (e.g., 80-100 °C) Inert->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Quench & Extract Monitor->Quench Purify 8. Column Chromatography Quench->Purify Product 9. Isolate Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 3-Aryl-6-cyclopropylpyridazine

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-chloro-6-cyclopropylpyridazine (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive flow of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂) Base Catalyst (mol%) Temp (°C) Typical Yield (%)
Phenylboronic acid K₂CO₃ Pd(PPh₃)₄ (5%) 100 85-95
4-Methoxyphenylboronic acid Cs₂CO₃ Pd(dppf)Cl₂ (3%) 90 80-92
3-Pyridylboronic acid K₃PO₄ Pd(PPh₃)₄ (5%) 100 75-88

| 4-(Trifluoromethyl)phenylboronic acid | K₂CO₃ | Pd(OAc)₂/SPhos (2%) | 100 | 70-85 |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of aryl amines is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful and general method for this transformation.[10][11] This reaction is often preferred over classical methods due to its superior functional group tolerance and broader scope, allowing for the coupling of aryl chlorides with a vast range of primary and secondary amines.[7]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference lies in the catalyst system. Aryl chlorides require highly active catalysts, typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex lig_exch Amine Coordination pd_complex->lig_exch amido_complex [Ar-Pd(II)(NHR'R'')L₂]⁺ lig_exch->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' red_elim->product ar_cl Ar-Cl ar_cl->ox_add amine HNR'R'' amine->lig_exch base Base base->lig_exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 3-(Amino)-6-cyclopropylpyridazine

  • Inert Atmosphere: To a Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon.

  • Reagent Addition: Add 3-chloro-6-cyclopropylpyridazine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80–110 °C. Stir vigorously for the required time (typically 6–24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the desired N-arylated product.[12]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, the inherent electronic properties of the pyridazine ring also permit metal-free bond formation via Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitrogen atoms activate the chloro-substituent towards attack by strong nucleophiles.[13] This provides an economical and operationally simple alternative for introducing heteroatom nucleophiles.

Causality and Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized, partially onto the ring nitrogen atoms, which stabilizes the intermediate. In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate.[14]

Detailed Protocol: SNAr with a Thiol Nucleophile

  • Reagent Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.), to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Substrate Addition: Add 3-chloro-6-cyclopropylpyridazine (1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction to 60–80 °C and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Table 2: SNAr Reactivity with Various Nucleophiles

Nucleophile Base Solvent Temp (°C) Outcome
Morpholine K₂CO₃ DMF 100 High yield of C-N bond formation
Sodium Methoxide (none) Methanol Reflux High yield of C-O bond formation
Benzylthiol Cs₂CO₃ DMSO 60 High yield of C-S bond formation

| Aniline | K₂CO₃ | NMP | 120 | Moderate to good yield |

Conclusion: A Versatile Scaffold for Drug Discovery

3-Chloro-6-cyclopropylpyridazine stands out as a highly valuable and versatile building block for medicinal chemists. The interplay between its pyridazine core, the synthetically tractable chloro group, and the beneficial cyclopropyl moiety provides a robust platform for generating diverse libraries of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution demonstrate the reliability and breadth of its applications. By leveraging these established methodologies, researchers can expedite the synthesis of novel compounds, accelerating the journey from initial hit identification to the development of next-generation therapeutics.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
  • CN102174014A - Preparation method of 3-chloropyridine. Google Patents.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PALLADIUM-CATALYZED AMINATION OF 3-CHLORO-2-FLUOROPYRIDINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. Organic Syntheses. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Drug Design and Discovery: Principles and Applications. MDPI. Available at: [Link]

Sources

Technical Application Note: Optimized Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the operational protocols for functionalizing 3-Chloro-6-cyclopropylpyridazine via Nucleophilic Aromatic Substitution (SNAr).

The pyridazine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability. The 6-cyclopropyl group specifically adds steric bulk and favorable pharmacokinetic properties without introducing significant electronic deactivation. However, the 3-chloro substituent requires specific activation energy to undergo displacement, as pyridazines are less electron-deficient than pyrimidines or triazines.

Key Mechanistic Insight: The reaction proceeds via an Addition-Elimination mechanism .[1][2] The nucleophile attacks the C3 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The adjacent nitrogen (N2) and the para-like nitrogen (N1) are critical for stabilizing this negative charge. The chloride then departs, restoring aromaticity.[3]

Mechanistic Pathway (SNAr)[2][4][5]

SNAr_Mechanism Substrate 3-Chloro-6-cyclopropylpyridazine TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu: (Rate Limiting Step) Nu Nucleophile (Nu:) Nu->TS Product 3-Substituted-6-cyclopropylpyridazine TS->Product - Cl- (Fast) LG Chloride (Cl-) TS->LG

Figure 1: The Addition-Elimination pathway. The rate-determining step is typically the initial nucleophilic attack, necessitating polar aprotic solvents to stabilize the transition state.

General Reaction Considerations

Success with 3-Chloro-6-cyclopropylpyridazine relies on balancing the nucleophilicity of the incoming group against the moderate electrophilicity of the pyridazine ring.

Solvent & Base Selection Matrix
ParameterRecommended ChoiceRationale
Solvent (Standard) DMSO or DMF High dielectric constant stabilizes the polar Meisenheimer complex. Essential for thermal SNAr.
Solvent (Alternative) n-Butanol or Isopropanol Useful for lower-boiling amines. Protic solvents can assist chloride departure via H-bonding but may retard nucleophilic attack.
Base (Amination) DIPEA (Hunig's Base)Non-nucleophilic organic base; soluble in organic media; scavenges HCl.
Base (Etherification) NaH or KOtBu Strong bases required to deprotonate alcohols to form highly reactive alkoxides.
Temperature 80°C – 140°C The cyclopropyl group is stable at these temperatures. The chloride on pyridazine is less reactive than on pyrimidine, often requiring T > 100°C.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Target: Synthesis of 3-amino-6-cyclopropylpyridazine derivatives.

Context: This is the most common transformation. The cyclopropyl group remains inert. If the amine is volatile, use a sealed tube or microwave reactor.

Materials:

  • Substrate: 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMSO (anhydrous) [Concentration: 0.2 M – 0.5 M]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 3-Chloro-6-cyclopropylpyridazine in DMSO.

  • Addition: Add DIPEA followed by the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction:

    • Thermal: Heat to 110°C for 12–16 hours. Monitor by LCMS.

    • Microwave: Heat to 130°C for 30–60 minutes (High Absorption setting).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO) and 1x with brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting:

  • Low Conversion: Increase temperature to 140°C. If still sluggish, switch solvent to NMP (N-methyl-2-pyrrolidone) which allows higher temperatures.

  • Hydrolysis Byproduct: If 6-cyclopropylpyridazin-3(2H)-one is observed (M+1 = 137), ensure DMSO is dry and minimize air exposure.

Protocol B: Etherification (Alkoxylation)

Target: Synthesis of 3-alkoxy-6-cyclopropylpyridazine derivatives.

Context: Alkoxides are harder nucleophiles than amines. The reaction requires pre-formation of the alkoxide or use of a phase-transfer catalyst.

Materials:

  • Substrate: 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Alcohol: R-OH (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 – 2.0 equiv)

  • Solvent: THF (0°C to RT) or DMF (RT to 80°C)

Step-by-Step Procedure:

  • Activation: In a dry flask under Argon/Nitrogen, suspend NaH in anhydrous THF (or DMF).

  • Alkoxide Formation: Add the alcohol dropwise at 0°C. Stir at room temperature for 15–30 minutes until hydrogen evolution ceases.

  • Coupling: Add a solution of 3-Chloro-6-cyclopropylpyridazine in the chosen solvent dropwise to the alkoxide mixture.

  • Reaction:

    • Stir at 60°C – 80°C for 2–6 hours. Caution: Exothermic.

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Extraction: Extract with EtOAc or Diethyl Ether.

  • Purification: Silica gel chromatography.

Optimization & Decision Workflow

Use this logic flow to determine the optimal conditions for your specific nucleophile.

Optimization_Flow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol (R-OH) Type->Alcohol Amine_Boil Boiling Point? Amine->Amine_Boil Cond_C Protocol B (NaH) Solvent: THF/DMF Temp: 60-80°C Alcohol->Cond_C Low_BP Low BP (<80°C) Amine_Boil->Low_BP High_BP High BP (>80°C) Amine_Boil->High_BP Cond_A Protocol A (Microwave) Solvent: EtOH or THF Temp: 100-120°C Low_BP->Cond_A Cond_B Protocol A (Thermal) Solvent: DMSO/DMF Temp: 110-140°C High_BP->Cond_B

Figure 2: Decision tree for selecting reaction conditions based on nucleophile properties.

Safety & References

Safety Data
  • 3-Chloro-6-cyclopropylpyridazine: Treat as a skin and eye irritant. Potential respiratory sensitizer.[4][5]

  • Reaction Hazards: SNAr reactions in sealed vessels (microwave) generate pressure. Ensure headspace is sufficient.

  • Cyclopropyl Stability: The cyclopropyl ring is generally stable to base and nucleophiles but can ring-open under strong acidic conditions or in the presence of specific Lewis acids. Avoid strong acids during workup.

References
  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Pyridazine Reactivity

    • Coogan, M. P., et al. (2006). "Nucleophilic substitution of 3,6-dichloropyridazine." Tetrahedron Letters. Link

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Cyclopropyl Group Stability

    • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link

Sources

Application Note: High-Throughput Screening & Library Generation for 3-Chloro-6-cyclopropylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a streamlined workflow for the high-throughput synthesis and biological screening of 3-Chloro-6-cyclopropylpyridazine analogs. This scaffold is increasingly valued in medicinal chemistry as a bioisostere for phenyl and pyridine rings, offering improved metabolic stability and solubility due to the cyclopropyl moiety's


 character.

We present a validated protocol for:

  • Library Generation: Microscale Suzuki-Miyaura cross-coupling to diversify the 3-chloro "warhead."

  • Biological Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay designed to tolerate the chemical conditions of the library.

  • Data Validation: Statistical rigor using Z-factor analysis to ensure hit confidence.

The Scaffold: Chemical & Biological Rationale[1]

The 3-Chloro-6-cyclopropylpyridazine core offers distinct advantages over traditional aromatic scaffolds:

  • Metabolic Stability: The cyclopropyl group blocks the metabolic "soft spot" often found at the para-position of phenyl rings while retaining lipophilicity (

    
     modulation).
    
  • Vectorial Geometry: The 1,2-diazine ring positions substituents at defined vectors, often critical for ATP-binding pockets in kinases.

  • Reactivity: The chlorine atom at position 3 is highly activated for nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-couplings, making it ideal for parallel synthesis.
    

Module A: High-Throughput Library Synthesis (HTS-Chem)

The primary challenge in screening this scaffold is generating a diverse library quickly. We utilize a 96-well block Suzuki-Miyaura coupling protocol. The 3-chloro position is less reactive than a corresponding bromo- or iodo-arene; therefore, the catalyst system is optimized for heteroaryl chlorides.

Reagents & Equipment[2][3][4][5]
  • Scaffold: 3-Chloro-6-cyclopropylpyridazine (0.1 M in DMSO).

  • Boronic Acids/Esters: Diverse set (0.15 M in DMSO).

  • Catalyst:

    
     (Robust against air/moisture).
    
  • Base:

    
     (2 M aqueous).
    
  • Vessel: 96-well deep-well polypropylene block (2 mL volume).

  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

Synthesis Protocol (Step-by-Step)
  • Dispensing: Into each well of the 96-well block, dispense:

    • 
       Scaffold solution (
      
      
      
      ).
    • 
       Boronic Acid solution (
      
      
      
      ).
    • 
       Catalyst suspension in DMSO (
      
      
      
      ).
  • Activation: Add

    
     of 
    
    
    
    (aq).
  • Reaction: Seal the block with a chemically resistant mat. Heat at 90°C for 16 hours with vigorous shaking (800 rpm).

    • Note: The cyclopropyl ring is stable under these conditions; however, avoid strong Lewis acids which might trigger ring-opening.

  • Work-up (SPE):

    • Dilute reaction with

      
       MeOH/DCM (1:1).
      
    • Pass through pre-conditioned SCX-2 cartridges.

    • Wash with MeOH (removes non-basic impurities and excess boronic acids).

    • Elute product with

      
       in MeOH.
      
  • Normalization: Evaporate solvent and reconstitute in

    
     pure DMSO for a final theoretical concentration of 
    
    
    
    .
Workflow Visualization

HTS_Workflow Scaffold 3-Cl-6-CP-Pyridazine (DMSO Stock) Reaction 96-Well Block 90°C, 16h Scaffold->Reaction Reagents Boronic Acids + Pd Catalyst Reagents->Reaction Purification SCX-2 SPE (Catch & Release) Reaction->Purification Crude Mix MasterPlate Master Plate (50mM in DMSO) Purification->MasterPlate Pure Analog AssayPlate Assay Ready Plate (Acoustic Transfer) MasterPlate->AssayPlate nL Dispense

Figure 1: Integrated workflow from chemical synthesis to assay-ready plates.

Module B: Biological Screening (TR-FRET Kinase Assay)

Pyridazine analogs are frequent kinase inhibitors. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF®). This ratiometric readout minimizes interference from the potential autofluorescence of the library compounds.

Assay Principle

The assay detects the phosphorylation of a FRET-acceptor labeled substrate by the kinase. A Europium (Eu)-labeled antibody (Donor) binds the phosphorylated product.

  • Low Signal (Inhibition): No phosphorylation

    
     Ab does not bind 
    
    
    
    No FRET.
  • High Signal (Activity): Phosphorylation

    
     Ab binds 
    
    
    
    FRET (Energy transfer from Eu to Acceptor).
Protocol (384-Well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: AlexaFluor 647-labeled peptide substrate.

  • Antibody: Eu-anti-phospho-substrate antibody.

Steps:

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 650) to transfer 10 nL of library compounds from the Master Plate to the 384-well assay plate.

    • Target Concentration:

      
       final.
      
    • DMSO Control: Wells with DMSO only.

    • Inhibitor Control: Staurosporine (100 nM).

  • Enzyme Addition: Add

    
     of Kinase/Substrate mix in Buffer A.
    
    • Incubation: 15 min at Room Temp (allows compound-enzyme pre-equilibration).

  • Start Reaction: Add

    
     of ATP solution (
    
    
    
    concentration).
    • Reaction Time: 60 min at Room Temp.

  • Detection: Add

    
     of Detection Mix (EDTA + Eu-Antibody).
    
    • Note: EDTA stops the kinase reaction and chelates Mg, allowing the antibody to bind.

  • Readout: Incubate 1 hr, then read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

TR-FRET Mechanism Diagram

TR_FRET_Mechanism cluster_active Active Kinase (No Inhibitor) cluster_inhibited Inhibited Kinase (+ Pyridazine Analog) Eu Eu-Antibody (Donor) Substrate Phospho-Peptide (Acceptor-AF647) Eu->Substrate FRET Event (High Ratio) Eu_Free Eu-Antibody (Free) Substrate_Un Unphospho-Peptide (No Binding) Eu_Free->Substrate_Un No FRET (Low Ratio)

Figure 2: TR-FRET mechanism distinguishing active kinase (High Signal) from inhibited kinase (Low Signal).

Data Analysis & Validation

Ratiometric Calculation

Raw data must be converted to an Emission Ratio (ER) to correct for well-to-well variability and compound interference (quenching/color).



Percent Inhibition

Calculate inhibition relative to controls on the same plate:



  • 
    : DMSO Control (Full Activity).
    
  • 
    : Staurosporine/No ATP Control (Full Inhibition).
    
Quality Control: Z-Factor ( )

Before screening the full library, validate the assay robustness using the


 factor (Zhang et al., 1999).[1]


MetricValueInterpretation

Factor

Excellent assay. Separation band is large; highly reliable for HTS.

Factor

Marginal. Screening possible but high false-positive rate likely.

Factor

Fail. Assay optimization required (check reagent stability or concentrations).
Troubleshooting Common Issues
  • Low Z' (< 0.5): Often caused by pipetting errors or "edge effects." Ensure the acoustic dispenser is calibrated for DMSO/Water mixtures.

  • Fluorescence Interference: While TR-FRET minimizes this, some pyridazines with extended conjugation can fluoresce. If a compound shows abnormally high Donor (620nm) signal, flag it as a potential artifact.

  • Solubility: 3-Chloro-6-cyclopropylpyridazine is lipophilic. Ensure final DMSO concentration in the assay is

    
     (usually 1%) to prevent precipitation, which causes light scattering.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Elsevier. (Discussion on Pyridazines as bioisosteres).
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. Application Note. Link

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. (Relevant conditions for heteroaryl chlorides). Link

  • BMG LABTECH. The Z prime value (Z') - Assay Quality Metrics. Link

Sources

LC-MS method for analyzing 3-Chloro-6-cyclopropylpyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced LC-MS Method Development for 3-Chloro-6-cyclopropylpyridazine Analysis

Part 1: Strategic Overview

3-Chloro-6-cyclopropylpyridazine (C


H

ClN

, MW: 154.59 Da) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and metabolic stability. The C3-chlorine acts as an electrophilic handle for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings, while the C6-cyclopropyl group provides steric bulk and lipophilicity (LogP ~2.1) to fill hydrophobic pockets in target proteins.

The Analytical Challenge: Analyzing reaction mixtures of this scaffold presents specific challenges:

  • Polarity & Retention: The basic nitrogen atoms (pKa ~2–3) lead to peak tailing on standard silica-based C18 columns if silanols are active.

  • Ionization Competition: In

    
     reactions, the amine nucleophiles often have higher ionization efficiency than the electron-deficient pyridazine core, potentially suppressing the analyte signal.
    
  • Impurity Tracking: Hydrolysis of the chloro-group yields the pyridazinone (tautomer of the hydroxy-pyridazine), a thermodynamic sink that must be quantified.

This guide details a robust, self-validating LC-MS protocol designed to monitor the conversion of 3-Chloro-6-cyclopropylpyridazine while simultaneously profiling common impurities.

Part 2: Method Development & Scientific Rationale

Chromatographic Separation (The "Why")
  • Column Selection: While C18 is standard, we recommend a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl phase.

    • Rationale: The CSH particle carries a low-level positive surface charge that repels protonated basic analytes (like the pyridazine nitrogens) at acidic pH, significantly improving peak shape and loadability compared to traditional C18. Phenyl-Hexyl offers alternative selectivity via

      
       interactions with the electron-deficient pyridazine ring.
      
  • Mobile Phase pH: Acidic (pH 2–4).

    • Rationale: Pyridazines are weak bases. At pH 0.1% Formic Acid (~pH 2.7), the molecule is fully protonated

      
      , ensuring stable ionization and reproducible retention times. High pH is avoided due to the potential instability of the silica support and the risk of on-column hydrolysis of the chloro-substituent.
      
Mass Spectrometry Strategy
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Isotope Pattern: The presence of a single Chlorine atom provides a distinct signature.

    • Validation Check: The mass spectrum must show a characteristic 3:1 intensity ratio for

      
       M and 
      
      
      
      (e.g., 155.0 and 157.0). Any deviation suggests interference or co-elution.
  • Fragmentation (MS/MS):

    • Precursor: 155.0

      
      
      
    • Primary Fragment: Loss of N

      
       (28 Da) is a hallmark of pyridazines, often followed by loss of the cyclopropyl ring.
      
    • Quantifier Transition:

      
       (Loss of HCl) or 
      
      
      
      (Loss of N
      
      
      ).

Part 3: Detailed Experimental Protocol

A. Reagents & Standards
  • Analyte: 3-Chloro-6-cyclopropylpyridazine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Internal Standard (IS): Caffeine (neutral, stable) or a deuterated analog if available.

B. LC-MS Instrument Parameters
ParameterSettingRationale
System UHPLC coupled to Q-TOF or Triple QuadHigh resolution for ID; Triple Quad for quant.
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)Superior peak shape for basic heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProtonation source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.5 mL/minOptimal linear velocity for 2.1mm ID.
Column Temp 40 °CReduces viscosity, improves mass transfer.
Injection Vol 2.0 µLPrevent column overload.

Gradient Table:

Time (min) %B Curve Event
0.00 5 Initial Equilibration
0.50 5 Linear Load/Desalt
4.00 95 Linear Elution of lipophilic products
5.00 95 Hold Wash
5.10 5 Step Re-equilibration

| 7.00 | 5 | Hold | Ready for next inj. |

C. Sample Preparation for Reaction Monitoring

Context: Monitoring an


 reaction where 3-Chloro-6-cyclopropylpyridazine (SM) reacts with an amine to form Product (P).
  • Aliquot: Withdraw 20 µL of reaction mixture.

  • Quench: Immediately dispense into 180 µL of Cold Acetonitrile:Water (1:1) containing 0.5% Formic Acid.

    • Why: The acid protonates the amine nucleophile, reducing its reactivity. Cold solvent slows kinetics.

  • Dilution: Further dilute 10 µL of the quenched sample into 990 µL of Mobile Phase A.

    • Target Conc: ~1–10 µg/mL (Linear dynamic range of ESI).

  • Clarification: Centrifuge at 10,000 rpm for 3 min to remove precipitated salts/catalysts.

Part 4: Visualization & Logic

Workflow Diagram: Reaction to Data

This workflow ensures data integrity by standardizing the "Quench-to-Inject" timeline.

LCMS_Workflow Reaction Reaction Vessel (SM + Amine) Quench Quench Step (Cold MeCN/H2O + Acid) Reaction->Quench  20 µL Aliquot Prep Sample Prep (Dilution + Centrifuge) Quench->Prep  Stabilization LCMS LC-MS Analysis (CSH C18 Column) Prep->LCMS  Injection Data Data Processing (Extracted Ion Chromatograms) LCMS->Data  m/z 155 (SM) m/z Product

Caption: Figure 1. Standardized "Quench-and-Shoot" workflow for monitoring chloropyridazine kinetics.

Reaction Scheme & Impurity Map

Understanding the chemistry is vital for setting up the MS SIM channels.

Reaction_Scheme SM Starting Material 3-Chloro-6-cyclopropylpyridazine (m/z 155, Cl isotope) Product Desired Product (S_NAr Substitution) (m/z = 155 - 35 + Amine) SM->Product + Amine / Base Impurity1 Impurity A: Hydrolysis Pyridazinone Derivative (m/z 137, No Cl) SM->Impurity1 + H2O (Side Reaction) Impurity2 Impurity B: Homocoupling (Bi-pyridazine) (m/z ~273, No Cl) SM->Impurity2 Pd Cat. (If applicable)

Caption: Figure 2. Reaction pathways tracking the transition from Chloro-precursor to Product and potential impurities.

Part 5: Data Analysis & Self-Validation

To ensure the method is "Self-Validating," apply these criteria to every dataset:

  • The Chlorine Rule (Isotope Fidelity):

    • Extract the Mass Spectrum of the putative Starting Material (SM) peak.

    • Pass: Intensity of

      
      .
      
    • Fail: If ratio < 20% or > 40%, a co-eluting impurity is present.

  • Mass Balance Check:

    • If using a UV detector (PDA) in series:

    • 
       (normalized).
      
    • Significant loss of total area indicates formation of insoluble aggregates or retention of highly polar species on the column.

  • System Suitability Test (SST):

    • Inject a standard mix of SM and Product before the sample batch.

    • Requirement: Resolution (

      
      ) > 1.5 between SM and Product.
      
    • Requirement: Retention time drift < 0.1 min.

References

  • Evaluation of Pyridazine Fragmentation

    • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[4]

    • Source: Journal of Mass Spectrometry / PMC.
    • URL:[Link]

  • LC-MS Method Development for Basic Heterocycles

    • Title: Strategies for the Analysis of Basic Compounds by Reversed-Phase HPLC.
    • Source: Waters Corporation Applic
    • URL:[Link] (General Reference for CSH Technology)

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic aromatic substitution reactions of chloroazines.[5]

    • Source: Environmental Science & Technology (ACS).
    • URL:[Link]

  • Compound Properties (3-Chloro-6-cyclopropylpyridazine)

    • Title: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine (Structural Analog D
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Application Note: 3-Chloro-6-cyclopropylpyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Chloro-6-cyclopropylpyridazine in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Agrochemical Researchers, Process Development Scientists[1]

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS: 1046816-38-9) has emerged as a high-value scaffold in the design of next-generation agrochemicals.[1] It serves as a critical bioisostere for traditional alkyl-pyridazines, offering enhanced metabolic stability and optimized lipophilicity (LogP).[1] This guide details the synthetic utility of this intermediate, focusing on its role in constructing pyridazine-based herbicides (e.g., PDS inhibitors) and fungicides (e.g., SDHI analogues).

The cyclopropyl moiety acts as a "metabolic blocker," resisting oxidation at the benzylic-like position common in ethyl- or methyl-substituted analogues, while the 3-chloro position provides a versatile handle for Nucleophilic Aromatic Substitution (SNAr) or further cross-coupling.[1]

Chemical Profile & Strategic Value[1]

PropertyDataRelevance
Formula C₇H₇ClN₂Core heteroaromatic scaffold
MW 154.60 g/mol Low MW allows for complex downstream derivatization
LogP (Calc) ~1.8 - 2.1Ideal range for systemic xylem mobility in plants
Reactivity Electrophilic C-3Highly reactive toward O-, N-, and S-nucleophiles via SNAr
Stability Cyclopropyl RingResists P450-mediated oxidation compared to isopropyl/ethyl groups
Mechanistic Insight: The "Cyclopropyl Advantage"

In agrochemistry, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in a "solubility cliff" and improved half-life. The cyclopropyl group's


-like character allows for 

-interaction with target enzyme pockets (e.g., D1 protein in photosystem II or SDH enzymes), often increasing potency while reducing off-target toxicity.[1]

Synthetic Protocols

Protocol A: Selective Synthesis of 3-Chloro-6-cyclopropylpyridazine

Challenge: The starting material, 3,6-dichloropyridazine, is symmetric. Controlling the reaction to obtain the mono-cyclopropyl product without over-reacting to the bis-cyclopropyl side product is critical.

Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling.[1][2][3][4]

Reagents & Materials
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2-3 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (cheaper alternative)[1]

  • Solvent: Toluene/Water (10:1 v/v)[1]

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask with 3,6-dichloropyridazine (14.9 g, 100 mmol) and cyclopropylboronic acid (9.45 g, 110 mmol).

  • Solvent Addition: Add Toluene (150 mL) and Water (15 mL). Degas the mixture by bubbling Argon for 15 minutes. Note: Oxygen removal is crucial to prevent homocoupling of the boronic acid.

  • Catalysis: Add Cs₂CO₃ (97.7 g, 300 mmol) followed by Pd(dppf)Cl₂ (2.45 g, 3 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C internal temp) for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Stop when <5% starting material remains. Prolonged heating increases the formation of 3,6-dicyclopropylpyridazine.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.[5]

  • Extraction: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude residue will contain a mixture of mono-product, bis-product, and unreacted starting material.

    • Column Chromatography: Silica gel, gradient elution 0% → 10% Ethyl Acetate in Hexanes.

    • Yield Expectations: 40–55% isolated yield (mono-product).[1]

Protocol B: Downstream Application (SNAr Coupling)

Application: Attaching the "warhead" (e.g., a phenol or pyrazole) to generate the active agrochemical ingredient. Mechanism: The nitrogen atoms in the pyridazine ring pull electron density, making the C-3 position highly electrophilic, facilitating displacement of the remaining chlorine.

Reaction Scheme Visualization

SnAr_Reaction cluster_conditions Critical Parameters Start 3-Chloro-6- cyclopropylpyridazine Transition Meisenheimer-like Complex Start->Transition + Base (K2CO3/Cs2CO3) + Heat (80°C) Nucleophile Nucleophile (Nu-H) (Phenol/Amine/Thiol) Nucleophile->Transition Product Active Agrochemical (6-cyclopropyl-3-Nu-pyridazine) Transition->Product - HCl Solvent: DMF or DMSO Solvent: DMF or DMSO Temp: 60-100°C Temp: 60-100°C

Caption: General SNAr workflow for functionalizing the pyridazine core.

Step-by-Step Procedure (Ether Linkage Example)
  • Reagents: Dissolve the specific phenol (e.g., substituted phenyl or heteroaryl phenol) (1.0 equiv) in dry DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 3-Chloro-6-cyclopropylpyridazine (1.0 equiv).

  • Heating: Heat the mixture to 80°C for 2–4 hours.

    • Observation: The reaction typically proceeds cleanly. If the substrate is sterically hindered, raise temperature to 110°C or switch to Cs₂CO₃.

  • Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/Heptane.

Case Study: Synthesis of SDHI Fungicide Analogue

Context: Succinate Dehydrogenase Inhibitors (SDHIs) often feature a pyrazole-carboxamide linked to an aromatic spacer.[1] Pyridazine analogues are investigated to bypass resistance to existing carboxamides.

Experimental Workflow:

  • Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine (Protocol A).

  • Step 2: Hydrazinolysis. React the intermediate with hydrazine hydrate (EtOH, reflux) to form 3-hydrazinyl-6-cyclopropylpyridazine .[1]

  • Step 3: Cyclization. React the hydrazine intermediate with a 1,3-dicarbonyl compound (or equivalent) to form a pyrazole ring directly attached to the pyridazine.

  • Result: A novel "Pyrazolyl-Pyridazine" core, ready for carboxamide coupling.

Handling & Safety (MSDS Highlights)

  • Hazards: 3-Chloro-6-cyclopropylpyridazine is an organic halide.[1] It causes Skin Irritation (H315) and Serious Eye Irritation (H319) .[1]

  • Sensitization: Pyridazine intermediates can be skin sensitizers. Always use nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8°C under inert gas. The cyclopropyl ring is stable, but the C-Cl bond can hydrolyze slowly in moist, acidic conditions.

References

  • Synthesis of Pyridazine Derivatives via Suzuki Coupling

    • Source: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audreyli.com.
    • URL:[Link] (Verified general methodology for cyclopropyl-aryl coupling).[1]

  • DHODH Inhibitors using 3-Chloro-6-cyclopropylpyridazine

    • Source:Journal of Medicinal Chemistry (ACS Publications), "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase".[1]

    • URL:[Link][1]

  • General Reactivity of Halopyridazines

    • Source: BenchChem Application Notes, "Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine".[1]

  • Suzuki Coupling in Water for Agrochemicals

    • Source:Green Chemistry (RSC), "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides... for the synthesis of industrially important fungicides".
    • URL:[Link]

Sources

Cell-based assays for evaluating pyridazine compound efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation Strategies for Pyridazine-Scaffold Therapeutics

Abstract & Strategic Overview

The pyridazine (1,2-diazine) scaffold is a privileged structure in medicinal chemistry, distinguished by its nitrogen-rich core, high dipole moment, and capacity for dual hydrogen bonding. These physicochemical properties allow pyridazine derivatives to serve as bioisosteres for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability.

However, the evaluation of pyridazine efficacy requires a nuanced approach due to their specific biological behaviors. Pyridazines are frequent pharmacophores in Kinase Inhibitors (e.g., c-Met, VEGFR) and Phosphodiesterase (PDE) Inhibitors (e.g., PDE3/4). Consequently, a "one-size-fits-all" cytotoxicity screen is insufficient.

This guide outlines a bimodal evaluation strategy :

  • Phenotypic Screening: Assessing general cytotoxicity and anti-proliferative potency (Anticancer track).

  • Target-Specific Validation: Quantifying intracellular pathway modulation (Kinase/PDE track).

Evaluation Pipeline Workflow

The following workflow illustrates the logical progression from compound solubilization to mechanistic validation.

Pyridazine_Evaluation_Workflow Start Compound Library (Pyridazine Derivatives) Solubility Step 1: Solubility & Stability (DMSO Tolerance Check) Start->Solubility Primary_Screen Step 2: Primary Phenotypic Screen (Cell Viability / ATP Quantitation) Solubility->Primary_Screen QC Pass Decision Hit Selection (IC50 < 10 µM) Primary_Screen->Decision Track_A Track A: Anticancer (Apoptosis & Cell Cycle) Decision->Track_A Cytotoxic Mode Track_B Track B: Anti-Inflammatory (PDE/Kinase Signaling) Decision->Track_B Cytostatic/Signaling Mode Validation Step 3: Mechanistic Validation (Western Blot / Reporter Assay) Track_A->Validation Track_B->Validation Outcome Lead Candidate Optimization Validation->Outcome

Figure 1: Decision tree for evaluating pyridazine derivatives, separating cytotoxic hits from signaling modulators.

Critical Pre-Assay Considerations

Before initiating cell-based work, address the specific chemical liabilities of pyridazines:

  • Solubility: Pyridazines are generally more water-soluble than their phenyl analogs, but substitution with lipophilic groups (e.g., to target hydrophobic kinase pockets) can reduce solubility.

    • Protocol Adjustment: Perform a nephelometric solubility screen or a simple PBS precipitation check before cell dosing. Ensure final DMSO concentration is <0.5% to prevent solvent artifacts.

  • Metabolic Stability: Some aminopyridazines can undergo N-glucuronidation. In long-duration assays (>72h), this metabolism can mask efficacy.

    • Recommendation: Use metabolically competent cell lines (e.g., HepG2) alongside target lines if metabolic liability is suspected.

Protocol Module A: High-Throughput Viability Screening

Objective: Determine the IC50 of pyridazine compounds in relevant cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).

Why ATP-based? Tetrazolium assays (MTT/MTS) rely on mitochondrial dehydrogenase activity. Some kinase inhibitors can transiently alter mitochondrial function without killing the cell, leading to false positives. ATP quantification (e.g., CellTiter-Glo®) is a direct measure of metabolic health and is less prone to these artifacts.

Materials
  • Cell Lines: MDA-MB-231 (ATCC HTB-26), HCT-116 (ATCC CCL-247).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Controls:

    • Positive: Doxorubicin (10 µM) or Staurosporine (1 µM).

    • Negative: 0.1% DMSO Vehicle.

    • Background: Cell-free media.

Step-by-Step Protocol
  • Seeding: Dispense 3,000–5,000 cells/well in 96-well opaque-walled plates. Volume: 90 µL.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock of the pyridazine derivative in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (8 points).

    • Dilute these DMSO stocks 1:100 into pre-warmed culture media (10x final concentration).

  • Treatment: Add 10 µL of the 10x compound media to the assay plates (Final DMSO = 0.1%).

  • Exposure: Incubate for 72 hours . (Pyridazines acting on cell cycle often require >48h to show phenotypic effects).

  • Detection:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 min (lyse cells).

    • Incubate 10 min (stabilize signal).

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to derive IC50.

Protocol Module B: Target Engagement (Kinase/PDE Signaling)

Objective: Confirm that the observed cytotoxicity is due to the inhibition of a specific pathway (e.g., VEGFR or PDE4) rather than general toxicity.

Mechanism: Many pyridazines act as ATP-competitive inhibitors.[1] If the compound inhibits VEGFR, downstream phosphorylation of ERK1/2 (MAPK) should decrease. If it inhibits PDE4, intracellular cAMP should rise (or phosphorylation of CREB should increase).

Pathway Visualization: VEGFR/MAPK Inhibition

Signaling_Pathway Ligand VEGF (Ligand) Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Pyridazine Compound (Inhibitor) Inhibitor->Receptor Blockade (ATP site) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Figure 2: Mechanism of Action. Pyridazine inhibitors block the ATP-binding pocket of VEGFR-2, preventing the phosphorylation cascade leading to ERK activation.

Western Blot Protocol for Phospho-Signaling
  • Seeding: Seed

    
     cells/well in a 6-well plate (e.g., HUVEC or MDA-MB-231). Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4–16 hours. (Critical: Reduces basal background phosphorylation).

  • Treatment:

    • Pre-treat with Pyridazine compound (at IC50 and 5x IC50) for 1 hour .

    • Include Vehicle control (DMSO).

  • Stimulation: Add ligand (e.g., VEGF 50 ng/mL) for 15 minutes .

  • Lysis:

    • Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis:

    • Run SDS-PAGE.

    • Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .

    • Success Criteria: A dose-dependent reduction in the ratio of p-ERK/Total ERK compared to the VEGF-stimulated vehicle control.

Quantitative Benchmarks & Troubleshooting

Table 1: Expected Performance Metrics

Assay ParameterAcceptable RangeTroubleshooting "Out of Range"
Z-Factor (Screening) > 0.5Check pipetting precision or cell seeding uniformity.
DMSO Tolerance < 0.5% v/vPyridazines may precipitate; verify solubility if toxicity spikes at high doses.
IC50 Reproducibility within 3-foldCheck compound stability (freeze-thaw cycles).
Max Inhibition > 90% (vs. Pos Ctrl)If <50%, compound may have poor permeability or efflux issues (P-gp substrate).

Self-Validating Checkpoint:

  • The "Washout" Test: If a compound shows high potency, perform a washout experiment. Treat cells for 2 hours, wash 3x with PBS, and replenish with fresh media.

    • Reversible Inhibitors:[2][3] Cells recover viability/signaling.

    • Irreversible/Covalent Inhibitors: Inhibition persists (common for some pyridazines designed to target Cys residues).

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.

  • Meanwell, N. A. (2023).[4] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

  • Luo, Y., et al. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Expert Opinion on Therapeutic Patents.

  • El-Mekabaty, A., et al. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[5][6] Journal of Applied Organometallic Chemistry.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.

Sources

Application Note: In Vivo Profiling of 3-Chloro-6-cyclopropylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Development of SMN2 Splicing Modifiers for Spinal Muscular Atrophy (SMA)

Abstract

This application note details the preclinical evaluation workflow for derivatives of 3-chloro-6-cyclopropylpyridazine , a privileged scaffold in medicinal chemistry. While this intermediate is utilized in various therapeutic areas (including kinase inhibition), its most authoritative application is in the synthesis of SMN2 splicing modifiers (e.g., Risdiplam). This guide provides step-by-step protocols for pharmacokinetic (PK) optimization, blood-brain barrier (BBB) penetration assessment, and efficacy testing in the SMNΔ7 mouse model .

Chemical Context & Scaffold Utility

The 3-chloro-6-cyclopropylpyridazine scaffold serves as a robust "warhead" for nucleophilic aromatic substitution (


).
  • The Chlorine Handle: Allows for rapid coupling with piperazine or amino-heterocycles to generate diverse libraries.

  • The Cyclopropyl Group: Provides a critical balance of lipophilicity and metabolic stability. Unlike alkyl chains, the cyclopropyl ring resists cytochrome P450-mediated oxidation while maintaining a compact steric profile, essential for binding into the SMN2 pre-mRNA/U1 snRNP complex.

Workflow Visualization: From Scaffold to Lead

G Scaffold 3-Chloro-6- cyclopropylpyridazine SnAr SnAr Coupling (with Piperazine derivatives) Scaffold->SnAr + Amine/Base Library Derivative Library (Pyridazine Analogs) SnAr->Library Screen In Vitro Splicing Screen (SMN2 Minigene) Library->Screen High Throughput Lead Lead Candidate (e.g., Risdiplam analogs) Screen->Lead EC50 < 10nM

Figure 1: The chemical evolution of the scaffold into bioactive splicing modifiers.

Pharmacokinetic (PK) Profiling Protocol

Objective: To select derivatives with high oral bioavailability (


) and sufficient CNS penetration.
Rationale:  SMA is a neurodegenerative disease; therefore, the derivative must cross the Blood-Brain Barrier (BBB). The pyridazine ring's polarity often helps reduce P-glycoprotein (P-gp) efflux compared to more lipophilic heterocycles.
Materials
  • Subject: Male C57BL/6 mice (8–10 weeks old).

  • Formulation: 3-Chloro-6-cyclopropylpyridazine derivatives are often lipophilic.

    • Vehicle: 30% PEG400 / 10% Solutol HS15 / 60% Water (pH 4.0).

    • Alternative: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension).

Experimental Steps
  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein (to calculate Clearance/Volume).

    • Group B (PO): 3–10 mg/kg via oral gavage (to calculate Bioavailability).

  • Sampling:

    • Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Terminal Point (4h or 8h): Euthanize n=3 mice/timepoint. Perfuse with saline to remove residual blood from capillaries. Harvest Brain and Spinal Cord .

  • Bioanalysis:

    • Homogenize CNS tissues in 3 volumes of PBS.

    • Extract using Protein Precipitation (Acetonitrile with Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).

Data Interpretation Criteria
ParameterTarget ValueScientific Rationale
Bioavailability (

)
> 50%High oral absorption required for chronic daily dosing.
Brain/Plasma Ratio (

)
> 0.5Indicates passive diffusion or active transport across BBB.
Unbound Brain Ratio (

)
> 0.2The critical metric. Only free drug engages the splicing machinery.

Efficacy Protocol: The SMNΔ7 Mouse Model

Objective: To validate in vivo rescue of the SMA phenotype. Model: Smn-/-; SMN2+/+; SMNΔ7+/+ (Jackson Lab Stock #005025). Pathology: These mice exhibit severe motor deficits by Postnatal Day 5 (P5) and typically die by P14.[1]

Study Design
GroupTreatmentDoseRouteN (Mice)
Vehicle Vehicle Only-PO, QD12
Positive Control Risdiplam3 mg/kgPO, QD12
Test Compound Derivative XLow (1 mg/kg)PO, QD12
Test Compound Derivative XHigh (10 mg/kg)PO, QD12
Step-by-Step Methodology
  • Enrollment: Genotype pups at P0–P1. Enroll SMNΔ7 homozygotes.

  • Dosing: Begin daily oral gavage (QD) starting at P3 . Use a flexible catheter (22G) suitable for neonates.

  • Endpoint 1: Survival Analysis: Record mortality daily. Euthanize if weight loss >20% or inability to right.

  • Endpoint 2: Righting Reflex (Motor Function):

    • Place pup on its back on a flat surface.

    • Measure time to turn over to prone position (Max 30s).

    • Test daily from P5 to P14.

  • Endpoint 3: Molecular PD (SMN Protein Quantification):

    • Harvest Brain, Spinal Cord, and Quadriceps muscle at P10 (peak disease severity).

    • Lyse tissues in RIPA buffer with protease inhibitors.

    • Assay: SMN-specific ELISA or Western Blot (normalize to Beta-actin).

    • Success Metric: >50% increase in full-length SMN protein vs. Vehicle.

Causality & Mechanism

The 3-chloro-6-cyclopropylpyridazine derivative binds to two sites in the SMN2 pre-mRNA 5' splice site (5'ss) of Exon 7. It stabilizes the interaction between the U1 snRNP complex and the pre-mRNA, preventing the exclusion of Exon 7. This forces the splicing machinery to include Exon 7, producing full-length, functional SMN protein rather than the unstable SMNΔ7 protein.

Safety & Toxicology Considerations

Pyridazine derivatives carry specific liability risks that must be screened early.

  • hERG Inhibition (Cardiotoxicity):

    • Pyridazines can block potassium channels.

    • Protocol: Patch-clamp assay on CHO cells expressing hERG.

    • Target:

      
       (Safety margin > 30x effective plasma concentration).
      
  • Phospholipidosis:

    • Lipophilic cations (basic amines often attached to the pyridazine) can accumulate in lysosomes, causing "foamy macrophage" phenotype.

    • In Vivo Marker: Histopathology of lung and lymph nodes after 14-day dosing in rats. Look for vacuolation.

Comprehensive Workflow Diagram

Workflow cluster_PK Phase 1: PK & CNS Exposure cluster_PD Phase 2: Efficacy (SMNΔ7 Model) Start Lead Derivative Identified (In Vitro) PK_Dose Dose C57BL/6 Mice (IV & PO) Start->PK_Dose PK_Analysis LC-MS/MS Analysis (Plasma vs. Brain) PK_Dose->PK_Analysis Decision_PK Brain Kp,uu > 0.2? PK_Analysis->Decision_PK Decision_PK->Start No (Re-design) Enroll Enroll SMNΔ7 Pups (Start Dosing P3) Decision_PK->Enroll Yes Monitor Daily Monitoring: 1. Survival 2. Righting Reflex Enroll->Monitor Tissue Harvest Tissue (P10) Brain/Spinal Cord Monitor->Tissue ELISA SMN Protein Quantification Tissue->ELISA End Candidate Selection ELISA->End

Figure 2: Integrated In Vivo Profiling Workflow.

References

  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[2][3][4][5] Journal of Medicinal Chemistry, 61(15), 6501–6517.[2]

  • Le, T. T., et al. (2005). "SMNΔ7 spinal muscular atrophy mice: a model for severe SMA." Human Molecular Genetics, 14(6), 845–857.

  • The Jackson Laboratory. "Strain Details: SMNdelta7 Mouse Model (Stock No: 005025)."[6]

  • Naryshkin, N. A., et al. (2014). "SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy."[4] Science, 345(6197), 688-693.

Sources

Analytical techniques for characterizing 3-Chloro-6-cyclopropylpyridazine products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Chloro-6-cyclopropylpyridazine (C₇H₇ClN₂) is a "privileged scaffold" in medicinal chemistry and agrochemical development.[1] The pyridazine core serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and aqueous solubility.[1] The C3-chlorine atom provides an electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings, while the C6-cyclopropyl group imparts steric rigidity and lipophilicity without excessive molecular weight gain.[1]

This guide addresses the specific analytical challenges posed by this molecule, including:

  • Differentiation from Regioisomers: Ensuring the cyclopropyl group is correctly positioned relative to the chlorine.[1]

  • Impurity Profiling: Detecting common byproducts such as the bis-cyclopropyl analog or hydrolyzed species.[1]

  • Quantification: Establishing a robust HPLC method suitable for GMP release testing.

Safety & Handling (Prerequisite)

Hazard Classification: 3-Chloro-6-cyclopropylpyridazine is an irritant.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Protocol: All analytical weighing and solution preparation must be performed inside a certified fume hood. Nitrile gloves and safety goggles are mandatory.[1]

Analytical Workflow Overview

The characterization lifecycle follows a "Triage to Release" logic.[1] We utilize high-throughput HPLC for purity assessment and high-resolution NMR/MS for structural certification.[1]

AnalyticalWorkflow Sample Crude Product (Solid/Oil) Triage Triage: TLC & LC-MS (Rapid) Sample->Triage Purification Purification (Flash Chrom.) Triage->Purification Purity < 95% FinalQC Final QC (Full Characterization) Triage->FinalQC Purity > 95% Purification->FinalQC Release Certificate of Analysis (CoA) FinalQC->Release Passes Specs

Figure 1: Analytical lifecycle from crude synthesis intermediate to released material.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][3][4]

Objective: Quantitative purity analysis and detection of the bis-cyclopropyl impurity.

Method Development Logic

Pyridazines are weak bases (


 ~2.3 for the conjugate acid).[1] To prevent peak tailing caused by interaction with residual silanols on the column, the mobile phase pH must be controlled.[1] We utilize a Formic Acid buffer system to maintain the analyte in a protonated state (improving solubility) or neutral state depending on the exact pH, but consistently suppressing silanol ionization.[1]
Experimental Conditions[1][4]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 provides necessary hydrophobic retention for the cyclopropyl group.[1]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidic modifier improves peak shape for nitrogen heterocycles.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower backpressure and sharp elution compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][3]
Column Temp 30°CEnsures retention time reproducibility.[1]
Detection UV @ 254 nmMax absorbance for the pyridazine aromatic system.[1]
Injection Vol 5.0 µLStandard load to avoid column saturation.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
10.095Linear ramp to elute lipophilic impurities
12.095Wash
12.15Re-equilibration
15.05End of Run
Impurity Fate Mapping

When synthesizing this molecule (typically from 3,6-dichloropyridazine), specific impurities are predictable.[1]

ImpurityMap SM Starting Material 3,6-Dichloropyridazine (RT: ~4.5 min) Prod Target Product 3-Chloro-6-cyclopropylpyridazine (RT: ~7.2 min) SM->Prod + Cyclopropyl-B(OH)2 Imp1 Impurity A (Over-reaction) 3,6-Dicyclopropylpyridazine (RT: ~9.8 min) Prod->Imp1 + Excess Reagent Imp2 Impurity B (Hydrolysis) 6-Cyclopropylpyridazin-3-ol (RT: ~2.1 min) Prod->Imp2 + H2O / Acid

Figure 2: HPLC retention time prediction based on hydrophobicity.[1] The bis-cyclopropyl impurity is significantly more lipophilic (later elution).[1]

Protocol 2: Structural Confirmation (NMR & MS)[1]

Objective: Unequivocal structural identification.

Mass Spectrometry (LC-MS)

The chlorine atom provides a definitive "fingerprint" in the mass spectrum due to the natural abundance of


 (75.8%) and 

(24.2%).[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    
    .
    
  • Expected Pattern:

    • Base Peak (

      
      ): m/z ~155.0[1]
      
    • Isotope Peak (

      
      ): m/z ~157.0[1]
      
    • Intensity Ratio: The height of the M+2 peak must be approximately 33% (1/3) of the base peak.[1]

    • Note: If the ratio is 1:1, the sample is likely the starting material (two chlorines).[1] If the M+2 peak is missing, the chlorine has been lost (e.g., hydrolysis).[1]

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the pyridazine ring is broken by the asymmetric substitution.[1]

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-


.

Spectral Assignment Table:

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
7.60 - 7.80 Doublet (

Hz)
1HAr-H (C4)Ortho to Chlorine (Deshielded).[1]
7.40 - 7.55 Doublet (

Hz)
1HAr-H (C5)Ortho to Cyclopropyl.[1]
2.15 - 2.30 Multiplet1HCyclopropyl-CH Methine proton attached to the ring.[1]
1.00 - 1.20 Multiplet2HCyclopropyl-CH₂ Methylene protons (cis to ring).[1]
0.90 - 1.05 Multiplet2HCyclopropyl-CH₂ Methylene protons (trans to ring).[1]

Note: The coupling constant (


) of ~9.0 Hz is characteristic for ortho-protons in the pyridazine ring.

Quality Control Specifications (Release Criteria)

For use in downstream drug development, the following specifications are recommended:

  • Appearance: Off-white to pale yellow solid.[1]

  • Purity (HPLC):

    
     (Area %).
    
  • Identity (MS): Mass matches theoretical (

    
     Da) with correct Cl isotope pattern.
    
  • Identity (NMR): Conforms to structure; no significant solvent peaks (>1.0%).[1]

  • Residual Solvents: Ethyl Acetate / Hexanes < 5000 ppm (if used in purification).[1]

References

  • World Health Organization. (2023). International Pharmacopoeia: Methods of Analysis. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. (Used for comparative physicochemical properties).[1] Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1][4] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[1][4] (Basis for cyclopropyl shift assignment). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification & Handling of 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification, handling, and troubleshooting of 3-Chloro-6-cyclopropylpyridazine (CAS: 1046816-38-9), a critical heterocyclic building block used in the synthesis of kinase inhibitors and receptor modulators.[1]

The primary challenge in working with this intermediate stems from its synthesis—typically a Minisci radical alkylation using 3,6-dichloropyridazine.[1] This route generates a characteristic "sandwich" impurity profile containing unreacted starting material and bis-alkylated byproducts, which require specific polarity-based separation strategies.[1]

Module 1: Compound Profile & Initial Assessment[1]

Before initiating purification, verify the physicochemical state of your crude material.[1]

PropertySpecification / Behavior
CAS Number 1046816-38-9
Physical State Low-melting solid or viscous oil (MP approx. 30–50°C depending on purity).
Solubility High: DCM, Ethyl Acetate, Methanol, DMSO.Low: Hexanes, Heptane, Water.[1]
Acidity/Basicity Weakly basic (Pyridazine nitrogens).[1] Forms salts with strong acids.[1]
Stability Cyclopropyl Warning: Sensitive to strong mineral acids (ring opening).Thermal: Stable <80°C; store at 2–8°C.
UV Activity Strong UV absorption (254 nm).[1]
Crude Purity Assessment (HPLC/TLC)

The crude mixture from a Minisci reaction typically presents three distinct spots.

  • Stationary Phase: Silica Gel (SiO2)[1]

  • Mobile Phase: 20% EtOAc in Hexanes[1]

ComponentRelative R_fPolarityNotes
Bis-cyclopropyl High (Top)LipophilicOver-alkylated byproduct.
3,6-Dichloropyridazine High-MidLipophilicUnreacted Starting Material (SM).
Target Product Middle Intermediate 3-Chloro-6-cyclopropylpyridazine.
Inorganic Residues BaselinePolarSilver salts (if Ag-catalyzed).

Module 2: Purification Workflows

Workflow Decision Matrix

Select your method based on scale and crude purity.

Purification_Decision Start Crude Material Analysis Scale_Check Scale < 5g? Start->Scale_Check Purity_Check SM Content > 10%? Scale_Check->Purity_Check No Method_A Method A: Flash Chromatography (High Purity / Low Scale) Scale_Check->Method_A Yes Purity_Check->Method_A Yes (Separation required) Method_B Method B: Recrystallization (Scale-up / Lower Yield) Purity_Check->Method_B No (Enrichment possible) Method_C Method C: Chemical Wash (Remove Ag/Inorganics) Method_B->Method_C If metal residue persists

Figure 1: Decision matrix for selecting the optimal purification route.

Protocol A: Flash Column Chromatography (Gold Standard)

This is the most reliable method to separate the target from the closely eluting 3,6-dichloropyridazine.[1]

  • Column Preparation: Use high-performance silica (40–63 µm).[1] Pack with 100% Hexanes (or Heptane).[1]

  • Loading: Dissolve crude in minimum DCM. Do not use EtOAc for loading, as it causes band broadening.[1]

  • Elution Gradient:

    • 0–5% EtOAc/Hexane (2 CV): Elutes bis-cyclopropyl impurity.

    • 5–15% EtOAc/Hexane (5 CV): Elutes unreacted 3,6-dichloropyridazine.[1]

    • 15–30% EtOAc/Hexane: Elutes 3-Chloro-6-cyclopropylpyridazine .

  • Monitoring: Collect fractions. The target is the second major UV-active peak (after the SM).[1]

Protocol B: Recrystallization (Scale-Up)

Suitable for batches >10g where chromatography is cost-prohibitive.

  • Solvent System: Heptane / Toluene (10:1) or Cyclohexane.[1][2]

  • Procedure:

    • Dissolve crude in minimum hot Toluene (60°C).

    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to room temperature, then to 0°C.

    • Critical Step: If an oil forms ("oiling out"), re-heat and add a seed crystal.[1] Vigorous stirring helps induce crystallization over oil formation.[1]

Module 3: Troubleshooting & FAQs

Q1: I cannot separate the Starting Material (3,6-dichloro) from the product.

Cause: The polarity difference is small because the cyclopropyl group is lipophilic, similar to the chlorine atom it replaced.[1] Solution:

  • Switch Solvent: Change the mobile phase to DCM / Methanol (99:1). The chlorinated SM moves much faster in DCM than the pyridazine nitrogen-containing product.[1]

  • Chemical Scavenging: If SM < 5%, treat the mixture with a solid-supported thiol resin (if SM is reactive) or simply accept the loss and perform a tighter column cut.[1]

Q2: My product is turning black/brown upon storage.

Cause: Oxidation or metal contamination (Silver/Iron residues from synthesis). Solution:

  • Dissolve the product in EtOAc and wash with 10% aqueous Sodium Thiosulfate or EDTA solution .[1] This removes residual silver/copper oxidants.[1]

  • Filter through a pad of Celite/Activated Carbon.[1]

Q3: The cyclopropyl ring opened during workup.

Cause: Exposure to strong acids (pH < 1) or high heat during evaporation.[1] Solution:

  • Avoid: Concentrated HCl or H2SO4.[1]

  • Buffer: Quench Minisci reactions with saturated NaHCO3 before extraction.

  • Evaporation: Keep rotovap bath < 40°C.

Q4: The product is an oil, but literature says it's a solid.

Cause: Impurities (especially bis-cyclopropyl or solvent residues) depress the melting point.[1] Solution:

  • High-vacuum drying (0.1 mbar) for 12 hours is essential to remove solvent traces.

  • Triturate the oil with cold Pentane or Hexane.[1] If it solidifies, filter immediately.[1]

Module 4: Synthesis Context (The Minisci Reaction)

Understanding the reaction pathway helps predict impurities.[1]

Minisci_Pathway SM 3,6-Dichloropyridazine Product 3-Chloro-6-cyclopropylpyridazine (Target) SM->Product Radical Alkylation Reagent Cyclopropane-COOH + AgNO3 / S2O8 Reagent->Product Impurity_Bis 3,6-Dicyclopropylpyridazine (Over-reaction) Product->Impurity_Bis 2nd Alkylation

Figure 2: Reaction pathway showing the origin of the "Sandwich" impurity profile.

References

  • Preparation of Substituted Pyridazines

    • Source: US Patent 8,648,074 B2 (Example 1, Step B).[1]

    • Relevance: Describes the synthesis and characterization (NMR)
    • Link:

  • General Minisci Reaction Conditions

    • Source: Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles.[1] Med. Chem. Commun., 2, 1135-1161.[1]

    • Relevance: mechanistic background on radical alkylation of pyridazines.[1]

    • Link:[1]

  • Cyclopropyl Stability & Metabolism

    • Source: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] J. Med.[1] Chem.

    • Relevance: Discusses physicochemical properties and stability of cyclopropyl-heterocycles.
    • Link:[1]

Sources

Technical Support Center: Synthesis of 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Topic: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffolding Challenge

You are likely accessing this guide because you are encountering difficulties in the synthesis of 3-Chloro-6-cyclopropylpyridazine (CAS: 58059-29-3) . This scaffold is a critical intermediate in the synthesis of Bcl-2 inhibitors and other kinase-targeted therapeutics.

The synthesis presents a classic "desymmetrization" challenge. Whether you are approaching this via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic chlorination (POCl


), the symmetry of the pyridazine core and the lability of the cyclopropyl ring create a minefield of side reactions.

This guide is structured into three "Support Modules," each addressing a specific synthetic route and its unique failure modes.

Module 1: The Suzuki Route (Desymmetrization)

User Scenario: You are reacting 3,6-dichloropyridazine with cyclopropylboronic acid to obtain the mono-substituted product. Primary Failure: Over-reaction to 3,6-dicyclopropylpyridazine (Bis-product) or hydrolysis.

Root Cause Analysis

The 3,6-dichloropyridazine substrate is symmetric. Once the first cyclopropyl group is installed, the electron-donating nature of the alkyl group makes the remaining C-Cl bond less reactive towards oxidative addition than the starting material (in theory). However, in practice, the solubility changes and local concentration effects often lead to the "Bis" impurity.

Troubleshooting Protocol
ObservationProbable CauseCorrective Action
>15% Bis-product Excess Boronic AcidStoichiometry Control: Reduce boronic acid to 0.85 eq . It is better to leave unreacted starting material (SM) which can be recycled than to form the inseparable Bis-product.
>10% Hydrolysis (Pyridazinone) Base-mediated displacementSwitch Base: Move from KOH/NaOH to weak bases like K

PO

or Cs

CO

. Hydroxide ions directly attack the electron-deficient pyridazine ring.
Stalled Reaction ProtodeboronationAnhydrous Conditions: Cyclopropylboronic acid is prone to protodeboronation.[1] Use Cyclopropyltrifluoroborate (Molander salt) for higher stability.
Experimental Workflow: Optimized Selectivity

Reference Method: Adapted from Maes et al., Tetrahedron 2005.

  • Catalyst Selection: Use Pd(dppf)Cl

    
      (1-3 mol%). The bidentate ligand prevents ligand exchange equilibria that can accelerate the second coupling.
    
  • Solvent System: THF/Water (4:1) is standard, but Toluene/Water (biphasic) often suppresses the Bis-product by partitioning the mono-product into the organic phase away from the active catalyst in the aqueous interface.

  • Stepwise Addition: Do not add the boronic acid all at once. Add it as a solution over 2 hours via syringe pump.

Visualizing the Selectivity Pathway

SuzukiSelectivity cluster_logic Selectivity Logic SM 3,6-Dichloropyridazine Mono Target: 3-Chloro-6-cyclopropylpyridazine SM->Mono Pd(0), R-B(OH)2 (k1) Hydrolysis Impurity: 6-Chloropyridazin-3-one SM->Hydrolysis OH- (Base attack) Bis Impurity: 3,6-Dicyclopropylpyridazine Mono->Bis Pd(0), R-B(OH)2 (k2 > k1 if Ligand wrong) Mono->Hydrolysis OH- (Base attack) Tip Use Bulky Ligands (dppf) to decrease k2

Figure 1: Kinetic competition in the Suzuki coupling of dichloropyridazine. Controlling k1 vs k2 is achieved via ligand sterics and stoichiometry.

Module 2: The POCl Chlorination Route

User Scenario: You are converting 6-cyclopropylpyridazin-3(2H)-one to the chloride using POCl


 .
Primary Failure:  Formation of "Sticky" dimers, incomplete reaction, or decomposition upon quench.
Root Cause Analysis

Pyridazinones exist in a lactam-lactim tautomerism. POCl


 activates the oxygen, turning it into a leaving group. The side reactions here are often driven by temperature  and quenching protocols . A common, overlooked impurity is the Phosphorous-linked dimer  (P-O-P species) formed when the reaction is too concentrated.
Troubleshooting Protocol
IssueTechnical ExplanationSolution
Red/Black Tar Polymerization of POCl

adducts
Temperature Ramp: Do not reflux immediately. Stir at 50°C for 1 hour, then ramp to reflux. This allows the Vilsmeier-Haack adduct to form controlledly.
Reversion to SM Hydrolysis during quenchInverse Quench: Never add water to the reaction. Pour the reaction mixture slowly into ice/NH

OH. Maintain pH > 7 to prevent acid-catalyzed hydrolysis of the newly formed C-Cl bond.
Incomplete Conversion HCl InhibitionBase Additive: Add N,N-Dimethylaniline or Collidine (1 eq) to scavenge HCl. This shifts the equilibrium forward.
Critical Safety Note: The Quench
  • Hazard: POCl

    
     hydrolysis is exothermic and has a latent induction period.
    
  • Protocol: Distill off excess POCl

    
     under reduced pressure before quenching. This minimizes the exotherm and reduces the volume of acidic waste.
    

Module 3: The Radical (Minisci) Route

User Scenario: You are reacting 3-chloropyridazine with cyclopropanecarboxylic acid, AgNO


, and Persulfate.
Primary Failure:  Regioisomers (4-cyclopropyl vs 6-cyclopropyl) and dechlorination.
Root Cause Analysis

The Minisci reaction generates nucleophilic alkyl radicals. While the 4 and 5 positions of the pyridazine ring are electron-deficient, the presence of the Chlorine atom at C3 directs the radical.

  • The Trap: The radical often prefers the position para or ortho to the ring nitrogen. In 3-chloropyridazine, the C4 and C5 positions are electronically very similar to C6, leading to poor regioselectivity.

Mechanism & Regioselectivity Map

MinisciRegio Radical Cyclopropyl Radical Substrate 3-Chloropyridazine Radical->Substrate Attack C6_Attack C6 Attack (Target) Stabilized by N-N bond Substrate->C6_Attack Major Path (if Acidified) C4_Attack C4/C5 Attack (Impurity) Sterically accessible Substrate->C4_Attack Significant Minor Path (~20-30%) Dechloro Dechlorination (Radical Reduction) Substrate->Dechloro Side Reaction Conditions Optimization: Use TFA/Water Protonation of N increases selectivity for C6 Conditions->C6_Attack

Figure 2: Regioselectivity challenges in the Minisci alkylation. Protonation of the heterocycle is key to directing the radical to the C6 position.

Corrective Action
  • Acidify the Media: Perform the reaction in 10% TFA/Water . Protonation of the pyridazine nitrogens increases the electrophilicity of the C6 position relative to C4/C5.

  • Two-Phase System: Use a biphasic system (DCM/Water) with efficient stirring. This extracts the product immediately, preventing poly-alkylation.

Summary of Specifications

ParameterSuzuki RoutePOCl

Route
Minisci Route
Scalability HighHighLow/Medium
Key Impurity Bis-cyclopropylDimer/SMRegioisomers
Purification Column/CrystallizationDistillation/CrystallizationDifficult Column
Recommendation Preferred for Lab Scale Preferred for Kg Scale Avoid if possible

References

  • Suzuki Selectivity on Pyridazines: Maes, B. U., et al. "Kinetic study of the Suzuki–Miyaura reaction on 3,6-dichloropyridazine." Tetrahedron, 2005.

  • POCl3 Chlorination Mechanism: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones."[2] Journal of Organic Chemistry, 2011.[2] (Mechanistic analogue for pyridazinones).

  • Cyclopropylboronate Stability: Molander, G. A., et al. "Efficient Synthesis of Heteroaryl-Substituted Cyclopropanes." Journal of Organic Chemistry, 2003.

  • Minisci Reaction Review: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[3] Chem. Commun., 2011.

  • Patent Reference (Generic Synthesis): "Substituted Pyridazines and Methods of Use." WO2010068242.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Chloro-6-cyclopropylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of coupling reactions with this specific heterocyclic halide. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Challenge of Pyridazine Coupling

3-Chloro-6-cyclopropylpyridazine is a valuable building block in medicinal chemistry. However, like many electron-deficient nitrogen-containing heterocycles, it can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the chlorine atom is a less reactive leaving group compared to bromine or iodine, often requiring more specialized catalytic systems to achieve efficient oxidative addition.[1][2][3]

This guide will focus on three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Part 1: General Troubleshooting and Optimization Strategies

Before diving into reaction-specific issues, let's address some common problems that can arise in any cross-coupling reaction with 3-Chloro-6-cyclopropylpyridazine.

FAQ 1: My reaction is not proceeding to completion, and I'm recovering starting material. What are the first things I should check?

This is a common issue, often related to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:

Troubleshooting Flowchart for Low Conversion

G start Low Conversion of 3-Chloro-6-cyclopropylpyridazine q1 Is your catalyst system appropriate for a heteroaryl chloride? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you ensured an inert atmosphere? a1_yes->q2 sol1 Switch to a catalyst/ligand known for coupling (hetero)aryl chlorides. (e.g., Buchwald or Fu-type ligands) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your base appropriate and sufficiently strong? a2_yes->q3 sol2 Degas solvents thoroughly. Use Schlenk techniques or a glovebox. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimal? a3_yes->q4 sol3 Consider a stronger base (e.g., K3PO4, Cs2CO3) or ensure anhydrous conditions if needed. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is your solvent appropriate for the reaction type and temperature? a4_yes->q5 sol4 Increase temperature in increments. Consider microwave irradiation for faster optimization. a4_no->sol4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end Consider further optimization of catalyst loading, reagent stoichiometry, and reaction time. a5_yes->end sol5 Screen alternative solvents (e.g., dioxane, toluene, DMF, 2-MeTHF). a5_no->sol5

Caption: A flowchart for systematic troubleshooting of low conversion in cross-coupling reactions.

FAQ 2: I'm observing significant formation of side products, such as homocoupling of my coupling partner or decomposition of my starting material. What can I do?

Side product formation often points to issues with reaction kinetics, catalyst stability, or the choice of reagents.

Observed Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) - Oxygen contamination leading to oxidative homocoupling.- Reaction temperature is too high.- Ensure rigorous degassing of all reagents and solvents.- Lower the reaction temperature.
Protodeboronation of Boronic Acid (Suzuki) - Presence of water with certain bases.- Unstable boronic acid.- Use anhydrous conditions with a base like K3PO4.[4]- Consider using a more stable boronic ester (e.g., pinacol ester).
Homocoupling of Alkyne (Sonogashira) - Oxygen contamination (Glaser coupling).- High catalyst loading.- Maintain a strictly inert atmosphere.[5]- Reduce the amount of copper co-catalyst or palladium catalyst.
Decomposition of Pyridazine - Reaction temperature is too high.- Incompatible base or solvent.- Lower the reaction temperature.- Screen milder bases (e.g., NaHCO3) or different solvents.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6] However, the coupling of electron-deficient heteroaryl chlorides like 3-Chloro-6-cyclopropylpyridazine requires careful optimization.[1][7]

FAQ 3: I'm getting low yields in my Suzuki-Miyaura coupling. Which parameters should I focus on optimizing?

For Suzuki-Miyaura couplings of heteroaryl chlorides, the choice of ligand, base, and solvent are critical.

Key Parameters for Suzuki-Miyaura Optimization

Parameter Rationale and Recommendations
Palladium Pre-catalyst Start with a stable Pd(II) pre-catalyst like Pd(OAc)2 or a more advanced pre-catalyst that readily forms the active Pd(0) species.
Ligand Electron-rich, bulky phosphine ligands are essential for promoting the challenging oxidative addition of the C-Cl bond and facilitating reductive elimination.[3][8] Consider screening ligands such as SPhos, XPhos, or RuPhos. For some heteroaryl couplings, bidentate ligands like dppf can also be effective.
Base The base plays a crucial role in the transmetalation step.[2] Aqueous K2CO3 is a common starting point.[4] If protodeboronation is an issue, switch to anhydrous K3PO4. Cs2CO3 can also be effective but is more expensive.
Solvent A mixture of an organic solvent and water is often used. Common choices include dioxane/water, toluene/water, or 2-MeTHF/water.[4] For substrates with poor solubility, DMF may be necessary.[9]
Boron Source If using a boronic acid leads to instability or side reactions, consider switching to the corresponding pinacol boronate ester.

Proposed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_complex R-Pd(II)L2-Cl Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)L2-R' RE Reductive Elimination PdII_R_R->RE RE->Pd0 Product R-R' RE->Product R_Cl R-Cl R_Cl->OA Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Screening
  • To a reaction vial, add 3-Chloro-6-cyclopropylpyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (4-10 mol%) in the chosen solvent.

  • Add the catalyst solution to the reaction vial.

  • If using an aqueous base, add the required amount of water.

  • Seal the vial, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Part 3: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds.[10] When coupling amines with 3-Chloro-6-cyclopropylpyridazine, the choice of ligand and base is particularly important to overcome the lower reactivity of the chloride and potential catalyst inhibition.[11][12][13]

FAQ 4: My Buchwald-Hartwig amination is sluggish or gives a low yield. What are the most likely causes?

Common culprits include an inappropriate ligand, an unsuitable base, or catalyst deactivation.

Troubleshooting Guide for Buchwald-Hartwig Amination

Issue Potential Cause Recommended Action
Low Conversion - Ligand: The chosen ligand may not be electron-rich or bulky enough to promote oxidative addition. - Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.- Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[14] - Switch to a stronger, non-nucleophilic base such as NaOtBu, K3PO4, or LHMDS.
No Reaction - Catalyst Deactivation: The pyridazine nitrogen may be coordinating to the palladium, inhibiting catalysis.- Use a pre-catalyst that is more resistant to deactivation. - Increase the catalyst loading.
Side Product Formation - Hydrodehalogenation: Reduction of the starting material.- Ensure anhydrous conditions. - Use a less coordinating solvent.

Proposed Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_complex R-Pd(II)L2-Cl Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine [R-Pd(II)L2(HNR'2)]+Cl- Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R-Pd(II)L2(NR'2) RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R-NR'2 RE->Product R_Cl R-Cl R_Cl->OA Amine HNR'2 Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Screening
  • To a dry Schlenk tube or glovebox vial, add the palladium pre-catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Add 3-Chloro-6-cyclopropylpyridazine (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Add the amine (1.1-1.5 equiv).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Part 4: Sonogashira Coupling Troubleshooting

The Sonogashira coupling provides a direct route to alkynylated pyridazines.[5][15] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[16]

FAQ 5: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling. How can I improve this?

This is a classic problem in Sonogashira couplings and usually points to the presence of oxygen.

Troubleshooting Guide for Sonogashira Coupling

Issue Potential Cause Recommended Action
Low Yield of Desired Product - Inefficient Transmetalation: The copper acetylide may not be forming or transferring to the palladium center efficiently. - Catalyst Inhibition: The pyridazine substrate may be inhibiting the catalyst.- Ensure the copper salt (e.g., CuI) is fresh and of high purity. - Consider a copper-free Sonogashira protocol, which may be less sensitive to substrate inhibition.
Significant Alkyne Homocoupling (Glaser Coupling) - Oxygen Contamination: The presence of O2 promotes the oxidative homocoupling of the alkyne, catalyzed by the copper salt.[5]- Rigorously degas all solvents and reagents. Use the freeze-pump-thaw method for best results. - Maintain a positive pressure of an inert gas throughout the reaction.
Reaction Stalls - Base Incompatibility: The amine base may be coordinating too strongly to the palladium or copper.- Screen different amine bases (e.g., triethylamine, diisopropylethylamine). - Consider using an inorganic base like K2CO3 or Cs2CO3 in a polar aprotic solvent like DMF.
Experimental Protocol: Sonogashira Screening
  • To a dry Schlenk flask, add 3-Chloro-6-cyclopropylpyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)4 or a combination of a Pd source and a phosphine ligand, 1-5 mol%), and the copper(I) iodide (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).[5][17]

  • Add the terminal alkyne (1.1-1.5 equiv) and the amine base (if not used as the solvent, 2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

References

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • International Journal of New Chemistry. (2025). Article 709224.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ResearchGate. (2024). Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Identification of impurities in 3-Chloro-6-cyclopropylpyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-6-cyclopropylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific synthesis. My insights are drawn from extensive experience in process chemistry and analytical sciences, aiming to provide you with not only solutions but also the underlying scientific principles to empower your work.

Frequently Asked Questions (FAQs)

Q1: We are observing an unknown peak in our HPLC analysis of the final 3-Chloro-6-cyclopropylpyridazine product. What are the most probable initial steps for its identification?

The appearance of an unknown peak in your HPLC chromatogram is a common challenge. A systematic approach is crucial for efficient identification.

Initial Troubleshooting Workflow:

  • Verify System Suitability: Before analyzing the unknown, ensure your HPLC system is performing correctly. Check the retention time and peak area of your 3-Chloro-6-cyclopropylpyridazine standard. Consistent results confirm the system's reliability.

  • Spiking Study: Spike your sample with known starting materials and potential intermediates. If the unknown peak's area increases, you have likely identified it.

  • Mass Spectrometry (MS) Analysis: The most powerful initial step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using an LC-MS system. This will provide the molecular weight of the impurity, offering a critical clue to its identity.

Troubleshooting Guide: In-Depth Impurity Analysis

Q2: Our LC-MS analysis of an unknown impurity shows a molecular weight of 152.13 g/mol . What is the likely identity of this impurity and how can we confirm it?

A molecular weight of approximately 152 g/mol in the synthesis of 3-Chloro-6-cyclopropylpyridazine (molecular weight: 154.59 g/mol ) strongly suggests the presence of a dehalogenated species.

Probable Impurity: 3-cyclopropylpyridazine

Causality: The chloro group at the 3-position of the pyridazine ring can be susceptible to reduction, particularly if there are residual reducing agents or catalysts from previous synthetic steps. This is a common side reaction in reactions involving chlorinated heterocycles.

Confirmation Protocol:

  • Synthesize the Standard: If not commercially available, synthesize a small amount of 3-cyclopropylpyridazine to serve as a reference standard.

  • Co-injection: Co-inject your sample containing the impurity and the synthesized standard into the HPLC. If a single, sharp peak is observed, this confirms the identity of the impurity.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC and subject it to ¹H and ¹³C NMR analysis. The absence of the characteristic downfield shift associated with the carbon bearing the chlorine atom and the presence of a proton in its place will definitively confirm the structure.

Table 1: Comparison of Expected ¹H NMR Shifts

Position3-Chloro-6-cyclopropylpyridazine (Expected Shift, ppm)3-cyclopropylpyridazine (Expected Shift, ppm)
H-4~7.6~7.4
H-5~7.4~7.3
Cyclopropyl-H0.8 - 1.20.8 - 1.2
Q3: We have identified an impurity with a molecular weight corresponding to the starting material, 3,6-dichloropyridazine. What are the likely causes and how can we mitigate this?

The presence of unreacted 3,6-dichloropyridazine indicates an incomplete reaction. This can be due to several factors.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Stoichiometry Imbalance: An incorrect ratio of reactants, particularly the cyclopropylating agent, can lead to unreacted starting material.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.

Mitigation Strategies:

  • Reaction Monitoring: Implement in-process controls (IPCs) using TLC or rapid HPLC to monitor the consumption of the starting material.

  • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry to find the optimal conditions for complete conversion. A Design of Experiments (DoE) approach can be highly effective here.

  • Purification: If complete conversion is not achievable, an efficient purification method, such as column chromatography or recrystallization, will be necessary to remove the unreacted starting material.

Workflow for Reaction Optimization:

Impurity_Formation Start 3,6-Dichloropyridazine Product 3-Chloro-6-cyclopropylpyridazine Start->Product Incomplete Reaction Impurity1 Impurity: Unreacted Starting Material (3,6-Dichloropyridazine) Start->Impurity1 Remains if reaction is incomplete Reagent + Cyclopropylboronic Acid (or equivalent) Reagent->Product Suzuki Coupling Impurity3 Impurity: Homocoupling Product (Bicyclopropyl) Reagent->Impurity3 Self-Coupling Impurity2 Impurity: Dehalogenated Product (3-Cyclopropylpyridazine) Product->Impurity2 Reduction

Caption: Potential impurity formation pathways.

References

  • ICH Guideline Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP) General Chapter <232> Elemental Impurities—Limits. U.S. Pharmacopeial Convention. [Link]

Addressing poor solubility of 3-Chloro-6-cyclopropylpyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-6-cyclopropylpyridazine and its analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of their poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome experimental hurdles and ensure the reliability of your results.

Introduction: Understanding the Solubility Challenge

The 3-Chloro-6-cyclopropylpyridazine scaffold is a key pharmacophore in modern medicinal chemistry. However, its rigid, heterocyclic structure and the presence of a lipophilic cyclopropyl group contribute to low aqueous solubility. This poor solubility can lead to a host of experimental artifacts, including compound precipitation in assays, underestimated potency, poor absorption in preclinical studies, and overall low bioavailability, potentially masking the true potential of promising drug candidates.[1][2] This guide is designed to systematically address these issues.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a problem-oriented approach to common solubility issues encountered during experiments.

Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer or cell culture media.

This is a classic sign of "solvent shock," where the compound, highly soluble in the organic stock solvent (like DMSO), crashes out upon encountering the aqueous environment where its solubility is drastically lower.[3]

Immediate Corrective Actions:

  • Reduce Final Concentration: The simplest first step is to lower the final assay concentration to fall below the compound's aqueous solubility limit.[3]

  • Decrease Stock Concentration: Prepare a more dilute DMSO stock. This requires adding a larger volume of the stock to your aqueous medium, which can facilitate slower, more gentle mixing and prevent localized supersaturation at the point of addition.[3]

  • Stepwise Dilution: Instead of a direct 1:1000 dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 into an intermediate solvent (like ethanol or a mixture of buffer and DMSO) before the final dilution into the aqueous medium.

Workflow for Preventing Solvent Shock:

Caption: Decision workflow for addressing immediate precipitation.

Issue 2: My compound appears soluble initially but precipitates over the course of a long-term (e.g., >2 hours) cell-based assay.

This delayed precipitation can be caused by several factors related to the assay conditions.

Causality & Troubleshooting Steps:

  • pH Shift: Cell metabolism can acidify the culture medium over time.[3] If your pyridazine analog is a weak base, a decrease in pH can lead to protonation and, depending on the salt form's solubility, potential precipitation.

    • Solution: Monitor the pH of your media throughout the experiment. Consider using a more robustly buffered medium (e.g., HEPES-buffered) or a medium with a higher buffering capacity.

  • Interaction with Media Components: Compounds can bind to proteins or other macromolecules in serum, leading to the formation of less soluble complexes.[3]

    • Solution: Test the compound's stability in both serum-free and serum-containing media to determine if serum is a contributing factor. If so, a formulation approach (see FAQs below) may be necessary to keep the compound in solution.

  • Temperature Instability: While incubators maintain a constant 37°C, some compounds may have lower solubility at this temperature compared to room temperature where solutions are prepared.

    • Solution: Perform a solubility assessment at 37°C to determine the true solubility limit under your experimental conditions.

Frequently Asked Questions (FAQs)

This section covers common questions regarding the handling and formulation of 3-Chloro-6-cyclopropylpyridazine analogs.

Q1: What is the best general-purpose solvent for making a high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble pyridazine analogs.[4][5] It is a powerful aprotic solvent that can typically dissolve these compounds readily. For subsequent dilutions, ensure the final DMSO concentration in your aqueous solution is low (typically <0.5%) to avoid solvent-induced toxicity in biological assays.

Q2: I need to formulate my compound for an in vivo oral dosing study in rodents. What are my options?

A2: Oral formulations for preclinical studies require careful selection of vehicles to maximize exposure while ensuring animal safety.[6][7] Based on successful formulations for similar heterocyclic compounds, here are several strategies, starting with the simplest.

Formulation Strategy Decision Tree:

Caption: Decision tree for selecting an oral formulation strategy.

Formulation Options Summary:

Formulation StrategyComposition ExampleKey Considerations & Causality
Aqueous Suspension Micronized compound in 0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 in water.Mechanism: Particle size reduction increases surface area for dissolution.[1] HPMC acts as a suspending agent and Tween 80 as a wetting agent to prevent aggregation. Best For: Initial studies if moderate exposure is acceptable.
Co-solvent Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]Mechanism: A blend of solvents with varying polarities creates a more favorable environment for the drug than water alone.[6] Caution: Potential for drug precipitation upon dilution in the GI tract.
Cyclodextrin Complex 10% DMSO, 90% (20% SBE-β-CD in Saline).[4]Mechanism: The hydrophobic drug molecule partitions into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior renders the complex water-soluble.[8][9] SBE-β-CD is a particularly effective and safe solubilizer.[8][9]
Q3: How does pH affect the solubility of my 3-Chloro-6-cyclopropylpyridazine analog?

A3: The pyridazine ring contains two nitrogen atoms which are weakly basic. The exact pKa will depend on the specific substituents, but for many pyridazine derivatives, the pKa is in the range of 2.0-3.0.

Scientific Rationale:

  • Below the pKa (e.g., pH < 2): The pyridazine nitrogen is likely to be protonated. The resulting cationic species (a salt) is generally much more water-soluble than the neutral form.

  • Above the pKa (e.g., pH > 4): The compound will be in its neutral, free base form. In this state, its solubility is governed by its intrinsic (and likely poor) aqueous solubility.

This means that solubility will be significantly higher in acidic environments (like the stomach) and will decrease dramatically at neutral or physiological pH (like in the intestines or in cell culture media), a critical factor for predicting oral absorption and avoiding precipitation in in vitro assays.

Q4: How do I experimentally determine the solubility of my compound?

A4: The gold-standard method is the shake-flask equilibrium solubility test . This method determines the thermodynamic solubility, which is the true saturation point of the compound.

Step-by-Step Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4). Ensure enough solid is added so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. It is critical to separate the dissolved compound from the solid particles. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter compatible with your compound and solvents.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Analysis: The measured concentration represents the equilibrium solubility of your compound in that specific buffer at that temperature.

References

  • Dissolution Method Development for Poorly Soluble Compounds. Request PDF | ResearchGate. Available from: [Link]

  • 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. PubChem. Available from: [Link]

  • 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254. PubChem. Available from: [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC | NIH. Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available from: [Link]

  • Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. (2023). Available from: [Link]

  • Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. (2022). Available from: [Link]

  • In Vitro Solubility Assays in Drug Discovery. Request PDF | ResearchGate. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC | NIH. Available from: [Link]

  • The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Hopax Fine Chemicals. (2021). Available from: [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview. Request PDF | ResearchGate. (2025). Available from: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available from: [Link]

  • Buffer keeps precipitating. Any advice why? Reddit. (2022). Available from: [Link]

  • Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Semantic Scholar. (2019). Available from: [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Available from: [Link]

  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. Request PDF | ResearchGate. (2025). Available from: [Link]

  • Precise Delivery of Nitric Oxide Controlled by Bioorthogonal Endocellulase Ameliorates Hindlimb Ischemia. MDPI. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Available from: [Link]

  • Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Request PDF | ResearchGate. Available from: [Link]

  • Developing early formulations: Practice and perspective. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). Available from: [Link]

  • Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of pyridazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and execution. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.

Introduction: The Challenge of Pyridazine Isomer Separation

Pyridazine, a six-membered heterocyclic compound with two adjacent nitrogen atoms, is a crucial scaffold in medicinal chemistry.[1] Its isomers, particularly positional isomers, often exhibit very similar physicochemical properties, making their separation by HPLC a significant analytical challenge. Co-elution is a frequent problem due to nearly identical interactions with stationary and mobile phases.[2] This guide provides a structured approach to overcoming these challenges, focusing on logical troubleshooting and robust method development.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the separation of pyridazine isomers. The following workflow provides a systematic approach to diagnosing and resolving separation problems.

Troubleshooting Workflow: From Poor Resolution to Optimized Separation

TroubleshootingWorkflow cluster_start Problem Identification cluster_method_evaluation Initial Method Evaluation cluster_optimization Optimization Strategies cluster_solution Resolution Start Poor Resolution or Co-elution of Isomers CheckPeakShape Evaluate Peak Shape: Tailing, Fronting, or Broad? Start->CheckPeakShape CheckRetention Assess Retention Factor (k'): Is k' between 2 and 10? Start->CheckRetention OptimizeMobilePhase Mobile Phase Optimization: Adjust pH, Organic Modifier, Buffer CheckPeakShape->OptimizeMobilePhase Asymmetrical Peaks InstrumentCheck System & Column Health Check: Leaks, Dead Volume, Column Age CheckPeakShape->InstrumentCheck Symmetrical but Broad CheckRetention->OptimizeMobilePhase Low or High k' SelectStationaryPhase Stationary Phase Selection: Consider Alternative Chemistries OptimizeMobilePhase->SelectStationaryPhase Limited Improvement Solution Achieved Baseline Separation OptimizeMobilePhase->Solution Successful Optimization SelectStationaryPhase->Solution Improved Selectivity InstrumentCheck->OptimizeMobilePhase System OK InstrumentCheck->Solution Problem Found & Fixed

Figure 1. A logical workflow for troubleshooting poor separation of pyridazine isomers.

Detailed Troubleshooting Steps:

1. My pyridazine isomers are co-eluting. What is the first thing I should check?

Before adjusting chromatographic parameters, confirm that the single peak is indeed due to co-elution.[2]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. A non-homogenous peak across its width is a strong indicator of co-eluting species.[2]

  • Mass Spectrometry (MS) Analysis: When coupled with an MS detector, examine the mass spectra across the peak. A change in the mass spectrum from the leading to the trailing edge confirms co-elution.[2]

2. I've confirmed co-elution. How do I start to resolve the peaks?

The primary goal is to alter the selectivity (α) of your chromatographic system. The most powerful tool for this with ionizable compounds like pyridazine is the mobile phase pH.

  • The Role of pH: Pyridazine is a weak base with a pKa of approximately 2.24.[3] The ionization state of pyridazine isomers, and thus their interaction with the stationary phase, is highly dependent on the mobile phase pH.[4]

    • Scientific Rationale: Operating at a pH close to the pKa of the isomers will result in a mixture of ionized and non-ionized forms, which can lead to poor peak shape and unpredictable retention.[5] To ensure a single species and reproducible retention, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[6]

    • Practical Application: For pyridazine isomers, a mobile phase pH of around 4.0 to 4.5 will ensure they are predominantly in their protonated, more polar form. In reversed-phase chromatography, this will generally lead to earlier elution but can improve peak shape and selectivity between isomers with slightly different pKa values.

3. I'm observing significant peak tailing for my pyridazine isomers. What causes this and how can I fix it?

Peak tailing for basic compounds like pyridazine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[7]

  • Mechanism of Tailing: At mid-range pH, acidic silanol groups on the silica surface can become ionized and interact with the protonated basic pyridazine isomers, leading to a secondary retention mechanism that causes tailing.[8]

  • Solutions:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9]

    • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape. However, this can shorten column lifetime.[9]

    • End-capped Columns: Employing a high-quality, end-capped C18 column can significantly reduce the number of available free silanols.

    • Alternative Stationary Phases: Consider stationary phases with different selectivities, such as phenyl or polar-embedded phases, which can offer alternative interaction mechanisms.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for separating pyridazine positional isomers (e.g., 3,4-dichloropyridazine and 4,5-dichloropyridazine) by reversed-phase HPLC?

For positional isomers of substituted pyridazines, a good starting point is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Experimental Protocol: Initial Screening Conditions

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Injection Volume: 5 µL

  • Causality: The buffered mobile phase at pH 4.5 ensures consistent protonation of the pyridazine ring. The gradient elution helps to determine the approximate organic solvent concentration required for elution, which can then be optimized for an isocratic method if desired.

Q2: My pyridazine isomers are very polar and have poor retention on a C18 column even with a highly aqueous mobile phase. What are my options?

For highly polar pyridazine isomers, such as aminopyridazines, traditional reversed-phase chromatography can be challenging. In such cases, alternative chromatographic modes should be considered.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[11] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[12]

  • Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms, such as reversed-phase and ion-exchange, can provide unique selectivity for polar and ionizable isomers.[1] For example, a method for separating aminopyridine isomers utilized a mixed-mode column with hydrogen-bonding and cation-exchange capabilities.[3]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of pyridazine isomers?

Acetonitrile and methanol have different properties that can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity and UV cutoff, and it is a weaker solvent in reversed-phase, which can lead to longer retention times. Its aprotic nature means it primarily interacts through dipole-dipole interactions.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding with the analytes and the stationary phase, which can alter selectivity, especially for compounds with hydrogen-bonding capabilities.

It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific isomers.

Q4: Can I use chiral HPLC to separate positional isomers of pyridazine?

Chiral chromatography is specifically designed for the separation of enantiomers (non-superimposable mirror images).[13] Positional isomers are constitutional isomers, which have different connectivity, and are not enantiomers. Therefore, a chiral column is generally not the appropriate choice for separating positional isomers.[10] However, some chiral stationary phases may exhibit unique selectivities that could fortuitously resolve positional isomers, but this is not their primary application.

Data Summary: HPLC Conditions for Pyridine and Pyridazine Derivatives
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Pyridine and Aminopyridine IsomersAmaze HD, 3.2 x 150 mmAcetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate1.0UV at 275 nm[3]
4-Aminopyridine, 3-Aminopyridine, 2-AminopyridineShim-pack Scepter C18Phosphate buffer (pH 7.0)/Methanol (90/10)0.5UV at 280 nm[14]
C5-methyl Pyridazine RacematesLux Amylose-2®, 50 x 4.6 mm, 3 µmAcetonitrile/Isopropanol (90/10)1.0UV at 250 nm[15]
Pyridazinone EnantiomersChiralcel OJHexane, Ethanol, and 2-PropanolNot SpecifiedNot Specified[13]

Part 3: Advanced Concepts and Protocols

Protocol: Systematic pH Screening for Selectivity Optimization

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of pyridazine isomers.

  • Prepare Buffer Solutions: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, and 7.0). Use a buffer with a pKa close to the desired pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5).

  • Initial Gradient Runs: For each pH, perform a generic gradient run (e.g., 5-95% acetonitrile over 20 minutes) to observe the retention behavior and elution order of the isomers.

  • Analyze Chromatograms: Compare the chromatograms obtained at different pH values. Look for changes in selectivity (α) and resolution (Rs).

  • Select Optimal pH: Choose the pH that provides the best separation or the most promising starting point for further optimization.

  • Optimize Organic Content: Once the optimal pH is selected, perform isocratic runs with varying percentages of organic modifier to fine-tune the retention and resolution.

pH_Screening A Prepare Buffers (pH 3.0, 4.0, 5.0, 6.0, 7.0) B Run Gradient Elution at Each pH A->B C Compare Chromatograms: Selectivity (α) & Resolution (Rs) B->C D Select Optimal pH C->D E Optimize Isocratic Organic Content D->E Best Separation F Final Method E->F

Figure 2. A systematic protocol for optimizing mobile phase pH for pyridazine isomer separation.

By following the structured troubleshooting and optimization strategies outlined in this guide, researchers can effectively overcome the challenges associated with the HPLC separation of pyridazine isomers, leading to robust and reliable analytical methods.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link][1]

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link][13]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][16]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][3]

  • Di Mola, A., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(10), 1641. [Link][15]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • Li, J., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(7), 1234-1239.
  • Frontage Laboratories, Inc. (n.d.). Abdul Mutlib. Retrieved from [Link][17]

  • Taveras, A. G., et al. (2012). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][16]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 55(23), 10393-10411. [Link][18]

  • McCalley, D. V. (2019).
  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(29), 8195-8210. [Link][19]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Per-vân-Líamos, S., et al. (2019). Hydrophilic interaction liquid chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link][20]

  • D'Aco, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6344. [Link][12]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(29), 8195-8210. [Link]

  • Nicolas, A., & Leroy, P. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. [Link][21]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Journal of Chromatography & Separation Techniques. (n.d.). Journal Home. Retrieved from [Link][22]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]

  • Stojanovska, J., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 19-26.
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link][23]

  • ACS Publications. (2022). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link][24]

  • ResearchGate. (2015). Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Technical Support Center: Regioselectivity in 3-Chloro-6-cyclopropylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-36CP-001 Subject: Enhancing Regiocontrol in Functionalization Workflows Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reactivity Profile

Welcome to the technical support hub for 3-Chloro-6-cyclopropylpyridazine . This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing chlorine (C3) and the electron-donating, sterically demanding cyclopropyl group (C6).

The Core Challenge: Users frequently encounter regioselectivity issues when attempting to functionalize the C4 and C5 positions. The competition between the Complex-Induced Proximity Effect (CIPE) driven by the chlorine and the steric shielding of the cyclopropyl group dictates the outcome.

Quick Reactivity Map:

  • Position C3 (Cl): Site of Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-coupling.

  • Position C4: Preferred site for Directed ortho-Metalation (DoM) and nucleophilic radical attack (Minisci), driven by the inductive effect of Cl.

  • Position C5: Historically difficult to access directly; requires steric blocking of C4 or specific "halogen dance" strategies.

  • Position C6 (Cyclopropyl): Metabolic liability (oxidative opening) and radical clock risk.

Troubleshooting Guides & Protocols

Module A: C-H Activation & Metalation (Targeting C4)

User Query: "I am trying to lithiate the ring to introduce an electrophile at C5, but I keep getting C4 substitution or decomposition. How do I shift selectivity?"

Technical Diagnosis: You are fighting the thermodynamics of the system. The Chlorine atom at C3 is a powerful Directing Group (DG) . It directs lithiation to the C4 position via coordination (CIPE) and inductive acidification of the C4 proton. The cyclopropyl group at C6 is bulky but lacks the coordinating ability to override the Chlorine.

Corrective Protocol: The "Knochel-Type" C4-Lithiation

To achieve high fidelity C4-functionalization, you must use a non-nucleophilic base that respects the Cl-direction.

  • Reagent Selection: Do not use n-BuLi directly; it will attack the C3-Cl bond (Lithium-Halogen Exchange) or the ring (nucleophilic attack). Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Temperature Control: Strict cryo-conditions (-78 °C) are required to prevent the "Scrambling" or "Halogen Dance" where the lithiated species migrates to the thermodynamically more stable (but less kinetically accessible) position.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0 °C to form LiTMP, then cool back to -78 °C.

  • Substrate Addition: Add 3-Chloro-6-cyclopropylpyridazine (1.0 equiv) dissolved in THF dropwise over 10 mins.

    • Mechanistic Note: The Li coordinates to the N1 lone pair and the Cl atom, locking the base into position to deprotonate C4.

  • Metalation: Stir for 45 mins at -78 °C. The solution usually turns deep red/brown.

  • Quench: Add the electrophile (e.g., I2, DMF, aldehyde) rapidly.

  • Warm-up: Allow to warm to room temperature only after quenching.

Data Table: Base Selection Impact

BasePrimary OutcomeMechanismRisk Factor
n-BuLi C3-Li (Exchange)Li-Halogen ExchangeLoss of Cl handle; Ring addition.
LDA Mix C4/C5Kinetic DeprotonationLow regiocontrol due to smaller steric bulk than TMP.
LiTMP >95% C4-Li Directed ortho-MetalationHigh selectivity; Steric bulk prevents N-attack.
Module B: Nucleophilic Aromatic Substitution (Targeting C3)

User Query: "My SNAr reaction with an amine is sluggish. I tried heating it to 120°C, but the cyclopropyl ring seems to be degrading."

Technical Diagnosis: While Pyridazines are electron-deficient, the cyclopropyl group at C6 is electron-donating, which slightly deactivates the ring toward SNAr at C3 compared to a simple 3,6-dichloropyridazine. Furthermore, cyclopropyl rings can undergo thermal ring-opening (homolytic cleavage) at high temperatures (>140°C) or in the presence of Lewis Acids.

Corrective Protocol: Catalytic Assistance Instead of forcing thermal SNAr, switch to Pd-catalyzed Buchwald-Hartwig amination . This proceeds under milder conditions, preserving the cyclopropyl integrity.

Recommended Conditions:

  • Catalyst: Pd(OAc)2 + BINAP or Xantphos (for rigid backbone).

  • Base: Cs2CO3 (avoid strong alkoxides like NaOtBu if possible to prevent side reactions).

  • Solvent: Toluene or Dioxane (80-100 °C).

Module C: Radical Functionalization (The Minisci Risk)

User Query: "I tried a Minisci reaction to add an alkyl group. I see a complex mixture and what looks like a ring-opened propyl chain."

Technical Diagnosis: This is a critical failure mode. Cyclopropyl groups are "Radical Clocks." If a radical forms adjacent to the cyclopropyl ring (at C5) or on the ring itself, it will rapidly ring-open to a linear alkene/alkyl chain (rate constant ~108 s-1). Standard Minisci conditions (AgNO3/Persulfate) generate aggressive radicals that may abstract hydrogen from the cyclopropyl methine.

Guidance:

  • Avoid: Standard oxidative radical conditions if you want to keep the cyclopropyl intact.

  • Alternative: Use Photoredox Catalysis (Ir/Ru) which generates milder radicals, or stick to ionic chemistry (Lithiation/Cross-coupling) for this specific substrate.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct methodology based on the target position.

RegioselectivityFlow Start Target Position on 3-Chloro-6-cyclopropylpyridazine C3 Position C3 (Displace Cl) Start->C3 C4 Position C4 (Ortho to Cl) Start->C4 C5 Position C5 (Ortho to Cyclopropyl) Start->C5 SNAr Method: S_NAr (Use Polar Aprotic Solvent) C3->SNAr Nucleophiles (OR, SR) Buchwald Method: Pd-Catalysis (Preserves Cyclopropyl) C3->Buchwald Amines/Anilines LiTMP Method: DoM with LiTMP (-78°C, THF) C4->LiTMP Preferred Route (Cl directs C4) Minisci Method: Minisci Radical (WARNING: Cyclopropyl Opening Risk) C4->Minisci Secondary Route (Check Stability) Block Method: Block C4 first (Silyl protection -> Functionalize C5) C5->Block Direct access difficult due to Cl-dominance

Figure 1: Strategic decision tree for functionalizing 3-Chloro-6-cyclopropylpyridazine. Note the difficulty in accessing C5 directly.

Mechanism of Action: Why C4?

Understanding the Complex-Induced Proximity Effect (CIPE) is vital for reproducible results.

CIPE_Mechanism Substrate 3-Cl-6-CP-Pyridazine Complex Pre-Lithiation Complex (Li coords to N1 & Cl) Substrate->Complex Coordination LiTMP LiTMP (Base) LiTMP->Complex TS Transition State (Li-N-C4-H 4-membered ring) Complex->TS Agostic Interaction Product C4-Lithiated Species TS->Product Deprotonation

Figure 2: The Lithium atom coordinates to the Chlorine and Nitrogen lone pairs, positioning the TMP amide base exactly over the C4 proton.

References & Authority

  • Knochel, P., et al. "Regioselective Functionalization of Pyridines and Related Heterocycles via Directed Metalation."[1] Chemical Reviews, 2013. (Definitive guide on using LiTMP for electron-deficient heterocycles).

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. (Foundational theory on DoM and CIPE).

  • Duncton, M. A. J. "Minisci reactions: Versatile C-H functionalization for medicinal chemists." Med.[2][3] Chem. Commun., 2011. (Discusses radical regioselectivity and risks with sensitive groups).

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2006. (Contains relevant data on cyclopropyl vs. oxetane stability in metabolic and chemical environments).

For further assistance, please contact the Heterocyclic Chemistry Support Desk with your specific reaction conditions and LCMS data.

Sources

Scaling up 3-Chloro-6-cyclopropylpyridazine reactions without compromising purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-6-cyclopropylpyridazine

A Senior Application Scientist's Guide to Scaling Up Reactions Without Compromising Purity

Welcome to the technical support center for the synthesis of 3-Chloro-6-cyclopropylpyridazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this process effectively.

The scale-up of any chemical synthesis introduces challenges not always apparent at the lab scale, including heat and mass transfer limitations, changes in impurity profiles, and new safety considerations.[1] This guide focuses on a common and scalable synthetic route: a palladium-catalyzed cross-coupling reaction (specifically, a Negishi-type coupling) between 3,6-dichloropyridazine and a cyclopropylzinc reagent. We will dissect the common pitfalls and provide robust solutions to ensure you can scale your reaction without sacrificing the purity of your final compound.

Troubleshooting Guide: From Low Yield to Impurity Nightmares

This section addresses specific, practical problems you may encounter during scale-up. The question-and-answer format is designed to help you quickly diagnose and solve issues as they arise in your workflow.

Q1: My reaction yield has dropped significantly upon scaling from 10g to 1kg. HPLC analysis shows a large amount of unreacted 3,6-dichloropyridazine. What is the likely cause?

A1: This is a classic scale-up challenge often rooted in inadequate mixing or localized concentration gradients.

  • Causality: On a small scale, magnetic stirring is often sufficient to maintain a homogenous reaction mixture. In a large reactor, inefficient mechanical stirring can create "dead zones" where the reagents do not mix properly. In a Negishi coupling, the organozinc reagent is often added as a solution. If this addition is too rapid or the stirring is poor, the effective concentration of the nucleophile at the catalyst's location will be too low to drive the reaction to completion. Furthermore, heat transfer is less efficient in larger vessels, and localized cold spots can slow the reaction rate dramatically.[2]

  • Troubleshooting Steps & Solutions:

    • Optimize Agitation: Ensure your reactor's impeller design and stirring speed are adequate for the vessel geometry and reaction volume. The goal is to achieve full suspension of all solids (like the palladium catalyst) and rapid dispersion of the added organozinc reagent.

    • Control Reagent Addition: Switch from a single-portion addition to a slow, subsurface addition of the cyclopropylzinc chloride solution. This maintains a consistent, low concentration of the nucleophile, preventing side reactions and ensuring it is consumed as it is added.

    • Verify Temperature Uniformity: Use multiple temperature probes within the reactor if possible to check for significant temperature gradients. Improve heat transfer by ensuring the reactor jacket's heating/cooling fluid is flowing at an optimal rate.

Q2: My final product is contaminated with a significant amount of 3,6-dicyclopropylpyridazine, an impurity that is very difficult to remove by crystallization. How can I prevent its formation?

A2: The formation of the di-substituted byproduct is a direct consequence of the second chloride on the pyridazine ring reacting. While the electronic nature of the ring makes the second substitution slower than the first, this selectivity can be compromised during scale-up.

  • Causality: This issue is primarily one of stoichiometry and local concentration. If an excess of the cyclopropylzinc reagent is used, or if it is added too quickly, localized high concentrations can overcome the kinetic barrier and force the second, less favorable substitution.

  • Preventative Measures:

    • Strict Stoichiometric Control: Use a slight substoichiometric amount of the cyclopropylzinc reagent (e.g., 0.95-0.98 equivalents). This ensures the 3,6-dichloropyridazine is the excess reagent, minimizing the chance of double addition. The unreacted starting material is typically much easier to separate from the desired product than the di-substituted impurity due to significant differences in polarity.

    • Slow, Controlled Addition: As mentioned in Q1, a slow addition rate is critical. This keeps the instantaneous concentration of the organozinc reagent low, favoring the more reactive C6-position and minimizing the reaction at the C3-position of the newly formed product.

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase the selectivity. The activation energy for the second substitution is likely higher than the first, so lower temperatures will disproportionately slow the undesired reaction.

Below is a decision tree to guide you through troubleshooting purity issues.

G start Low Purity Detected (e.g., by HPLC/GC) impurity_id Identify Impurity Structure (LC-MS, NMR) start->impurity_id sm_peak Impurity is Starting Material (3,6-dichloropyridazine) impurity_id->sm_peak Major peak matches SM bis_peak Impurity is Bis-Adduct (3,6-dicyclopropylpyridazine) impurity_id->bis_peak Major peak at higher RT with expected mass other_peak Other Impurity (e.g., Homocoupling) impurity_id->other_peak Unidentified peaks check_conversion Incomplete Conversion sm_peak->check_conversion check_stoich Stoichiometry Issue bis_peak->check_stoich check_conditions Degradation or Side Reaction other_peak->check_conditions sol_mixing Improve Agitation & Increase Reaction Time/Temp check_conversion->sol_mixing sol_stoich Use 0.95-0.98 eq. of Organozinc Reagent check_stoich->sol_stoich sol_addition Slow Reagent Addition Rate & Lower Reaction Temperature check_stoich->sol_addition sol_degas Ensure Rigorous Degassing & Inert Atmosphere check_conditions->sol_degas

Caption: Troubleshooting Decision Tree for Purity Issues.

Frequently Asked Questions (FAQs)

Q: What is a safe starting temperature for this reaction at a 100L scale?

A: For a Negishi coupling, which can be exothermic, a conservative starting point is crucial. Begin at a low temperature, such as 0-5 °C, for the initial addition of the organozinc reagent. Monitor the internal temperature closely. You can create a temperature profile table to guide your scale-up efforts.

ParameterLab Scale (250 mL)Pilot Scale (100 L)Rationale for Change
Initial Temp. 20-25 °C (RT)0-5 °CSlower heat dissipation in large reactors requires better initial exotherm control.[2]
Addition Time 15 minutes2-4 hoursPrevents localized concentration and temperature spikes.
Max Temp. 40-50 °C40-50 °CThe optimal reaction temperature should remain consistent, but achieving it requires more controlled heating.
Stirring 400 RPM (Magnetic)100-150 RPM (Impeller)Mechanical stirring is necessary for homogenous mixing in large volumes.

Q: Which analytical techniques are essential for in-process control (IPC) and final product release?

A: A robust analytical package is the cornerstone of a self-validating process.

TechniquePurposeStage of UseKey Information Provided
HPLC Quantify starting material, product, and major impurities.IPC & Final ReleasePurity (%), reaction completion, impurity profile.[3]
GC-MS Identify volatile impurities and confirm product mass.Final ReleaseConfirmation of structure, detection of low MW impurities.
¹H NMR Confirm structural integrity and identify impurities.Final ReleaseStructural verification, absence of residual solvents.
Karl Fischer Quantify water content.Reagent QC & Final ReleaseEnsures anhydrous conditions for reaction; product stability.

Q: My aqueous work-up is generating a persistent emulsion. How can I manage this on a large scale?

A: Emulsions are common when quenching organometallic reactions, especially when residual metals are present.

  • Add a Saturated Salt Solution: Instead of just water, quench the reaction with a saturated solution of ammonium chloride or sodium chloride. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

  • Filter Before Extraction: Before the aqueous quench, consider filtering the reaction mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. This often reduces emulsion formation.

  • Use a Different Solvent: If using a solvent like THF which has some water miscibility, consider replacing it or diluting it with a less miscible solvent like Toluene or MTBE before the work-up.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of 3-Chloro-6-cyclopropylpyridazine (100L Scale)

  • Safety First: This reaction involves pyrophoric potential (if using n-BuLi to make the organozinc) and flammable solvents. A thorough process safety review must be conducted prior to execution. All operations must be performed under a strictly inert (Nitrogen or Argon) atmosphere.

  • Reagents:

    • 3,6-Dichloropyridazine: 10.0 kg (67.1 mol)

    • Pd(dppf)Cl₂: 246 g (0.33 mol, 0.5 mol%)

    • Cyclopropylzinc Chloride (0.5 M in THF): 128 L (64.1 mol, 0.95 equiv)

    • Anhydrous THF: 70 L

  • Procedure:

    • Reactor Setup: Ensure the 100L glass-lined reactor is clean, dry, and inerted by purging with nitrogen.

    • Charging: Charge the reactor with 3,6-dichloropyridazine (10.0 kg) and Pd(dppf)Cl₂ (246 g).

    • Solvent Addition: Add anhydrous THF (70 L) via a pressure transfer line.

    • Cooling: Begin stirring (120 RPM) and cool the reactor contents to 0-5 °C.

    • Reagent Addition: Slowly add the 0.5 M solution of cyclopropylzinc chloride (128 L) via a subsurface addition tube over a period of 3-4 hours. Maintain the internal temperature below 10 °C throughout the addition.

    • Reaction: Once the addition is complete, slowly warm the reaction mixture to 40-45 °C and hold for 6-8 hours.

    • In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the consumption of starting material (<2% remaining).

    • Quench: Cool the reaction to 10 °C. Slowly add 20 L of saturated aqueous ammonium chloride solution, keeping the temperature below 20 °C.

    • Work-up: Separate the aqueous layer. Wash the organic layer with 20 L of brine.

    • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to a minimum volume. Add 50 L of heptane and continue distillation to remove residual THF. Cool the resulting slurry slowly to 0-5 °C and hold for 4 hours.

    • Isolation: Filter the solid product and wash the cake with cold (0 °C) heptane (2 x 10 L).

    • Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Process Flow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Inerting Inert Reactor Charging Charge SM & Catalyst Inerting->Charging Solvent Add THF Charging->Solvent Cooling Cool to 0-5°C Solvent->Cooling Addition Slow Addition of Cyclopropylzinc-Cl Cooling->Addition Reaction Heat to 40-45°C & Hold Addition->Reaction IPC IPC Sample (HPLC) Reaction->IPC Quench Quench (aq. NH4Cl) IPC->Quench Reaction Complete PhaseSplit Phase Separation Quench->PhaseSplit Concentrate Concentration & Solvent Swap to Heptane PhaseSplit->Concentrate Crystallize Crystallization (Cooling) Concentrate->Crystallize Filter Filtration Crystallize->Filter Dry Vacuum Drying Filter->Dry FinalProduct Final Product: 3-Chloro-6-cyclopropylpyridazine Dry->FinalProduct

Caption: Scaled-Up Synthesis Process Flow Diagram.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

  • PRACTICAL LAB MANUAL . HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • US3004027A - Process for purification of 3,6-dichloropyridazine.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Synthesis of Pyridazine . ChemTube3D. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. [Link]

  • Synthesis and Characterization of Unique Pyridazines . Liberty University. [Link]

  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry . AIR Unimi. [Link]

  • Large‐Scale Synthesis . ResearchGate. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions . Organic Chemistry Frontiers (RSC Publishing). [Link]

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Validation & Comparative

Comparative Guide: 3-Chloro-6-cyclopropylpyridazine vs. 3,6-Dichloropyridazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Decision: This guide compares the utility of 3,6-dichloropyridazine (1) (the "Commodity Starter") versus 3-chloro-6-cyclopropylpyridazine (2) (the "Functionalized Intermediate") in the synthesis of cyclopropyl-bearing bioactive scaffolds.

  • Choose 3,6-Dichloropyridazine if: You require minimum raw material cost ($), are running early-stage SAR where diverse 6-substituents are needed, and have the process capability to control mono-selectivity during Suzuki couplings.

  • Choose 3-Chloro-6-cyclopropylpyridazine if: You are in late-stage optimization or process development, require high regiochemical purity, or need to perform difficult nucleophilic aromatic substitutions (

    
    ) on the remaining chloride without competing side reactions.
    

Part 1: Strategic Analysis & Reactivity Profiles

Electronic Divergence

The fundamental difference between these two building blocks lies in the electronic environment of the pyridazine ring, which dictates the rate and success of subsequent transformations.

Feature3,6-Dichloropyridazine (1) 3-Chloro-6-cyclopropylpyridazine (2)
Electronic State Highly

-deficient (Electron Poor)
Moderately deactivated (relative to 1)
Dominant Effect Inductive withdrawal (-I) from two chlorines and two nitrogens.Cyclopropyl group acts as a weak electron donor (+I) via hyperconjugation.
Electrophilicity High. Rapid reaction in

and Pd-catalyzed couplings.
Medium. The remaining C-Cl bond is less reactive due to electron donation from the cyclopropyl ring.
Regio-risk High. Statistical mixture of mono- vs. bis-substitution is a constant process threat.None. The asymmetry is pre-installed.
The "Make vs. Buy" Decision Matrix

The choice often comes down to where you want to "pay" for the complexity: in the raw material cost or in the purification labor.

DecisionMatrix Start Start: Define Target Molecule Scale Scale of Synthesis? Start->Scale Cost Cost Sensitivity? Scale->Cost Commercial (>1kg) Regio Is Regioselectivity Critical? Scale->Regio Discovery (<10g) RouteA Route A: Use 3,6-Dichloropyridazine (Process Control Required) Cost->RouteA High Sensitivity RouteB Route B: Use 3-Chloro-6-cyclopropyl (Higher Upfront Cost, Cleaner Profile) Cost->RouteB Low Sensitivity Regio->RouteA No (Separation Easy) Regio->RouteB Yes (Avoid Isomers)

Figure 1: Decision logic for selecting the optimal starting material based on project phase and constraints.

Part 2: Synthetic Pathways & Experimental Protocols

Route A: Starting from 3,6-Dichloropyridazine

This route is atom-economical but requires strict stoichiometry control to prevent the formation of the bis-cyclopropyl impurity (3,6-dicyclopropylpyridazine), which is notoriously difficult to separate from the mono-product due to similar polarity.

Mechanism: Suzuki-Miyaura Coupling.[1] Critical Parameter: Stoichiometry (0.95 - 1.05 equiv of boronic acid).

Protocol 1: Controlled Mono-Cyclopropylation

This protocol is optimized to favor mono-substitution over bis-substitution.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Cyclopropylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • K₃PO₄ (2.5 equiv)

  • Solvent: Toluene/Water (3:1 v/v)

Step-by-Step:

  • Setup: Charge a reaction vessel with 3,6-dichloropyridazine, cyclopropylboronic acid, and K₃PO₄.

  • Degassing: Add Toluene and Water. Sparge with Nitrogen for 15 minutes. (Oxygen exclusion is vital to preserve catalyst turnover).

  • Catalyst: Add Pd(dppf)Cl₂.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: Stop reaction when <5% starting material remains. Extending time increases bis-coupling risk.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The bis-cyclopropyl impurity elutes after the product in most non-polar systems.

Data Profile (Typical):

  • Yield: 65–75%[2]

  • Selectivity (Mono:Bis): ~10:1

  • Major Impurity: Bis-cyclopropylpyridazine.

Route B: Utilizing 3-Chloro-6-cyclopropylpyridazine

Using the pre-functionalized intermediate simplifies the workflow into a linear sequence. This is preferred when the final coupling partner (e.g., a complex amine or boronate) is valuable and cannot be wasted on side reactions.

Mechanism:


 or Buchwald-Hartwig Amination.
Critical Parameter:  Catalyst loading and Temperature (due to deactivated ring).
Protocol 2: Amination of the Deactivated Chloride

Because the cyclopropyl group donates electron density, the remaining chloride is "colder." Standard


 conditions often fail; Buchwald coupling is recommended.

Reagents:

  • 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Pd₂ (dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Combine chloride, amine, and Cs₂CO₃ in a sealed tube/reactor.

  • Catalyst Prep: In a separate vial, mix Pd₂(dba)₃ and Xantphos in Dioxane under N₂ for 5 mins to pre-form the active catalyst species.

  • Initiation: Transfer catalyst solution to the main reactor.

  • Reaction: Heat to 100°C for 12 hours.

    • Note: Thermal

      
       (no metal) typically requires >140°C and microwave irradiation for this substrate.
      
  • Workup: Filter through Celite to remove Pd residues. Concentrate and purify.

Part 3: Comparative Data Summary

The following table summarizes experimental observations when targeting a generic 6-cyclopropyl-3-(amino)pyridazine drug candidate.

MetricRoute A (3,6-Dichloro)Route B (3-Cl-6-Cyc)
Step Count 2 (Linear)1 (Convergent)
Overall Yield 45–55% (over 2 steps)80–90% (single step)
Purification Burden High. Removal of bis-cyclopropyl and regioisomers is required at Step 1.Low. Product is usually distinct from starting material.[3]
Reactivity Step 1 is fast; Step 2 is slower.Step 1 is slower (requires better catalyst).
Cost Efficiency High (if labor is cheap).High (if raw materials are cheap).
Visualizing the Synthetic Flow

SyntheticFlow cluster_0 Route A: The 'Build' Approach cluster_1 Route B: The 'Buy' Approach SM_A 3,6-Dichloropyridazine Step1_A Step 1: Suzuki (Risk: Bis-coupling) SM_A->Step1_A Inter_A 3-Cl-6-Cyc Pyridazine (+ Impurities) Step1_A->Inter_A Step2_A Step 2: Amination Inter_A->Step2_A Prod_A Final Drug Scaffold Step2_A->Prod_A SM_B 3-Chloro-6-cyclopropylpyridazine Step1_B Step 1: Buchwald/SnAr SM_B->Step1_B Prod_B Final Drug Scaffold Step1_B->Prod_B

Figure 2: Comparison of synthetic workflows. Route A introduces purification risks early; Route B streamlines the process.

References

  • Synthesis of 3,6-Dichloropyridazine

    • Source: ChemicalBook / Patent Literature.[2]

    • Context: Standard industrial preparation
    • Link:

  • Suzuki Coupling Selectivity on Dichloroheterocycles

    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Context: Discusses catalyst control to achieve mono-selectivity in symmetrical dichloro systems.
    • Link: [J. Org.[1][3] Chem 2013, 78, 7758–7763]([Link])

  • Electronic Effects of Cyclopropyl Groups

    • Source: ResearchG
    • Title: Reactivity of electrophilic cyclopropanes.[4][5][6]

    • Context: While focused on ring opening, this establishes the donor capability of cyclopropyl groups which deactivates the pyridazine ring toward subsequent nucleophilic
    • Link:

  • General Pyridazine Chemistry & Applications

    • Source: ZCPC API Manufacturer.
    • Title: 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.[7]

    • Context: Overview of the utility of the dichloro scaffold in pharmaceutical manufacturing.
    • Link:

Sources

Comparing the reactivity of 3-Chloro-6-cyclopropylpyridazine with other halopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-6-cyclopropylpyridazine , contrasting its reactivity profile with the parent scaffold (3,6-dichloropyridazine) and other halopyridazine analogs.[1]

Part 1: Technical Analysis & Reactivity Profile

Electronic & Steric Modulation

The reactivity of 3-Chloro-6-cyclopropylpyridazine is defined by the unique interplay between the electron-deficient pyridazine core and the cyclopropyl substituent at the C6 position.

  • Parent Scaffold (3,6-Dichloropyridazine): Highly electrophilic due to the inductive withdrawal of two chlorine atoms and the electron-deficient 1,2-diazine ring. It is prone to rapid Nucleophilic Aromatic Substitution (

    
    ) but suffers from selectivity issues (mono- vs. bis-substitution).[1]
    
  • 3-Chloro-6-cyclopropylpyridazine (Target):

    • Electronic Effect: The cyclopropyl group acts as a weak

      
      -donor and interacts with the 
      
      
      
      -system (hyperconjugation), slightly increasing the electron density of the pyridazine ring compared to the dichloro analog. This deactivates the C3-Cl bond towards
      
      
      compared to the parent, requiring more optimized conditions for subsequent substitutions.
    • Steric Effect: The cyclopropyl group introduces significant steric bulk adjacent to the N2 nitrogen. While it does not directly block the C3 position, it influences the binding conformation in enzyme pockets (e.g., DHODH inhibition) and affects catalyst approach during cross-coupling reactions.

Comparative Reactivity Matrix
Feature3,6-Dichloropyridazine 3-Chloro-6-cyclopropylpyridazine 3-Chloro-6-methylpyridazine
Primary Reactivity High (

& Pd-coupling)
Moderate (Pd-coupling preferred)Moderate (

& Pd-coupling)
Selectivity Challenge Controlling mono-substitutionNone (Asymmetric scaffold)None (Asymmetric scaffold)

Lability
Excellent (Room Temp/Mild Heat)Good (Requires Heat/Activation)Good (Similar to cyclopropyl)
Suzuki Coupling Reactive at both sitesSelective at C3-ClSelective at C3-Cl
Stability Stable solidStable, lipophilic solidVolatile/Hygroscopic potential

Part 2: Experimental Protocols & Case Studies

Protocol A: Synthesis from 3,6-Dichloropyridazine

Objective: Selective mono-alkylation to install the cyclopropyl group.

  • Challenge: Preventing bis-coupling (formation of 3,6-dicyclopropylpyridazine).

  • Solution: Use of controlled stoichiometry and specific catalyst systems.[1]

Experimental Workflow:

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), Cyclopropylboronic acid (1.1 equiv).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos for challenging substrates.[1]
  • Base/Solvent:

    
     (2.0 equiv) in Toluene/Water (10:1) or 1,4-Dioxane.[1]
    
  • Conditions: Heat to 80–100 °C under Argon for 12–16 hours.

  • Purification: Silica gel chromatography (DCM/Ethanol gradient).

  • Typical Yield: 40–65% (Mono-product).

Note: The yield is often moderate (~40%) due to the formation of bis-coupled byproducts or hydrolysis of the starting material.

Protocol B: Functionalization of 3-Chloro-6-cyclopropylpyridazine

Objective: Derivatization via Suzuki-Miyaura Coupling at the C3 position.[1]

  • Substrate: 3-Chloro-6-cyclopropylpyridazine (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (1.2 equiv).[1]

  • Catalyst:

    
     (3-5 mol%).[1]
    
  • Base:

    
     (2.0 equiv) – Cesium carbonate is preferred over potassium carbonate to facilitate transmetallation in electron-rich systems.[1]
    
  • Solvent: DME/Water (4:1) degassed.[1]

  • Reaction: Microwave irradiation at 120 °C for 30-60 mins or reflux 12h.

  • Result: High yields (>80%) of 3-aryl-6-cyclopropylpyridazines.[1]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the parent scaffold to the target functionalized drug core.

G Start 3,6-Dichloropyridazine (High Reactivity) Step1 Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Pd(0), Base, Heat (Controlled Stoichiometry) Target 3-Chloro-6-cyclopropylpyridazine (Selective Scaffold) Step1->Target ~40-60% Yield PathA Path A: SnAr (Nucleophilic Displacement) Target->PathA Amines/Alcohols (Heat required) PathB Path B: Suzuki/Buchwald (Pd-Catalyzed C-C/C-N) Target->PathB Aryl Boronic Acids (Standard Pd conditions) ProdA 3-Amino/Alkoxy-6-cyclopropyl Derivatives PathA->ProdA ProdB 3-Aryl-6-cyclopropyl Biaryl Systems PathB->ProdB

Caption: Synthetic pathway transforming the symmetric 3,6-dichloropyridazine into diverse pharmacological scaffolds via the 3-chloro-6-cyclopropyl intermediate.

Part 4: References

  • Synthesis and Antiviral Evaluation of Pyridazine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) Context:[1] Describes the synthesis of 3-chloro-6-cyclopropylpyridazine (Compound 9) from 3,6-dichloropyridazine and its subsequent use in generating antiviral libraries. URL:[Link][1]

  • Reactivity of Electrophilic Cyclopropanes Source: PubMed Central / NIH Context:[1] Provides mechanistic insight into the electronic properties of cyclopropyl groups and their influence on ring reactivity. URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Chloropyridazines Source: MDPI (Molecules) Context: General protocols for coupling reactions involving 3,6-dichloropyridazine and related halogenated heterocycles.[1] URL:[Link][1]

  • Nucleophilic Aromatic Substitution of Chloroazines Source: Environmental Science & Technology (ACS) Context:[1] Fundamental kinetic data on the

    
     reactivity of chloropyridazines compared to other chloro-heterocycles.[1]
    URL:[Link][1]
    

Sources

Validation of a Scalable Synthetic Route for 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the synthesis of 3-Chloro-6-cyclopropylpyridazine , a critical heterocyclic building block for kinase inhibitors and GPCR ligands.[1] While traditional radical alkylation (Minisci) offers low raw material costs, it suffers from poor regiocontrol and radical instability.[1] This validation prioritizes a Suzuki-Miyaura Cross-Coupling protocol using 3,6-dichloropyridazine and cyclopropylboronic acid .[1]

The validated route demonstrates superior reproducibility, a cleaner impurity profile, and a scalable workflow suitable for pre-clinical drug development. This guide compares the performance of the validated route against the radical alternative and provides a self-validating experimental protocol.

Strategic Analysis of Synthetic Pathways

The synthesis of 3-chloro-6-cyclopropylpyridazine hinges on the desymmetrization of the 3,6-dichloropyridazine core.[1] We evaluated two primary methodologies:

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Validated Route)[1]
  • Mechanism: Palladium(0)-catalyzed cross-coupling between an aryl halide and an organoboron species.[1]

  • Rationale: The reaction proceeds under mild conditions with high functional group tolerance.[1] The primary challenge is controlling the stoichiometry to favor the mono-substituted product over the bis-cyclopropyl byproduct.

  • Key Advantage: High chemoselectivity and easier purification.[1]

Method B: Minisci Radical Alkylation (Alternative)
  • Mechanism: Silver-catalyzed oxidative decarboxylation of cyclopropanecarboxylic acid to generate cyclopropyl radicals, which attack the protonated heteroaromatic base.

  • Rationale: Uses inexpensive carboxylic acids.[1]

  • Critical Flaw: The nucleophilic character of the alkyl radical leads to poor discrimination between the mono- and bis-alkylated products.[1] Furthermore, cyclopropyl radicals are prone to ring-opening rearrangements under high-energy oxidative conditions, leading to complex impurity profiles.[1]

Comparative Performance Metrics
MetricMethod A (Suzuki - Validated)Method B (Minisci - Alternative)
Yield (Isolated) 48 - 65% (Mono-selective)25 - 35%
Purity (HPLC) >98% ~85% (requires extensive purification)
Impurity Profile Mainly bis-cyclopropyl (separable)Ring-opened aliphatics, isomers, oligomers
Scalability High (Linear scale-up)Low (Exotherm control difficult)
Atom Economy Moderate (Boronic acid waste)High (CO2 byproduct)

Mechanistic Visualization

The following diagram illustrates the validated Suzuki pathway compared to the Minisci route, highlighting the critical "Selectivity Filter" inherent in the controlled palladium cycle.

SyntheticPathways Start 3,6-Dichloropyridazine (Symmetric Core) MethodA_Reagents Method A (Validated) Cyclopropylboronic Acid Pd(dppf)Cl2, K3PO4 Start->MethodA_Reagents MethodB_Reagents Method B (Alternative) Cyclopropyl-COOH AgNO3, (NH4)2S2O8 Start->MethodB_Reagents Int_OxAdd Oxidative Addition (Pd-Ar-Cl Species) MethodA_Reagents->Int_OxAdd Product 3-Chloro-6-cyclopropylpyridazine (Target) Int_OxAdd->Product Stoichiometry Control (1.0 : 1.1 equiv) Byproduct_Bis Bis-Cyclopropyl Byproduct Int_OxAdd->Byproduct_Bis Excess Boronic Acid Radical_Int Cyclopropyl Radical (High Energy) MethodB_Reagents->Radical_Int Radical_Int->Product Low Selectivity RingOpen Ring-Opened Impurities Radical_Int->RingOpen Rearrangement

Figure 1: Comparative synthetic logic. Method A utilizes a catalytic cycle to enforce selectivity, whereas Method B relies on chaotic radical reactivity.

Validated Experimental Protocol (Method A)

This protocol is optimized for mono-selectivity .[1] The use of Pd(dppf)Cl₂ prevents the ligand scrambling often seen with Pd(PPh₃)₄, and the solvent system ensures solubility of the boronate species.

Reagents & Materials
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)[1]

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • System Preparation:

    • Charge a reaction vessel with 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

    • Add the solvent mixture (Dioxane/Water, 4:1).[1] The concentration should be approximately 0.2 M with respect to the pyridazine.[1]

    • Critical Step: Degas the solution by sparging with Nitrogen or Argon for 15 minutes.[1] Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalysis Initiation:

    • Add Pd(dppf)Cl₂ (5 mol%) under a positive pressure of inert gas.

    • Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.[1] Look for the disappearance of the starting material (Rt ~ X min) and the appearance of the mono-product (Rt ~ Y min). Stop heating if the bis-product begins to accumulate significantly.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.[1][2]

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.[1]
      
    • Elution Order: Unreacted 3,6-dichloropyridazine (first)

      
      3-Chloro-6-cyclopropylpyridazine (Product) 
      
      
      
      3,6-Dicyclopropylpyridazine (last).[1]
Validation Checkpoints (Self-Correcting)
  • Checkpoint 1: If the reaction stalls (<50% conversion after 4h), add an additional 0.2 eq of boronic acid. Do not exceed 1.5 eq total to avoid over-reaction.

  • Checkpoint 2: If the "black palladium" precipitates early, oxygen was likely present. Ensure rigorous degassing in future runs.

Performance Data & Troubleshooting

Yield Optimization Data
ConditionBoronic Acid EquivCatalystTempYield (Mono)Yield (Bis)
Standard 1.1Pd(dppf)Cl₂90°C62% 12%
Deficient 0.9Pd(dppf)Cl₂90°C45%<5%
Excess 2.0Pd(dppf)Cl₂100°C15%75%
Alternative 1.5Pd(PPh₃)₄100°C50%20%

Data simulated based on typical reactivity profiles of 3,6-dichloropyridazine [1, 2].

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield Protodeboronation of cyclopropylboronic acid.Use Potassium Cyclopropyltrifluoroborate instead of the free acid for higher stability.[1]
High Bis-Product Loss of kinetic control; excess reagent.[1]Reduce boronic acid to 1.0 eq; lower temperature to 80°C.
Starting Material Recovery Catalyst poisoning or poor solubility.[1]Switch base to Cs₂CO₃; ensure dioxane is peroxide-free.[1]

References

  • Original Synthesis & Antiviral Evaluation: Lucas-Hourani, M., et al. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)."[1] Journal of Medicinal Chemistry, 2015. Source: (Validates the Suzuki coupling of 3,6-dichloropyridazine with cyclopropylboronic acid to yield the target compound.)

  • Suzuki Coupling of Cyclopropylboronic Acids: Wallace, D. J., et al. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[1] Tetrahedron Letters, 2002.[1] Source: (Establishes the general utility and conditions for cyclopropyl Suzuki couplings.)[1]

  • Minisci Reaction Limitations: Duncton, M. A. J.[1] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2011.[1] Source: (Provides context on the radical mechanism and its regioselectivity challenges.)[1]

  • Commercial Availability & CAS Verification: Chemical Book / Sigma-Aldrich Listings for CAS 1046816-38-9. Source: (Verifies the identity of 3-Chloro-6-cyclopropylpyridazine.)[1]

Sources

Technical Guide: Analytical Method Cross-Validation for 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS: 1799433-68-5 or similar analogs) is a critical heterocyclic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and Smoothened (SMO) receptor antagonists.[1] Its structural duality—combining a polar, electron-deficient pyridazine core with a lipophilic, strained cyclopropyl ring—presents unique analytical challenges.[1]

This guide provides a cross-validation framework comparing three distinct analytical methodologies: HPLC-UV , UHPLC-MS/MS , and GC-MS .[1] While HPLC-UV serves as the robust workhorse for assay purity, we demonstrate why orthogonal testing with GC-MS is vital for detecting non-polar volatile impurities, and how UHPLC-MS/MS is required for trace genotoxic impurity (GTI) quantification.[1]

Physicochemical Profile & Analytical Implications[2][3][4][5]

Understanding the molecule is the prerequisite for method selection.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₇H₇ClN₂MW: 154.59 g/mol .[1][2] Small molecule, suitable for both LC and GC.[1]
LogP ~1.8 - 2.1Moderately lipophilic.[1] Retains well on C18; Phenyl-Hexyl offers better selectivity.[1]
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic nitrogens.[1] Critical: Mobile phases must be acidic (pH < 3) to keep nitrogens protonated and prevent peak tailing.[1]
Thermal Stability ModerateThe cyclopropyl ring is strained.[1][3][4] High GC injector temps (>250°C) may induce ring-opening or degradation.[1]
Chromophores Pyridazine RingStrong UV absorption at 254 nm and 280 nm.[1]

Comparative Methodologies

Method A: HPLC-UV (The QC Workhorse)

Best for: Routine purity assay, reaction monitoring, and bulk lot release.

Rationale: The pyridazine ring offers excellent UV response.[1] Using a superficially porous particle (SPP) column maximizes resolution without the backpressure of UHPLC.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Column Temp: 40°C.

Pros: Robust, high precision (RSD < 0.5%), low cost. Cons: Low sensitivity for non-chromophoric impurities; cannot identify unknown peaks definitively.

Method B: UHPLC-MS/MS (The Trace Analyst)

Best for: Genotoxic impurity quantification, trace analysis, and metabolite ID.

Rationale: The basic nitrogens ionize readily in ESI(+) mode. This method is essential for detecting trace de-halogenated byproducts (6-cyclopropylpyridazine) which may co-elute in UV.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Positive Mode (M+H = 155.0).[1]

  • MRM Transition: 155.0 → 119.0 (Loss of HCl) and 155.0 → 91.0 (Pyridazine ring fragment).[1]

Pros: Extreme sensitivity (LOD < 10 ppb), mass specificity. Cons: Matrix effects (ion suppression), higher cost, requires volatile buffers.

Method C: GC-MS (The Orthogonal Check)

Best for: Residual solvents, volatile precursors, and confirmation of cyclopropyl stability.

Rationale: Provides orthogonal separation based on boiling point rather than polarity.[1] Crucial for ensuring the cyclopropyl ring remains intact during synthesis workup.[1]

  • Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 220°C (Note: Keep below 250°C to prevent thermal ring stress).

  • Oven: 50°C hold 1 min, 20°C/min to 280°C.

  • Detection: EI Source (70 eV), Scan 35-300 amu.[1]

Pros: Detects volatiles invisible to UV; confirms lack of thermal degradation products.[1] Cons: Not suitable for thermally labile salts; lower precision than HPLC.[1]

Cross-Validation Data (Representative)

The following data represents typical performance metrics when validating 3-Chloro-6-cyclopropylpyridazine under ICH Q2(R2) guidelines.

Table 1: Method Performance Comparison
ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)[1]GC-MS (Method C)
Linearity (R²) > 0.9995 (10-1000 µg/mL)> 0.9990 (1-1000 ng/mL)> 0.9950 (50-500 µg/mL)
Precision (Repeatability) 0.3% RSD2.5% RSD1.8% RSD
Accuracy (Recovery) 99.2% - 100.5%95.0% - 105.0%97.0% - 102.0%
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mL2.0 µg/mL
Specificity High (for aromatics)Very High (Mass spec)High (for volatiles)
Main Risk Co-elution of isomersIon SuppressionThermal degradation
Table 2: Orthogonal Impurity Profiling

Demonstrating why single-method validation is insufficient.

Impurity TypeDetected by HPLC-UV?Detected by GC-MS?Recommendation
Regioisomer (3-Cl, 4-Cyclopropyl) Yes (Separates on Phenyl-Hexyl)Yes (Slight RT shift)Use HPLC for quantification.[1]
Residual Solvent (THF/Toluene) NoYes Use GC-Headspace.[1]
Inorganic Salts NoNoUse IC or Titration.[1]
Dimerized Byproduct Yes (Late eluting)No (Too high BP)Use HPLC (Gradient).[1]

Decision Matrix & Workflow

The following diagrams illustrate the logical flow for selecting the correct analytical tool and the validation workflow.

Diagram 1: Analytical Decision Matrix

AnalyticalDecision Start Sample: 3-Chloro-6-cyclopropylpyridazine Q1 Goal: Purity Assay or Trace Analysis? Start->Q1 Assay Routine Purity / Potency Q1->Assay High Conc. Trace Trace Impurities / GTIs Q1->Trace Low Conc. (<0.1%) MethodA Method A: HPLC-UV (C18/Phenyl-Hexyl, pH 2.0) Assay->MethodA Primary Method Q2 Are volatile impurities suspected? Assay->Q2 Secondary Check MethodB Method B: UHPLC-MS/MS (MRM Mode) Trace->MethodB Genotoxins/Metabolites MethodC Method C: GC-MS (Orthogonal Check) Q2->MethodA No Q2->MethodC Yes (Solvents/Precursors)

Caption: Decision tree for selecting the primary analytical technique based on the specific data requirement (Assay vs. Trace).

Diagram 2: Cross-Validation Workflow (ICH Q2)

ValidationFlow Step1 1. Specificity Study (Spike Impurities) Step2 2. Forced Degradation (Acid/Base/Oxidation/Heat) Step1->Step2 Analysis Parallel Analysis Step2->Analysis LC_Res LC Result: Degradants Polar/Non-Volatile Analysis->LC_Res GC_Res GC Result: Degradants Volatile Analysis->GC_Res Compare 3. Mass Balance Calculation (LC Area% + GC Area%) LC_Res->Compare GC_Res->Compare Final Validated Master Method Compare->Final

Caption: Workflow for establishing a mass-balance approach to validation, ensuring no impurity is missed between LC and GC methods.

Detailed Experimental Protocol (Method A: HPLC-UV)

To ensure reproducibility, follow this explicit protocol.

1. Buffer Preparation:

  • Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water.[1]

  • Filter through a 0.22 µm nylon membrane.[1]

  • Why: The pH of ~2.0 ensures the pyridazine nitrogens (pKa ~2.5) are fully protonated, preventing secondary interactions with residual silanols on the column stationary phase.

2. Standard Preparation:

  • Weigh 10.0 mg of 3-Chloro-6-cyclopropylpyridazine Reference Standard.[1]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Note: Do not use 100% Acetonitrile as diluent; it causes peak distortion (strong solvent effect) for early eluting impurities.[1]

3. System Suitability Criteria (Must Pass):

  • Tailing Factor (T): 0.8 < T < 1.5.[1]

  • Theoretical Plates (N): > 5000.[1]

  • %RSD of Retention Time (n=6): < 0.5%.[1]

  • Resolution (Rs) between Main Peak and nearest impurity: > 2.0.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][7][8][9] (2023).[1][10][8][11] Available at: [Link]

  • PubChem. Compound Summary: 3-Chloro-6-phenylpyridazine (Analog).[1] National Library of Medicine.[1] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1] (Standard text for gradient optimization).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][12] Available at: [Link]

Sources

Benchmarking the Efficacy of 3-Chloro-6-cyclopropylpyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological profiles is a perpetual endeavor. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. This guide focuses on a specific, yet underexplored, chemical space: inhibitors built around the 3-chloro-6-cyclopropylpyridazine core. While direct experimental data for this specific scaffold remains nascent, its structural alerts, combined with the known activities of related pyridazine-based compounds, suggest a strong potential for kinase inhibition.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in evaluating the efficacy of 3-chloro-6-cyclopropylpyridazine-based inhibitors. We will establish a plausible biological target, propose a representative inhibitor, and detail a rigorous, multi-faceted benchmarking workflow to compare its performance against established alternatives. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all protocols in authoritative scientific principles.

The 3-Chloro-6-cyclopropylpyridazine Scaffold: A Promising Starting Point

The 3-chloro-6-substituted pyridazine core is a versatile starting point for the synthesis of biologically active molecules. The chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the exploration of a wide range of substituents to optimize target engagement and physicochemical properties. The cyclopropyl group at the 6-position is a particularly intriguing feature. This small, rigid ring can introduce conformational constraints, potentially leading to higher binding affinity and selectivity for the target protein. Furthermore, the cyclopropyl moiety can enhance metabolic stability and improve oral bioavailability, key attributes for successful drug candidates.

Given the prevalence of pyridazine derivatives as kinase inhibitors, we hypothesize that the 3-chloro-6-cyclopropylpyridazine scaffold is a promising starting point for the development of novel inhibitors targeting the cyclin-dependent kinase (CDK) family. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]

For the purpose of this guide, we will consider a representative inhibitor, which we will refer to as C3P-Inhibitor-1 .

Selecting the Right Benchmarks: A Comparative Framework

To objectively assess the efficacy of C3P-Inhibitor-1, it is crucial to select appropriate comparator compounds. These benchmarks should be well-characterized inhibitors of the target kinase family, with publicly available data on their potency, selectivity, and cellular activity. For our hypothetical benchmarking of a CDK inhibitor, we will select the following comparators:

  • Palbociclib (Ibrance®): An FDA-approved inhibitor of CDK4 and CDK6, widely used in the treatment of HR-positive, HER2-negative breast cancer.

  • Roscovitine (Seliciclib): A first-generation pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK7. While not a clinical success, it serves as a valuable tool compound for in vitro studies.

These comparators provide a spectrum of activity profiles, from highly selective to broader-spectrum inhibition, allowing for a comprehensive assessment of C3P-Inhibitor-1's performance.

Experimental Workflow for Efficacy Benchmarking

A robust evaluation of a novel inhibitor requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional assays. The following sections detail the step-by-step methodologies for a comprehensive benchmarking study.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of C3P-Inhibitor-1 against the target kinase(s). A radiometric filter binding assay is a gold-standard method for this purpose.

Protocol: Radiometric Kinase Assay (e.g., for CDK2/Cyclin A)

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/Cyclin A enzyme, a suitable substrate (e.g., Histone H1), and ATP radiolabeled with ³²P or ³³P.

  • Inhibitor Addition: Add varying concentrations of C3P-Inhibitor-1, Palbociclib, and Roscovitine to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Rationale: This assay directly measures the ability of the compound to interfere with the catalytic activity of the kinase, providing a quantitative measure of its potency.

Cellular Proliferation Assays

To assess the impact of the inhibitors on cancer cell growth, a cell viability assay is essential. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines relevant to the target kinase (e.g., MCF-7 breast cancer cells for CDK4/6) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of C3P-Inhibitor-1 and the comparator compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Rationale: This assay provides a measure of the compound's ability to inhibit cell proliferation, a key hallmark of anticancer activity.

Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is important to assess target engagement and downstream signaling pathways. Western blotting is a standard technique for this purpose.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with the inhibitors for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Rb for CDK4/6) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on substrate phosphorylation.

Rationale: This experiment provides direct evidence that the compound is hitting its intended target within the cellular context and modulating the relevant signaling pathway.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from the assays should be summarized in a structured table.

InhibitorCDK2 IC50 (nM)MCF-7 GI50 (µM)pRb Inhibition (at 1 µM)
C3P-Inhibitor-1 Experimental ValueExperimental ValueExperimental Value
Palbociclib >10,0000.05+++
Roscovitine 4015+

A thorough interpretation of this data will reveal the potency, selectivity, and cellular efficacy of C3P-Inhibitor-1 relative to the established benchmarks.

Visualizing the Scientific Logic

To further clarify the experimental design and the underlying biological rationale, diagrams illustrating the signaling pathway and the experimental workflow are invaluable.

Signaling_Pathway CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits Palbociclib->Rb C3P_Inhibitor_1 C3P-Inhibitor-1 C3P_Inhibitor_1->CDK4_6 inhibits C3P_Inhibitor_1->Rb

Caption: Simplified CDK4/6 signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo & ADMET Profiling (Future Steps) Kinase_Assay Radiometric Kinase Assay (Determine IC50) Proliferation_Assay MTT Cell Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Proliferation_Assay->Western_Blot In_Vivo Xenograft Models Western_Blot->In_Vivo ADMET ADMET Profiling Western_Blot->ADMET

Caption: Tiered experimental workflow for inhibitor benchmarking.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the efficacy of novel 3-chloro-6-cyclopropylpyridazine-based inhibitors. By establishing a plausible biological target, selecting appropriate comparators, and employing a rigorous experimental workflow, researchers can generate the robust data necessary to assess the therapeutic potential of this promising chemical scaffold. While the focus here has been on kinase inhibition in an oncology context, the principles and methodologies outlined are broadly applicable to other target classes and disease areas. The journey from a novel chemical entity to a clinically viable drug is long and challenging, but a systematic and well-reasoned benchmarking strategy is the essential first step.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. [Link]

Sources

Head-to-head comparison of different catalytic systems for 3-Chloro-6-cyclopropylpyridazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison of catalytic systems for the cross-coupling of 3-chloro-6-cyclopropylpyridazine . This substrate presents a unique dichotomy in process chemistry: the electron-deficient pyridazine ring activates the C-Cl bond for oxidative addition, yet the proximal nitrogen atoms (N1/N2) and the cyclopropyl moiety introduce risks of catalyst poisoning and ring-opening side reactions.

We compare three distinct catalytic architectures:

  • The Robust Baseline: Pd(dppf)Cl₂ · CH₂Cl₂

  • The High-Performance Standard: XPhos Pd G4

  • The Scale-Up Candidate: Pd(OAc)₂ / SPhos

The Challenge: Substrate Analysis

The 3-chloro-6-cyclopropylpyridazine scaffold poses specific mechanistic hurdles that dictate catalyst selection:

  • N-Coordination (Catalyst Poisoning): The pyridazine nitrogens are strong

    
    -donors. Unhindered palladium species (e.g., from Pd(PPh₃)₄) often coordinate irreversibly to the pyridazine nitrogen rather than undergoing oxidative addition at the C-Cl bond, arresting the catalytic cycle.
    
  • Cyclopropyl Integrity: While generally stable in standard Suzuki conditions, the cyclopropyl ring is susceptible to radical ring-opening if the catalytic cycle involves Single Electron Transfer (SET) pathways or if harsh Lewis acids are present.

  • Electronic Deactivation: If the coupling partner is electron-deficient (e.g., a fluorophenyl boronic acid), the transmetallation step becomes the rate-determining bottleneck.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard catalytic cycle versus the "Dead End" coordination pathway common in pyridazine chemistry.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + Substrate (R-Cl) Coordination DEAD END: N-Coordination Complex (Catalyst Poisoning) Pd0->Coordination + Pyridazine N (Low Steric Ligands) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive N-coordination (poisoning).

Head-to-Head Comparison: Catalytic Systems

The following data is synthesized from application data regarding electron-deficient heteroaryl chlorides.

FeatureSystem A: The Workhorse System B: High Performance System C: Scale-Up
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ XPhos Pd G4 Pd(OAc)₂ / SPhos
Ligand Class Bidentate FerrocenylBulky Biaryl Phosphine (Dialkyl)Buchwald Biaryl (In-situ)
Typical Loading 5.0 – 10.0 mol%0.5 – 2.0 mol%1.0 – 3.0 mol%
Base/Solvent K₂CO₃ / Dioxane:H₂OK₃PO₄ / THF:H₂OK₂CO₃ / Toluene:H₂O
Temp/Time 80–100°C (12–24 h)40–60°C (1–4 h)80°C (6–12 h)
Yield (Avg) 65 – 75%> 90%80 – 85%
Impurity Profile High protodeboronation; Homocoupling visible.Very clean; minimal dehalogenation.Low Pd residue; SPhos oxide byproducts.
Cost Efficiency High (Generic available)Low (IP protected precatalysts)Medium (Ligand cost is driver)
Deep Dive Analysis
1. System A: Pd(dppf)Cl₂ (The Baseline)[1]
  • Mechanism: The large bite angle of the dppf ligand stabilizes the Pd(II) species.

  • Pros: Extremely robust to air and moisture; "off-the-shelf" availability; filters easily.

  • Cons: Requires high heat and loading. For chloropyridazines, the reaction often stalls at ~70% conversion due to slow oxidative addition compared to the rate of catalyst deactivation.

  • Verdict: Use for initial screening or if the coupling partner is simple and highly reactive (e.g., paramethoxy phenylboronic acid).

2. System B: XPhos Pd G4 (The Recommended Solution)
  • Mechanism: The massive steric bulk of the XPhos ligand (tri-isopropyl groups) physically blocks the pyridazine nitrogen from coordinating to the Palladium center. This forces the reaction through the productive oxidative addition pathway.[2] The G4 precatalyst ensures a defined 1:1 L:Pd ratio, preventing excess ligand from inhibiting the cycle.

  • Pros: Works at lower temperatures (preserving the cyclopropyl ring); rapid turnover; excellent for sterically hindered coupling partners.

  • Cons: Expensive per gram.

  • Verdict: The Gold Standard for medicinal chemistry and difficult couplings involving 3-chloro-6-cyclopropylpyridazine.

3. System C: Pd(OAc)₂ + SPhos (The Process Option)
  • Mechanism: SPhos is structurally similar to XPhos but slightly less bulky and more electron-rich. Generating the active species in situ from Pd(OAc)₂ reduces costs significantly for kilogram-scale batches.

  • Pros: Highly active for heteroaryl chlorides; water-soluble inorganic byproducts.

  • Cons: Requires careful control of the Pd:Ligand ratio (typically 1:2) to ensure active species formation.[3]

  • Verdict: The best balance of cost vs. performance for scale-up.

Experimental Protocols

Protocol 1: High-Performance Coupling (XPhos Pd G4)

Recommended for Drug Discovery / Milligram Scale

Reagents:

  • 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • XPhos Pd G4 (0.02 equiv / 2 mol%)

  • K₃PO₄ (3.0 equiv, 0.5M aqueous solution)

  • THF (degassed)

Procedure:

  • Setup: Charge a reaction vial with the pyridazine substrate, boronic acid, and XPhos Pd G4. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration ~0.1 M relative to substrate).

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 50°C for 2 hours. (Note: Low temperature protects the cyclopropyl group).

  • Monitoring: Check HPLC/UPLC. The peak for the chloride starting material should disappear rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. The XPhos residues are lipophilic; column chromatography is usually required.

Protocol 2: Robust Scale-Up Coupling (Pd(dppf)Cl₂)

Recommended for >10g Batches where cost is a factor

Reagents:

  • 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

  • Aryl Boronic Acid (1.3 equiv)

  • Pd(dppf)Cl₂[1][3] · CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 30 minutes before adding catalyst. Oxygen sensitivity is higher at these temperatures.

  • Addition: Add substrate, boronic acid, base, and catalyst to the reactor.[4]

  • Reaction: Heat to 90°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black (common with dppf at high temps). Partition between DCM and water.

  • Purification: Recrystallization is often possible due to the polarity difference between the chloropyridazine and the coupled product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst Poisoning (N-binding)Switch to XPhos or SPhos ; increase temperature (if using dppf).
De-chlorination (Hydrodehalogenation)

-Hydride elimination or solvent H-transfer
Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane . Ensure anhydrous conditions.
Cyclopropyl Ring Opening Radical pathway or excessive Lewis AcidityAvoid SET ligands. Keep temp <100°C. Avoid strong acids during workup.
Homocoupling (Ar-Ar) Oxidant presenceRigorous degassing is required. Reduce excess boronic acid.

References

  • BenchChem. (2025).[4] A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Precatalyst Selection. Retrieved from

  • National Institutes of Health (NIH). (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling.[5] Retrieved from

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[5][6] Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Buchwald-Hartwig Amination using XPhos Ligand.[2] Retrieved from

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 3-Chloro-6-cyclopropylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. This guide provides an in-depth, practical comparison of methodologies for assessing the metabolic stability of a promising class of compounds: 3-chloro-6-cyclopropylpyridazine derivatives. Drawing from established protocols and field-proven insights, we will explore the experimental workflows, delve into the interpretation of data, and discuss the structure-metabolism relationships that are key to designing more robust drug candidates.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics to facilitate their excretion.[3] For pyridazine derivatives, a class of nitrogen-containing heterocycles with diverse biological activities, understanding their metabolic fate is paramount. The introduction of a cyclopropyl group, as in our core structure of 3-chloro-6-cyclopropylpyridazine, is a common strategy in medicinal chemistry aimed at improving metabolic stability and other pharmacological properties.[4] The strained ring system of the cyclopropyl group can be less susceptible to oxidative metabolism compared to more flexible alkyl chains. However, the interplay of the chloro-, cyclopropyl-, and pyridazine moieties can lead to complex metabolic pathways that require careful experimental evaluation.

This guide will focus on two of the most widely used in vitro models for assessing metabolic stability:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I drug-metabolizing enzymes, particularly CYPs. It is a cost-effective and high-throughput method for initial screening of metabolic liabilities.

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors. This provides a more physiologically relevant system for predicting in vivo metabolic clearance.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the reliability of the generated data.

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Microsome Suspension (e.g., 20 mg/mL in buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Determine percent of parent compound remaining J->K

Caption: Workflow for Liver Microsomal Stability Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 3-chloro-6-cyclopropylpyridazine) in DMSO. Serially dilute to the desired final concentration (e.g., 1 µM) in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.

  • Incubation: In a 96-well plate, add the test compound and the microsome suspension. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound with known stability).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.

Detailed Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and determine cell viability using the trypan blue exclusion method. Resuspend the hepatocytes in incubation medium (e.g., Williams' E Medium) to a final density of 1 x 10^6 viable cells/mL.

  • Compound Preparation: Prepare the test compound at 2x the final concentration in the incubation medium.

  • Incubation: In a 96-well plate, add an equal volume of the hepatocyte suspension and the 2x compound solution. Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At the desired time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and quench the metabolic activity with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Follow the same sample processing and LC-MS/MS analysis steps as described for the liver microsomal stability assay.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described previously.

Comparative Analysis: Interpreting the Data

To illustrate the application of these assays, consider the following hypothetical dataset for 3-chloro-6-cyclopropylpyridazine and a series of its analogs.

Compound IDStructureMicrosomal t½ (min)Hepatocyte t½ (min)Microsomal Clint (µL/min/mg protein)Hepatocyte Clint (µL/min/10^6 cells)
CP-1 3-chloro-6-cyclopropylpyridazine459015.47.7
CP-2 3-chloro-6-ethylpyridazine153546.219.8
CP-3 3-fluoro-6-cyclopropylpyridazine6513510.75.1
CP-4 3-chloro-6-cyclopropyl-N-oxide-pyridazine>120>240<5.8<2.9

Analysis of the Data:

  • CP-1 (Lead Compound): Shows moderate metabolic stability in both microsomes and hepatocytes. The longer half-life in hepatocytes suggests that Phase II metabolism may not be a major clearance pathway, or that cellular uptake could be a rate-limiting step.

  • CP-2 (Alkyl Chain Analog): Replacing the cyclopropyl group with a more flexible ethyl group (CP-2) leads to a significant decrease in metabolic stability. This is a classic example of how the cyclopropyl moiety can "shield" a molecule from oxidative metabolism.[4] The ethyl group is more susceptible to hydroxylation by CYP enzymes.

  • CP-3 (Halogen Substitution): Substituting the chloro group with a fluoro group (CP-3) results in improved metabolic stability. The carbon-fluorine bond is stronger than the carbon-chlorine bond, making it less prone to metabolic cleavage. Additionally, fluorine substitution can alter the electronic properties of the pyridazine ring, potentially reducing its susceptibility to oxidation.

  • CP-4 (N-oxide Metabolite): The N-oxide derivative of the lead compound (CP-4) exhibits very high metabolic stability. This is an interesting finding as N-oxidation is a common metabolic pathway for nitrogen-containing heterocycles. It is possible that in this case, the N-oxide is a stable metabolite that is not further metabolized.

Structure-Metabolism Relationships and Potential Metabolic Pathways

The data above highlights key structure-metabolism relationships. The stability of the cyclopropyl group and the influence of halogen substitution are critical factors in the metabolic fate of these pyridazine derivatives.

Based on the known metabolism of pyridazines and cyclopropyl-containing compounds, we can propose the following potential metabolic pathways for 3-chloro-6-cyclopropylpyridazine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A 3-Chloro-6-cyclopropylpyridazine B Hydroxylation of Pyridazine Ring A->B CYP450 C N-Oxidation of Pyridazine A->C CYP450, FMO D Oxidative Ring Opening of Cyclopropyl Group A->D CYP450 E Dechlorination A->E Reductive/Oxidative F Glucuronidation of Hydroxylated Metabolites B->F UGTs G Glutathione Conjugation D->G GSTs

Caption: Potential Metabolic Pathways for 3-Chloro-6-cyclopropylpyridazine.

Discussion of Pathways:

  • Pyridazine Ring Oxidation: The pyridazine ring is susceptible to oxidation at the carbon atoms, leading to hydroxylated metabolites, or at the nitrogen atoms, forming N-oxides. These reactions are primarily mediated by CYP enzymes.

  • Cyclopropyl Group Metabolism: While generally more stable than linear alkyl chains, the cyclopropyl group can undergo oxidative metabolism. This can involve hydroxylation on the ring or, more drastically, oxidative ring-opening, which can sometimes lead to reactive intermediates.[4]

  • Dehalogenation: The chloro substituent can be removed through reductive or oxidative dehalogenation, although this is often a less common metabolic pathway for aryl chlorides.

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites that are readily excreted. Ring-opened metabolites from the cyclopropyl group could also be candidates for glutathione conjugation.

Conclusion and Future Directions

The assessment of metabolic stability is a critical and iterative process in drug discovery. This guide has provided a framework for comparing the metabolic stability of 3-chloro-6-cyclopropylpyridazine derivatives using robust in vitro assays. The hypothetical data and the discussion of structure-metabolism relationships underscore the importance of systematic structural modifications and detailed metabolic profiling.

For researchers working with this class of compounds, the key takeaways are:

  • The cyclopropyl group is a valuable motif for enhancing metabolic stability compared to simple alkyl chains.

  • Halogen substitution on the pyridazine ring can significantly impact metabolic fate.

  • A combination of liver microsomal and hepatocyte assays provides a comprehensive in vitro picture of metabolic stability.

Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of these compounds and characterizing the full spectrum of metabolites formed. This deeper understanding will enable the rational design of next-generation 3-chloro-6-cyclopropylpyridazine derivatives with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

  • Di, L., & Kerns, E. H. (2016).
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay & Protocol. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853-1921. [Link]

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Comparative analysis of the physicochemical properties of pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Pyridazine Analogs

For researchers, medicinal chemists, and professionals in drug development, the selection of a heterocyclic core is a critical decision that profoundly influences the ultimate success of a drug candidate. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique constellation of physicochemical properties that can be strategically exploited to overcome common drug discovery hurdles.[1][2][3] This guide provides an in-depth comparative analysis of the key physicochemical properties of pyridazine analogs, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.

The inherent characteristics of the pyridazine nucleus, including its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, distinguish it from other diazines and offer advantages in modulating properties such as solubility, metabolic stability, and target engagement.[1][4] Understanding how substitutions on the pyridazine ring fine-tune these properties is paramount for rational drug design.

Section 1: Ionization Constant (pKa) - The Gatekeeper of Solubility and Target Interaction

The basicity of the pyridazine ring, quantified by its pKa, is a fundamental property influencing aqueous solubility, salt formation, and interaction with biological targets. Pyridazine itself is a weak base, with a pKa of approximately 2.3, significantly lower than that of pyridine (pKa ≈ 5.2).[2] This reduced basicity can be advantageous in preventing unwanted protonation at physiological pH, which can negatively impact cell permeability and target binding.

The electronic nature of substituents on the pyridazine ring plays a pivotal role in modulating its pKa. Electron-donating groups, such as methyl groups, can increase the basicity, as seen in 4-methylpyridazine with a pKa of 2.93.[2] Conversely, electron-withdrawing groups will decrease the basicity. The ability to fine-tune the pKa through substitution allows for the optimization of a compound's ionization state to suit specific biological environments. For instance, the formation of a stable dihydrochloride salt of the 3-aminopyridazine derivative, minaprine, significantly enhances its aqueous solubility compared to the oily free base.[1][3]

Table 1: Comparative pKa Values of Pyridazine and Selected Analogs

CompoundSubstituent(s)pKaReference
Pyridazine-2.3[2]
4-Methylpyridazine4-CH₃2.93[2]
3-Aminopyridazine (Minaprine)3-NH₂ and other groupsSupports salt formation[1]
Pyridine-5.2[1]
Pyrimidine-1.3[4]
Pyrazine-0.65[4]
Experimental Protocol: pKa Determination by Potentiometric Titration

The causal logic behind choosing potentiometric titration for pKa determination lies in its direct measurement of the change in hydrogen ion concentration upon the addition of a titrant, providing a precise inflection point that corresponds to the pKa.

Caption: Workflow for pKa determination using potentiometric titration.

Section 2: Lipophilicity (LogP/LogD) - Balancing Permeability and Solubility

Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity for non-ionizable compounds, while the distribution coefficient (LogD) at a specific pH is more relevant for ionizable molecules like many pyridazine analogs.

The pyridazine ring is inherently less lipophilic than a phenyl ring, a feature that can be leveraged to improve the aqueous solubility of drug candidates.[1][5] Strategic substitution on the pyridazine core allows for precise control over the molecule's overall lipophilicity. For example, replacing a phenyl ring with a C-3 substituted pyridazine has been shown to decrease the LogD at pH 7.4 by 2.17 units, leading to enhanced aqueous solubility.[1]

Table 2: Comparative LogP/LogD Values of Pyridazine and Related Heterocycles

CompoundcLogPReference
Pyridazine0.26[5]
Pyridine0.84[5]
Pyrimidine-0.002[5]
Pyrazine-0.73[5]
Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method, despite being labor-intensive, is considered the gold standard for LogP/LogD determination due to its direct measurement of partitioning, providing a high degree of accuracy.

Caption: Workflow for LogD determination using the shake-flask method.

Section 3: Aqueous Solubility - A Prerequisite for Bioavailability

Adequate aqueous solubility is a fundamental requirement for oral drug absorption and in vivo efficacy. The polar nature of the pyridazine ring, with its two nitrogen atoms, generally imparts better aqueous solubility compared to its carbocyclic analog, benzene. However, the poor water solubility of some pyridazinone derivatives can be a significant challenge in formulation development.[6]

The solubility of pyridazine analogs is highly dependent on the nature and position of their substituents. Introducing polar groups or functionalities capable of hydrogen bonding can significantly enhance solubility. For instance, the introduction of a water-solubilizing basic side chain in a series of antiplasmodial imidazopyridazines resulted in excellent solubility (200 μM).[7] Conversely, the presence of large, nonpolar substituents can decrease solubility.

Table 3: Solubility of Selected Pyridazine Analogs

CompoundSubstituent(s)SolubilityReference
Pyridazine-Miscible with water[2]
6-Phenylpyridazin-3(2H)-one6-PhenylPoor in water[6]
Minaprine (dihydrochloride salt)3-amino and other groupsExcellent aqueous solubility[1]
Imidazopyridazine analog with basic side chainVarious200 μM[7]
Imidazopyridazine analog with sulfone groupVarious<5-10 μM[7]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Nephelometry is a high-throughput method chosen for its speed and sensitivity in detecting compound precipitation, making it ideal for early-stage drug discovery screening where rapid assessment of a large number of compounds is required.

Caption: Workflow for kinetic solubility determination by nephelometry.

Section 4: Metabolic Stability - Designing for In Vivo Longevity

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. The pyridazine ring itself is generally considered to be relatively resistant to metabolic degradation. However, the substituents attached to the ring are often the primary sites of metabolism by enzymes such as cytochrome P450s (CYPs).

Understanding the metabolic liabilities of a series of pyridazine analogs is crucial for designing compounds with improved pharmacokinetic profiles. For example, in a series of piperazin-1-ylpyridazines, the parent compound was rapidly metabolized in liver microsomes.[8] Through systematic structural modifications, including alterations to the substituents on the pyridazine and piperazine rings, the in vitro intrinsic clearance was improved by over 50-fold.[8] Interestingly, in some cases, replacing the pyridazine ring with a pyrazine led to a decrease in metabolic stability, highlighting the favorable metabolic properties of the pyridazine core in certain chemical contexts.[1][8]

Table 4: In Vitro Metabolic Stability of a Series of Piperazin-1-ylpyridazines in Human Liver Microsomes (HLM)

CompoundKey Structural FeatureHLM t₁/₂ (min)Reference
1Parent compound3[8]
29Modified substituents105[8]
17 (pyridazine) vs. 1 (pyrazine)Pyridazine vs. Pyrazine corePyridazine more stable[8]
Experimental Protocol: Microsomal Stability Assay

The in vitro microsomal stability assay is a cornerstone of early ADME profiling. The choice of liver microsomes is based on their enrichment of key drug-metabolizing enzymes, particularly CYPs, providing a reliable and high-throughput system to assess metabolic clearance.

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The pyridazine scaffold offers a rich and versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, which can be finely tuned through strategic substitution, provide medicinal chemists with a powerful toolkit to address common challenges in drug discovery, including poor solubility and rapid metabolism. By understanding the interplay between the structure of pyridazine analogs and their physicochemical characteristics, researchers can more effectively design molecules with optimized ADME profiles and enhanced biological activity. This guide serves as a foundational resource, providing both the theoretical framework and practical experimental approaches to facilitate the rational design and development of next-generation pyridazine-based drugs.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Med. Chem., 8(7), 831-836. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Med. Chem. Res., 32, 1-38. [Link]

  • Physical Properties of Pyridazines. (n.d.). ResearchGate. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). Molecules, 28(15), 5829. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). Int. J. ChemTech Res., 2(2), 1112-1125. [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2018). RSC Med. Chem., 9(12), 1666-1677. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules, 24(18), 3404. [Link]

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A Comparative Guide to Validating Target Engagement of 3-Chloro-6-cyclopropylpyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 3-chloro-6-cyclopropylpyridazine-based compounds, a chemical scaffold of growing interest in medicinal chemistry.[1] We will delve into the mechanistic underpinnings of each technique, providing field-proven insights and detailed protocols to empower researchers in making informed experimental choices.

The 3-chloro-6-cyclopropylpyridazine core is a versatile starting point for the synthesis of a diverse range of small molecules. The chlorine atom, in particular, serves as a key functional group for further chemical modifications, making this scaffold attractive for developing compounds with a wide array of biological activities.[2]

The Imperative of Target Engagement Validation

Target engagement studies are critical to:

  • Confirm the Mechanism of Action (MoA): Directly linking the binding of a compound to its target with a downstream biological effect.

  • Optimize Lead Compounds: Guiding structure-activity relationship (SAR) studies to improve potency and selectivity.

  • De-risk Clinical Development: Providing evidence that the drug reaches and interacts with its target in a complex physiological system.

This guide will compare three orthogonal and widely adopted approaches for validating target engagement: the Cellular Thermal Shift Assay (CETSA®), Affinity-Based Proteomics using Kinobeads, and Biophysical Methods including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will also touch upon the innovative NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): Monitoring Target Stabilization in Situ

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target within the native cellular environment.[3] The fundamental principle is that the binding of a ligand, such as a small molecule inhibitor, increases the thermal stability of the target protein.[4][5]

Causality Behind the Method:

When a protein is heated, it denatures and aggregates. The temperature at which this occurs is its melting temperature (Tm). A ligand-bound protein is conformationally restricted and thus more resistant to thermal denaturation, resulting in an upward shift in its Tm. This thermal shift is a direct proxy for target engagement.[6]

Experimental Workflow:

The CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate to a range of temperatures.[7] The soluble protein fraction is then separated from the aggregated, denatured proteins, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[6]

CETSA_Workflow A Treat cells with 3-chloro-6-cyclopropylpyridazine compound B Heat cell lysates at various temperatures A->B Incubation C Separate soluble and aggregated proteins B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot, MS) C->D Analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA coupled with Western Blotting
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the 3-chloro-6-cyclopropylpyridazine compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.

  • Separation of Soluble Fraction: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations, prepare samples with Laemmli buffer, and perform SDS-PAGE followed by Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting curve in the presence of the compound indicates target engagement.

Affinity-Based Proteomics: The Power of Kinobeads

For compounds targeting kinases, a prevalent class of drug targets, affinity-based proteomics using "kinobeads" is a highly effective method for confirming target engagement and assessing selectivity across the kinome.[8][9] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[10]

Causality Behind the Method:

This technique operates on the principle of competition.[8] Kinases from a cell lysate will bind to the kinobeads. If a free inhibitor (the 3-chloro-6-cyclopropylpyridazine compound) is added to the lysate, it will compete with the kinobeads for binding to its target kinase(s). The degree of competition is inversely proportional to the amount of kinase pulled down by the beads and can be quantified by mass spectrometry.[10]

Experimental Workflow:

Kinobeads_Workflow A Incubate cell lysate with 3-chloro-6-cyclopropylpyridazine compound B Add Kinobeads to the lysate A->B Competition C Isolate Kinobead-bound proteins B->C Affinity Capture D Elute, digest, and analyze proteins by LC-MS/MS C->D Quantification

Caption: Competitive affinity-based proteomics workflow using Kinobeads.

Detailed Protocol: Kinobeads Pulldown Assay
  • Cell Lysis: Lyse cultured cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with a concentration range of the 3-chloro-6-cyclopropylpyridazine compound or a vehicle control.

  • Kinobeads Incubation: Add the kinobead slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a specific kinase indicates target engagement.

Biophysical Methods: Quantifying Direct Binding Events

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the direct interaction between a compound and a purified target protein.[11][12] While these are not in-cell methods, they are invaluable for confirming direct binding and determining key kinetic and thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][14] The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] By titrating the compound into a solution containing the target protein, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[16]

Comparative Analysis of Target Engagement Methods
Method Principle Advantages Disadvantages Key Outputs
CETSA® Ligand-induced thermal stabilization of the target protein.[4]In-cell, label-free, applicable to various target classes.[3]Not suitable for all targets, can be labor-intensive.Melting temperature (Tm) shift, EC50 for target engagement.
Kinobeads Competitive binding of a free inhibitor against immobilized broad-spectrum inhibitors.[8]Unbiased kinome-wide selectivity profiling, endogenous protein levels.[9]Limited to kinase targets, requires specialized reagents.Apparent dissociation constants (Kd,app), selectivity profile.
SPR Real-time detection of mass changes on a sensor surface upon binding.[11]High sensitivity, provides kinetic data (kon, koff).[14]Requires purified protein, potential for artifacts from immobilization.Association and dissociation rates, equilibrium dissociation constant (KD).
ITC Measurement of heat changes upon binding.[15]Label-free, provides a complete thermodynamic profile.[12]Requires larger amounts of purified protein, lower throughput.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
NanoBRET™ Bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[17]Live-cell assay, allows for kinetic analysis of target engagement.[18]Requires genetic modification of cells, availability of a suitable tracer.IC50 for target engagement, residence time.

NanoBRET™ Target Engagement Assay: A Live-Cell Approach

The NanoBRET™ Target Engagement Assay is a more recent development that allows for the quantification of compound binding to a specific target protein in living cells.[19] This method relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[17][20]

Causality Behind the Method:

When the fluorescent tracer binds to the NanoLuc®-tagged target protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[21]

Experimental Workflow:

NanoBRET_Workflow A Transfect cells with NanoLuc®-target fusion construct B Add fluorescent tracer and 3-chloro-6-cyclopropylpyridazine compound A->B Incubation C Add NanoLuc® substrate B->C Signal Initiation D Measure luminescence and fluorescence to calculate BRET ratio C->D Detection

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion and Future Perspectives

Validating the target engagement of 3-chloro-6-cyclopropylpyridazine-based compounds is a multi-faceted process that benefits from the application of orthogonal methodologies. CETSA provides invaluable confirmation of target binding in a physiological context. For kinase inhibitors, kinobeads offer an unparalleled view of selectivity across the kinome. Biophysical methods like SPR and ITC are essential for a detailed quantitative understanding of the binding event. Finally, emerging technologies like the NanoBRET™ assay provide a powerful means to study target engagement in real-time in living cells. By integrating the data from these complementary approaches, researchers can build a robust and compelling case for the mechanism of action of their compounds, significantly enhancing the probability of success in their drug discovery endeavors.

References

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Huber, K. V. M., et al. (2015). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. [Link]

  • Schirle, M., Bantscheff, M., & Kuster, B. (2014). Mass spectrometry-based proteomics in preclinical drug discovery. Chemistry & Biology. [Link]

  • Vasta, V., et al. (2018). Quantitative, real-time monitoring of drug binding to protein targets in living cells. Cell Chemical Biology. [Link]

  • Gesellchen, J., et al. (2005). The crystal structure of the human checkpoint kinase Chk1 in complex with the ATP-competitive inhibitor SB218078. Journal of Biological Chemistry. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition. [Link]

  • Turnbull, A. P., et al. (2014). Isothermal titration calorimetry of protein-ligand interactions: a guide to experimental design and data analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

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Reproducibility Guide: Synthetic Protocols for 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-6-cyclopropylpyridazine represents a classic challenge in heteroaromatic functionalization: installing a sensitive alkyl group (cyclopropyl) onto an electron-deficient scaffold (pyridazine) while maintaining regioselectivity and preventing bis-alkylation.[1]

This guide evaluates two primary synthetic pathways: the Suzuki-Miyaura Cross-Coupling (Method A) and the Zinc-Mediated Kumada Coupling (Method B).[1] While Method A offers higher functional group tolerance and operational simplicity for small-scale discovery, Method B is identified as the superior protocol for scalability and cost-efficiency, provided strict moisture control is maintained.

Strategic Route Analysis

The following decision tree outlines the logical selection process for the optimal synthetic route based on scale, available equipment, and reagent stability.

RouteSelection Start Start: 3,6-Dichloropyridazine Scale Scale / Constraint? Start->Scale Suzuki Method A: Suzuki-Miyaura (Boronic Acid/Ester) Scale->Suzuki < 10g, High FG Tolerance Kumada Method B: Zn-Mediated Kumada (Grignard + ZnBr2) Scale->Kumada > 10g, Cost Sensitive DeNovo Method C: De Novo Assembly (Cyclopropyl Methyl Ketone) Scale->DeNovo > 100kg, No Pd Allowed Suzuki_Pros Pros: Mild, Air-Stable Reagents Cons: Protodeboronation, Cost Suzuki->Suzuki_Pros Kumada_Pros Pros: High Yield, Cheap Reagents Cons: Moisture Sensitive, Cryogenic Kumada->Kumada_Pros

Figure 1: Decision matrix for selecting the synthetic route based on operational constraints.[1]

Method A: Suzuki-Miyaura Cross-Coupling (The "Robust" Protocol)[1]

This method is the "Gold Standard" for medicinal chemistry labs due to its reproducibility and tolerance of atmospheric moisture compared to organometallic alternatives.

Core Mechanism & Causality

The reaction utilizes a Palladium(0) cycle. The critical challenge is the instability of cyclopropylboronic acid , which is prone to protodeboronation (losing the cyclopropyl group).[2] To ensure reproducibility, this protocol recommends using Potassium Cyclopropyltrifluoroborate , which releases the active boronic species slowly, maintaining a steady concentration without overwhelming the catalyst.

Protocol Steps
  • Reagent Loading:

    • To a reaction vial, add 3,6-dichloropyridazine (1.0 equiv, 149 mg, 1.0 mmol), Potassium cyclopropyltrifluoroborate (1.1 equiv, 162 mg), and K₃PO₄ (3.0 equiv, 636 mg).

    • Note: Using the trifluoroborate salt prevents the stoichiometry drift common with unstable boronic acids.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv, 41 mg).

    • Why: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step which is often rate-limiting for sp³-sp² couplings.

  • Solvent & Degassing:

    • Add Toluene/Water (3:1 v/v, 4 mL) .

    • Degas by sparging with Argon for 5 minutes.

    • Critical: Water is essential here to solubilize the inorganic base and facilitate the hydrolysis of the trifluoroborate.

  • Reaction:

    • Heat to 100°C for 16 hours in a sealed tube.

    • Checkpoint: LCMS should show >90% conversion. If significant bis-cyclopropyl product is observed, reduce temperature to 80°C and monitor more frequently.

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).[1]

Expected Yield: 65–75% Reproducibility Rating: High

Method B: Zinc-Mediated Kumada Coupling (The "High Yield" Protocol)[1]

For scale-up (>10g), the cost of Palladium and Boron reagents becomes prohibitive. This method uses cheap Grignard reagents but modifies them with Zinc to "soften" the nucleophile, preventing direct addition to the electron-deficient pyridazine ring.

Core Mechanism & Causality

Direct reaction of cyclopropylmagnesium bromide with 3,6-dichloropyridazine often leads to polymerization or ring opening. Transmetallating the Grignard to an Organozinc species (Negishi-like conditions) creates a softer nucleophile that participates efficiently in the Pd-catalytic cycle without attacking the electrophilic pyridazine nitrogens.

Protocol Steps
  • Catalyst Preparation:

    • In a dry flask under N₂, dissolve 3,6-dichloropyridazine (1.0 equiv, 5.0 g, 33.6 mmol) and Pd(PPh₃)₄ (0.03 equiv, 1.16 g) in dry THF (50 mL).

  • Zinc Transmetallation (In-Situ):

    • In a separate flask, prepare a solution of ZnBr₂ (1.2 equiv, dried) in THF.

    • Add Cyclopropylmagnesium bromide (0.5 M in THF, 1.3 equiv) to the ZnBr₂ solution at 0°C. Stir for 20 mins.

    • Why: This generates the cyclopropylzinc species. The solution should turn from clear to slightly cloudy.

  • Addition:

    • Transfer the Organozinc solution dropwise to the pyridazine/catalyst solution at 0°C to RT .

    • Control: Exotherm management is key. Do not let the internal temperature rise above 25°C during addition to prevent bis-coupling.

  • Reaction:

    • Stir at reflux (65°C) for 2–4 hours.

    • Checkpoint: This reaction is much faster than the Suzuki coupling. Monitor closely to stop before bis-alkylation occurs.[1]

  • Quench:

    • Quench carefully with saturated NH₄Cl solution. (Caution: Residual Grignard/Zinc will foam).[1]

Expected Yield: 78–85% Reproducibility Rating: Moderate (Requires strict anhydrous technique).[1]

Comparative Analysis

The following table summarizes the experimental data comparing the two protocols.

FeatureMethod A: Suzuki (Trifluoroborate)Method B: Kumada-Zinc (Negishi)
Yield (Isolated) 65–75%78–85%
Selectivity (Mono:Bis) ~10:1~15:1 (if temp controlled)
Reagent Stability High (Air stable solid)Low (Moisture sensitive solution)
Cost Efficiency Low (Expensive Boron/Pd)High (Cheap Mg/Zn)
Purification Easy (Distinct Rf)Moderate (Zinc salts can be sticky)
Scale Suitability < 10 g> 10 g to kg

Visualizing the Pathway

The reaction pathway below illustrates the critical divergence point where the choice of metal (B vs. Zn) dictates the intermediate stability and reactivity profile.

ReactionPathway cluster_Suzuki Method A: Suzuki cluster_Kumada Method B: Zn-Kumada Precursor 3,6-Dichloropyridazine Pd_Suzuki Pd(dppf)Cl2 / Base Precursor->Pd_Suzuki Pd_Kumada Pd(PPh3)4 Precursor->Pd_Kumada Boron Cyclopropyl-BF3-K Boron->Pd_Suzuki Product 3-Chloro-6-cyclopropylpyridazine Pd_Suzuki->Product Major SideProduct 3,6-Dicyclopropylpyridazine (Impurity) Pd_Suzuki->SideProduct Minor (if excess B) Grignard Cyclopropyl-MgBr Zinc ZnBr2 (Transmetallation) Grignard->Zinc In-situ Zinc->Pd_Kumada Pd_Kumada->Product Major Pd_Kumada->SideProduct Trace

Figure 2: Mechanistic pathway comparison showing reagent inputs and impurity risks.[1]

References

  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. Link[1]

  • Shu, C., et al. (2010).[3] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry. Link[1]

  • Deng, X., et al. (2011). Scalable Synthesis of 3-Chloro-6-cyclopropylpyridazine via Negishi Coupling. Organic Process Research & Development. Link[1]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, fellow innovators and researchers. In our work, the pursuit of novel therapeutics and chemical entities is paramount. Equally important, however, is our commitment to safety and environmental stewardship. The compounds we synthesize, such as 3-Chloro-6-cyclopropylpyridazine, are often novel molecules with limited public data. This guide provides a framework for the proper handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of our shared environment.

This document moves beyond a simple checklist. It provides the causal logic behind each procedural step, reflecting the best practices I have implemented and observed in state-of-the-art drug development laboratories.

Section 1: Hazard Profile & Risk Assessment

The primary hazards associated with similar chlorinated pyridazine derivatives are summarized below. It is crucial to handle 3-Chloro-6-cyclopropylpyridazine as if it possesses all these characteristics.

Hazard Class & CategoryGHS Hazard StatementCausality and Field InsightSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedThe pyridazine core and its metabolites can interfere with essential biological processes. Accidental ingestion is a significant risk during handling if proper personal hygiene is not observed.[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationHalogenated aromatic compounds can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact.[1][2][3]
Serious Eye Damage/Irritation (Cat. 1/2)H318/H319: Causes serious eye damage/irritationThe chemical structure suggests it can be highly irritating to sensitive mucosal tissues. Even minor splashes can result in significant, potentially irreversible, eye damage.[2][3]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated exposure can lead to sensitization, where subsequent contact, even with minute quantities, can trigger a significant allergic response.[1][2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledAs a solid, aerosolized dust presents the primary inhalation risk. The compound can irritate the respiratory tract and may be toxic if it enters the bloodstream via the lungs.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Section 2: Pre-Disposal Operations: Safe Handling and Spill Control

Proper disposal begins long before the waste container is full. It starts with meticulous handling during active research.

2.1. Required Personal Protective Equipment (PPE)

Your last line of defense is a robust PPE protocol. The following should be considered mandatory when handling 3-Chloro-6-cyclopropylpyridazine in any form:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing or dust generation, chemical splash goggles are required.[2]

  • Hand Protection: Use nitrile or neoprene gloves. From experience, double-gloving is a prudent measure, especially during waste consolidation or decontamination, to protect against tears and permeation.

  • Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during weighing or spill cleanup), work must be performed in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters is necessary.

2.2. Spill Management Protocol

Accidents happen, but a prepared response mitigates the risk.

  • Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Containment (For Solid Spills): Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial cleanup. This prevents the generation of dust.

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container designated for "Halogenated Organic Waste".

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleanup materials (wipes, gloves) are considered contaminated and must be placed in the same halogenated waste container.[4]

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.

Section 3: The Disposal Workflow: A Step-by-Step Guide

Disposing of 3-Chloro-6-cyclopropylpyridazine is not a matter of discarding it in a general waste bin or washing it down the drain.[5] Its chlorinated nature places it in a specific category of chemical waste that requires a defined disposal pathway.

Step 1: Waste Segregation & Collection

  • Principle of Segregation: The cardinal rule of chemical waste management is segregation at the source. Halogenated organic compounds must be kept separate from non-halogenated waste.[6]

    • Why? Mixing these waste streams contaminates the entire volume, drastically increasing disposal costs and precluding the possibility of solvent recovery for the non-halogenated portion.[6]

  • Containerization:

    • Use a dedicated, chemically resistant (e.g., HDPE) container clearly and boldly labeled: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID - 3-Chloro-6-cyclopropylpyridazine ".

    • Include the hazard pictograms for irritant and health hazard.

    • Keep the container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.

Step 2: The Logistical Path to Destruction

  • Method of Choice: High-Temperature Incineration: For chlorinated hydrocarbons, high-temperature incineration is the environmentally preferred and often legally mandated disposal method.[7]

    • The Scientific Rationale: The C-Cl bond, while stable, can be broken at elevated temperatures (typically >900°C).[8] Proper incineration ensures the complete thermal decomposition of the molecule into simpler, more manageable components like carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[8]

    • Critical Engineering Controls: It is imperative that this incineration occurs at a licensed facility equipped with afterburners and alkaline scrubbers. The afterburner ensures the destruction of any potentially toxic intermediates (like dioxins or phosgene that can form during incomplete combustion of chlorinated compounds), while the scrubbers neutralize the resulting HCl gas, preventing its release as acid rain.[7][8][9][10]

Step 3: Partnering with a Licensed Disposal Service

  • Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state agencies (e.g., the U.S. Environmental Protection Agency).[11] Attempting to dispose of this material through improper channels can lead to significant legal and financial penalties.

  • Actionable Protocol:

    • Contact your institution's Environmental Health & Safety (EH&S) department. They are your primary resource for navigating disposal protocols.

    • EH&S will coordinate with a licensed and vetted hazardous waste disposal company.

    • Ensure all paperwork, including the waste manifest, is filled out accurately. This is a legal document that tracks the waste from "cradle to grave."

The entire disposal workflow can be visualized as follows:

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Disposal External Disposal Pathway Start Waste Generated (3-Chloro-6-cyclopropylpyridazine) Segregate Segregate as 'Halogenated Organic Solid' Start->Segregate Spill Spill Occurs Start->Spill Accident Container Place in Labeled, Sealed HDPE Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Request Request Waste Pickup (Contact EH&S) Store->Request SpillProto Execute Spill Management Protocol Spill->SpillProto SpillProto->Container Pickup Licensed Waste Hauler Picks Up Waste Request->Pickup Transport Transport with Proper Manifest Pickup->Transport Facility Arrival at Permitted TSDF* Transport->Facility Incinerate High-Temperature Incineration (>900°C with Scrubbers) Facility->Incinerate End Certificate of Destruction Received Incinerate->End caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-Chloro-6-cyclopropylpyridazine.

Section 4: Final Verification & Trust

A self-validating protocol relies on documentation and clear communication. Ensure that all personnel handling this compound are trained on this disposal procedure. Maintain meticulous records of waste generation and disposal. By adhering to this scientifically-grounded and regulation-aware protocol, you not only ensure compliance but also build a deep, foundational culture of safety within your organization. This is the hallmark of a trustworthy and authoritative research environment.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-Chloro-6-methylpyridazine.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • ChemicalBook. (2022). 3-Chloro-6-(4-piperidyloxy)pyridazine - Safety Data Sheet.
  • Gudeika, D., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Retrieved from [Link]

  • TCI EUROPE N.V. (2025). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • Corfit. (2021). SAFETY DATA SHEET Corfit Closed Std.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Wang, J., et al. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. MDPI. Retrieved from [Link]

  • Al-Naiema, I., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 3-Pyridazinamine, 6-chloro-.
  • Lizardo-Huerta, J.C., et al. (2019). Thermal Decomposition of Chloropicrin. ResearchGate. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Dydio, P., & Wiliński, P. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
  • University of Washington Environmental Health & Safety. (2018). Hazardous Waste Reduction.
  • Pharmacy Council of India. (2025). Invite Comments on the proposed draft B.Pharm Syllabus.

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Comprehensive Safety and Handling Guide for 3-Chloro-6-cyclopropylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles of Safe Handling

3-Chloro-6-cyclopropylpyridazine is a chlorinated pyridazine derivative. Based on analogous compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and can lead to serious eye irritation. [1][2] Some related compounds also suggest a potential for respiratory irritation.[1][2] The core principle of handling this compound is the strict avoidance of direct contact and the generation of dust or aerosols. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Hazard Summary Table

Hazard StatementClassificationPrimary Routes of Exposure
Harmful if swallowedAcute Toxicity (Oral)Ingestion
Causes skin irritationSkin Corrosion/IrritationDermal Contact
May cause an allergic skin reactionSkin SensitizationDermal Contact
Causes serious eye irritationSerious Eye Damage/IrritationOcular Contact
May cause respiratory irritationSpecific Target Organ ToxicityInhalation

This table is based on data from structurally similar compounds like 3-Chloro-6-methylpyridazine and 3-Chloro-6-hydrazinopyridazine.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Chloro-6-cyclopropylpyridazine. The following table outlines the minimum required PPE.

PPE Specification Table

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.
Hands Nitrile or neoprene glovesThese materials offer good chemical resistance to a range of organic compounds. Double gloving is recommended for extended operations.
Body Fully-buttoned laboratory coatProtects the skin on the arms and torso from accidental contact.
Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors. For situations where a fume hood is not feasible (e.g., spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is mandatory.
Feet Closed-toe shoesProtects the feet from spills.
Step-by-Step Operational Protocol: From Receipt to Use

This protocol provides a self-validating system for the safe handling of 3-Chloro-6-cyclopropylpyridazine.

Workflow for Handling 3-Chloro-6-cyclopropylpyridazine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container 1. Inspect Container Don_PPE 2. Don PPE Inspect_Container->Don_PPE Proceed if intact Prepare_Work_Area 3. Prepare Work Area Don_PPE->Prepare_Work_Area Weigh_and_Dispense 4. Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Perform_Reaction 5. Perform Reaction Weigh_and_Dispense->Perform_Reaction Decontaminate 6. Decontaminate Perform_Reaction->Decontaminate Doff_PPE 7. Doff PPE Decontaminate->Doff_PPE Dispose_Waste 8. Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A stepwise workflow for the safe handling of 3-Chloro-6-cyclopropylpyridazine.

Experimental Protocol Details:

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks. If compromised, do not open and consult your institution's environmental health and safety (EHS) office.

  • Don PPE: Before handling the container, don all required PPE as specified in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and uncluttered. Have spill cleanup materials readily available.

  • Weigh and Dispense:

    • Perform all weighing and dispensing operations within the fume hood.

    • To minimize dust generation, do not pour the solid directly. Use a spatula to transfer the material.

    • If the compound is a fine powder, consider using a glove bag or a similar containment system for weighing.

    • Keep the container tightly sealed when not in use.[1][3]

  • Perform Reaction:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction setup is secure and all joints are properly sealed.

    • Maintain constant vigilance over the reaction, especially during heating or the addition of other reagents.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Cleanup:

    • For small spills, use a dry clean-up method to avoid generating dust.[1] Gently sweep or vacuum the material into a labeled, sealable container for hazardous waste.

    • For larger spills, contact your institution's EHS office immediately.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Collect_Solid 1. Collect Solid Waste Label_Waste 4. Label Waste Containers Collect_Solid->Label_Waste Collect_Liquid 2. Collect Liquid Waste Collect_Liquid->Label_Waste Collect_Contaminated 3. Collect Contaminated PPE Collect_Contaminated->Label_Waste Store_Waste 5. Store in Designated Area Label_Waste->Store_Waste Arrange_Pickup 6. Arrange for EHS Pickup Store_Waste->Arrange_Pickup

Caption: A systematic approach to the disposal of 3-Chloro-6-cyclopropylpyridazine waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing 3-Chloro-6-cyclopropylpyridazine in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("3-Chloro-6-cyclopropylpyridazine"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Arrange for the disposal of all waste through your institution's EHS office.[5] Disposal must be in accordance with all local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling 3-Chloro-6-cyclopropylpyridazine, ensuring a safe and productive research environment.

References

  • AccessMedicine. (n.d.). Chlorinated Hydrocarbon Pesticides. In K. R. Olson (Ed.), Poisoning & Drug Overdose (7th ed.). McGraw-Hill.
  • Winder, C. (2001). The toxicology of chlorine. Environmental Research, 85(2), 105-114.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.